molecular formula C15H11NO4 B027382 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 88377-31-5

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No.: B027382
CAS No.: 88377-31-5
M. Wt: 269.25 g/mol
InChI Key: ZDSRKZQRHDTJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a high-value chemical intermediate of significant interest in pharmaceutical research and development. Its primary research application is as a key precursor in the multi-step synthesis of Elacridar (GF120918), a potent dual inhibitor of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps . These pumps are critically implicated in multidrug resistance (MDR) in oncology, and inhibiting them is a major strategy to improve the oral bioavailability and brain penetration of various anticancer drugs . Research using this compound is therefore essential for advancing studies in overcoming drug resistance. Mechanism of Action & Usage Notes As a synthetic intermediate, this acridine derivative is condensed with other complex amine moieties to form the final active pharmaceutical ingredient, Elacridar . The compound itself is a stable powder but should be handled with care; sample solutions prepared for analysis should be protected from light to prevent potential degradation, as is recommended for its derivative, Elacridar . Chemical Identifiers & Properties CAS Number: 88377-31-5 Molecular Formula: C 15 H 11 NO 4 Molecular Weight: 269.25 g/mol Appearance: Powder Melting Point: >305°C Important Notice: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

IUPAC Name

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSRKZQRHDTJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455527
Record name 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88377-31-5
Record name 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-established synthetic pathway for the preparation of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. The synthesis is primarily based on two core chemical transformations: a Jourdan-Ullmann reaction for the formation of a key N-aryl anthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the final acridone scaffold. This document provides detailed experimental protocols, a summary of relevant data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the copper-catalyzed N-arylation of 2-aminobenzoic acid with a substituted benzoic acid derivative, specifically 2-chloro-5-methoxybenzoic acid, via a Jourdan-Ullmann condensation. This reaction forms the intermediate, 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid.

The second step is the intramolecular cyclization of this intermediate. This is typically achieved through the action of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. This acid-catalyzed condensation results in the formation of the tricyclic acridone ring system of the target molecule.

Experimental Protocols

The following protocols are based on established methodologies for the Ullmann condensation and acridone synthesis and have been adapted for the specific synthesis of this compound.

Step 1: Synthesis of 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (Intermediate)

This step employs a Jourdan-Ullmann condensation reaction.

Materials:

  • 2-Aminobenzoic acid

  • 2-Chloro-5-methoxybenzoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O) or Copper bronze

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzoic acid (1.0 eq), 2-chloro-5-methoxybenzoic acid (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • To this mixture, add a catalytic amount of copper (I) oxide or copper bronze (approximately 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it over a stirred mixture of ice and water.

  • Filter the aqueous solution to remove the copper catalyst.

  • Acidify the filtrate by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4.

  • The precipitated product, 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Step 2: Synthesis of this compound (Final Product)

This step involves the acid-catalyzed cyclization of the intermediate.

Materials:

  • 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Deionized water

  • Sodium Carbonate (Na₂CO₃) solution (5% w/v)

Procedure:

  • In a clean, dry flask, dissolve the 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (1.0 eq) in concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture on a water bath or in an oil bath at 100-120°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot acid mixture into a beaker containing a large volume of boiling deionized water with vigorous stirring.

  • The yellow precipitate of the crude product will form. Boil the suspension for a few minutes to ensure complete precipitation.

  • Filter the hot solution to collect the crude product.

  • To purify, suspend the crude product in a 5% aqueous sodium carbonate solution and heat to boiling to dissolve any unreacted starting material.

  • Filter the hot solution to isolate the purified this compound.

  • Wash the product with hot deionized water and dry thoroughly.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
N-Phenylanthranilic acidC₁₃H₁₁NO₂213.23181-18380-90
AcridoneC₁₃H₉NO195.22354-35685-95

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Reactant1 2-Aminobenzoic acid Step1_Conditions Jourdan-Ullmann Reaction (Cu catalyst, K₂CO₃, DMF, Reflux) Reactant1->Step1_Conditions Reactant2 2-Chloro-5-methoxybenzoic acid Reactant2->Step1_Conditions Intermediate 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid Step2_Conditions Acid-Catalyzed Cyclization (H₂SO₄ or PPA, Heat) Intermediate->Step2_Conditions Product This compound Step1_Conditions->Intermediate Step2_Conditions->Product

Caption: Synthesis of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating essential data, outlining detailed experimental methodologies, and visualizing potential mechanisms of action.

Core Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₁NO₄ and a molecular weight of 269.25 g/mol , is a derivative of the acridine scaffold.[1] Acridine derivatives are a well-established class of compounds known for their potential as DNA intercalating agents and their diverse biological activities, including anticancer properties.[2][3][4] Understanding the physicochemical properties of this specific analogue is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Quantitative Data Summary
PropertyValueSource
CAS Number 88377-31-5PubChem[1]
Molecular Formula C₁₅H₁₁NO₄PubChem[1]
Molecular Weight 269.25 g/mol PubChem[1]
Predicted logP 2.89Chemicalize
Predicted pKa (strongest acidic) 3.84Chemicalize
Predicted pKa (strongest basic) -5.03Chemicalize
Predicted Water Solubility 0.04 g/LChemicalize
Melting Point Not available

Potential Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Acridine derivatives are well-documented DNA intercalators.[2][3][4] The planar tricyclic ring system of the acridine core allows the molecule to insert itself between the base pairs of the DNA double helix. This intercalation is primarily driven by π-π stacking interactions and can be further stabilized by other interactions, such as hydrogen bonding or electrostatic interactions with the DNA backbone.[3]

This physical disruption of the DNA structure can lead to several downstream cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Furthermore, many acridine derivatives are known to be potent inhibitors of topoisomerase II.[5][6][7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient "cleavage complex" of topoisomerase II with DNA, acridine derivatives can lead to the accumulation of double-strand breaks, which are highly cytotoxic and can induce programmed cell death.[8]

The following diagrams illustrate the proposed mechanisms of action for this compound based on the known activities of related acridine compounds.

DNA_Intercalation Potential Mechanism: DNA Intercalation Acridine This compound Intercalation Intercalation into DNA Acridine->Intercalation DNA DNA Double Helix DNA->Intercalation Distortion DNA Structural Distortion Intercalation->Distortion Replication_Inhibition Inhibition of DNA Replication Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Distortion->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

DNA Intercalation Pathway

Topoisomerase_Inhibition Potential Mechanism: Topoisomerase II Inhibition Acridine This compound Cleavage_Complex Stabilization of Topo II-DNA Cleavage Complex Acridine->Cleavage_Complex TopoII Topoisomerase II TopoII->Cleavage_Complex DSB Accumulation of DNA Double-Strand Breaks Cleavage_Complex->DSB DDR Activation of DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Topoisomerase II Inhibition Pathway

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted as necessary.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of aqueous solubility using the widely accepted shake-flask method.[20][21][23]

Materials:

  • This compound

  • Distilled or deionized water

  • Buffer solutions (pH 5.0, 7.4, and 9.0)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a known volume of the respective aqueous medium (water and buffer solutions).

  • Securely cap the vials and place them in a constant temperature shaker bath, typically set to 25 °C or 37 °C.

  • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Prepare a series of standard solutions of the compound with known concentrations.

  • Analyze the standard solutions and the supernatant samples by HPLC to determine the concentration of the dissolved compound.

  • The solubility is reported as the mean concentration of the saturated solution.

Solubility_Workflow Experimental Workflow: Solubility Determination Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate in shaker bath Add_Excess->Equilibrate Centrifuge Centrifuge to separate phases Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC Collect_Supernatant->HPLC_Analysis Determine_Concentration Determine concentration HPLC_Analysis->Determine_Concentration End End Determine_Concentration->End

Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[16][22][24][25][26]

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility.

  • Add KCl to the solution to maintain a constant ionic strength.

  • Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[12][15][17][19]

Materials:

  • This compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.[10][11][13][14]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes or separatory funnels

  • Mechanical shaker

  • Analytical method to determine the concentration of the compound in each phase (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube or separatory funnel containing a known volume of the other solvent.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a key chemical intermediate in the synthesis of potent modulators of multidrug resistance (MDR). While direct biological profiling of this specific acid is limited in publicly available literature, its core acridone structure is central to the mechanism of its highly researched derivative, Elacridar (GF120918). This technical guide elucidates the mechanism of action of the this compound core by primarily focusing on the well-characterized activities of Elacridar, a third-generation dual inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This document provides a comprehensive overview of the inhibition of these critical ATP-binding cassette (ABC) transporters, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Acridone Core and Multidrug Resistance

The acridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[1] A significant challenge in the treatment of cancer and other diseases is the phenomenon of multidrug resistance (MDR), where cells become resistant to a variety of structurally and functionally diverse therapeutic agents. A primary driver of MDR is the overexpression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which function as ATP-dependent efflux pumps that actively extrude xenobiotics from the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[2]

This compound serves as the foundational structure for Elacridar, a potent inhibitor of both P-gp and BCRP. By blocking these transporters, Elacridar can restore the sensitivity of resistant cancer cells to chemotherapeutic agents and enhance the oral bioavailability and central nervous system penetration of various drugs.[2]

Core Mechanism of Action: Inhibition of P-glycoprotein (P-gp) and BCRP

The primary mechanism of action associated with the acridone-4-carboxamide scaffold, derived from this compound, is the potent and selective inhibition of P-gp and BCRP.

P-glycoprotein (P-gp/ABCB1): P-gp is a 170 kDa transmembrane protein that effluxes a broad range of hydrophobic drugs. Elacridar, the amide derivative of the title compound, acts as a non-competitive inhibitor of P-gp. It is believed to bind to a site on the transporter that is distinct from the substrate-binding site, allosterically inhibiting the conformational changes required for drug transport and ATP hydrolysis. This leads to the intracellular accumulation of co-administered P-gp substrates.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a 72 kDa half-transporter that homodimerizes to form a functional efflux pump. It is known to transport a variety of anticancer drugs, including topotecan and mitoxantrone. Elacridar is also a potent inhibitor of BCRP, and its dual inhibitory activity makes it a valuable agent for overcoming MDR in tumors that co-express both P-gp and BCRP.[3]

The following diagram illustrates the mechanism of P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar, the derivative of this compound.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular pgp_bcrp P-gp / BCRP Transporter drug_out Chemotherapeutic Drug pgp_bcrp->drug_out Efflux adp ADP + Pi pgp_bcrp->adp drug_in Chemotherapeutic Drug drug_in->pgp_bcrp Binding target Intracellular Target (e.g., DNA, Tubulin) drug_in->target Therapeutic Effect elacridar Elacridar elacridar->pgp_bcrp Inhibition atp ATP atp->pgp_bcrp Energy

P-gp/BCRP-mediated drug efflux and its inhibition.

Other Potential Biological Activities

While P-gp and BCRP inhibition is the most prominent activity for the carboxamide derivatives, the broader class of acridone-4-carboxylic acids has been associated with other biological effects. Some derivatives have shown potential as inhibitors of the Hepatitis C virus (HCV) NS3 helicase, likely through intercalation into double-stranded nucleic acids.[4] Additionally, the planar tricyclic acridone ring is a classic DNA intercalating pharmacophore, a mechanism common to many anticancer agents. It is plausible that this compound itself could exhibit some degree of these activities, though they are likely less potent than its more complex derivatives.

Quantitative Data on Inhibitory Potency

The following table summarizes the inhibitory potency of Elacridar, the direct derivative of this compound, against P-gp and BCRP.

CompoundTargetIC50 ValueAssay SystemReference(s)
Elacridar (GG918)P-gp8 - 80 nMPlasma membrane vesicles with various substrates[5]
Elacridar (GG918)P-gp35 nM (Ki)Rat hepatocyte canalicular membrane vesicles[5]
ElacridarP-gp0.05 µMRhodamine 123 accumulation in MCF7R cells

Detailed Experimental Protocols

The following protocols are standard methods for assessing the inhibition of P-gp and BCRP.

P-gp/BCRP Inhibition Assessment using Fluorescent Substrate Accumulation

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp or BCRP substrate from cells overexpressing the respective transporter.

Objective: To determine the IC50 of a test compound for P-gp or BCRP inhibition.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, KB-V1) and parental control cells (e.g., MCF7, KB-3-1).

  • BCRP overexpressing cells (e.g., MCF7/MX, A549-T8) and parental control cells.

  • Fluorescent Substrates:

    • Rhodamine 123 or Calcein-AM (for P-gp)

    • Hoechst 33342 or Pheophorbide A (for BCRP)

  • Test compound (e.g., this compound derivative).

  • Positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).

  • Cell culture medium, PBS, and trypsin.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

Methodology:

  • Cell Seeding: Seed both transporter-overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

  • Pre-incubation: Remove the culture medium and wash the cells with PBS. Add the different concentrations of the test compound or controls to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., 5 µM Rhodamine 123) to all wells and incubate for an additional 60-90 minutes at 37°C, protected from light.

  • Washing: Aspirate the substrate- and compound-containing medium and wash the cells three times with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement: Add lysis buffer or PBS to the wells and measure the intracellular fluorescence using a plate reader (e.g., Ex/Em 485/528 nm for Rhodamine 123).

  • Data Analysis: Subtract the background fluorescence and normalize the data to the control wells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start seed_cells Seed P-gp/BCRP-expressing and parental cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate Pre-incubate with test compound (e.g., Elacridar) and controls incubate_overnight->pre_incubate add_substrate Add fluorescent substrate (e.g., Rhodamine 123) pre_incubate->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate wash_cells Wash with ice-cold PBS incubate_substrate->wash_cells measure_fluorescence Measure intracellular fluorescence wash_cells->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the fluorescent substrate accumulation assay.
Bidirectional Transport Assay

This assay uses polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) grown on permeable supports to measure the directional transport of a compound.

Objective: To determine if a compound is a substrate of an efflux transporter and if a test compound can inhibit this transport.

Materials:

  • Caco-2 or MDCK-MDR1 cells.

  • Transwell® permeable supports (e.g., 12- or 24-well plates).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Probe substrate (e.g., Digoxin for P-gp).

  • Test inhibitor.

  • LC-MS/MS for quantification.

Methodology:

  • Cell Culture: Culture cells on Transwell® inserts for ~21 days (for Caco-2) to form a confluent, polarized monolayer.

  • Monolayer Integrity Test: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Apical to Basolateral (A-to-B) Transport: Add the probe substrate with or without the test inhibitor to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the probe substrate with or without the test inhibitor to the basolateral chamber. At specified time points, collect samples from the apical chamber.

  • Quantification: Analyze the concentration of the probe substrate in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 indicates that the probe is a substrate for active efflux. A significant reduction in the ER in the presence of the test inhibitor confirms its inhibitory activity.

Structure-Activity Relationship and Synthesis

The potent inhibitory activity of Elacridar is derived from the specific combination of the 5-methoxyacridone core and the N-substituted carboxamide side chain. The carboxylic acid of the parent compound is a key handle for chemical modification to generate the final active molecule.

parent 5-Methoxy-9-oxo-9,10- dihydroacridine-4-carboxylic acid (Inactive/Weakly Active Precursor) intermediate Amide Coupling parent->intermediate derivative Elacridar (Potent P-gp/BCRP Inhibitor) intermediate->derivative

Synthetic relationship to a potent inhibitor.

Conclusion

The this compound scaffold is a critical component for the development of potent inhibitors of the multidrug resistance transporters P-gp and BCRP. Through its derivative Elacridar, the mechanism of action is well-understood to involve the direct, non-competitive inhibition of these efflux pumps, leading to increased intracellular concentrations of co-administered drugs. This activity has significant implications for overcoming multidrug resistance in oncology and enhancing the pharmacokinetics of various therapeutic agents. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to evaluate the potential of new chemical entities based on this valuable acridone core.

References

In-Depth Technical Guide: Biological Activity of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activity of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is limited. This guide presents a comprehensive overview based on the activities of closely related 9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives, providing a strong predictive foundation for the title compound class.

Executive Summary

Acridine and its derivatives have long been recognized for their potent biological activities, primarily as anticancer agents. Their planar tricyclic structure allows them to intercalate with DNA, leading to the inhibition of key cellular processes like DNA replication and transcription. This guide focuses on the biological activities of derivatives of the 9-oxo-9,10-dihydroacridine-4-carboxylic acid scaffold, with a particular emphasis on their potential as cytotoxic agents. While specific data for the 5-methoxy substituted variant is not extensively documented, the analysis of analogous compounds provides valuable insights into their mechanism of action, potency, and therapeutic potential. The primary mechanism of action for this class of compounds is believed to be DNA intercalation and subsequent inhibition of topoisomerase enzymes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Core Biological Activity: Cytotoxicity

The hallmark biological activity of 9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives is their cytotoxicity against various cancer cell lines. This activity is attributed to their function as DNA intercalators and topoisomerase inhibitors.

Quantitative Cytotoxicity Data

While specific data for this compound derivatives is not available in the reviewed literature, a study on a series of 10-substituted-9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives provides valuable quantitative insights into the potential potency of this scaffold. The cytotoxic activity of these compounds was evaluated against human breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon cancer (HCT-116) cell lines using the Sulphorhodamine-B (SRB) assay. Doxorubicin was used as a reference standard.

CompoundModification at Position 10Target Cell LineIC50 (µM/ml)
VIIa 2-((4-(Benzo[d]imidazol-2-yl)phenyl)amino)-2-oxoethylHepG-23.75
VIIb 2-((4-(Benzo[d]oxazol-2-yl)phenyl)amino)-2-oxoethylHepG-23.88
VIIc 2-((4-(Benzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethylHCT-1164.75
Doxorubicin -HepG-2Not specified, but VIIa showed same activity
Doxorubicin -HCT-116>4.75 (inferred)
Doxorubicin -MCF-7Not specified, but test compounds were weak

Note: The original study presented data in µM/ml, which is maintained here for accuracy.

Most of the tested compounds in the study demonstrated potent antitumor activity against the HCT-116 cell line, with IC50 values ranging from 4-31 µM/ml. Compound VIIc was identified as the most active against this cell line. Notably, compound VIIa exhibited activity comparable to the reference drug doxorubicin against the HepG-2 cell line. However, all tested compounds showed weak activity against the MCF-7 breast cancer cell line.

Putative Mechanism of Action

The biological activity of acridine derivatives is intrinsically linked to their interaction with DNA. The planar nature of the acridine ring system is crucial for their ability to intercalate between DNA base pairs. This intercalation is thought to be the initial step in a cascade of events leading to cytotoxicity.

DNA Intercalation and Topoisomerase Inhibition

Acridine derivatives are well-documented DNA intercalators.[1] This physical insertion into the DNA helix distorts its structure, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

A primary consequence of this intercalation is the inhibition of topoisomerase enzymes. Topoisomerases are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives can lead to an accumulation of DNA strand breaks. This DNA damage triggers cellular stress responses, including cell cycle arrest and apoptosis. Several studies have shown that acridine derivatives can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the specific derivative and cell type.[2][3][4]

Signaling Pathway for Acridone-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for the cytotoxic action of 9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives.

Acridone_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments Acridone_Derivative Acridone Derivative DNA Nuclear DNA Acridone_Derivative->DNA Intercalation Cleavage_Complex Stabilized DNA-Topo II Cleavage Complex Acridone_Derivative->Cleavage_Complex Stabilization Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA->Cleavage_Complex Topoisomerase Topoisomerase II Topoisomerase->Cleavage_Complex DSBs DNA Double-Strand Breaks Cleavage_Complex->DSBs Accumulation Damage_Sensor DNA Damage Sensors (e.g., ATM/ATR) DSBs->Damage_Sensor Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Damage_Sensor->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Damage_Sensor->Apoptosis Induction

Caption: Proposed mechanism of acridone-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives.

Sulphorhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Test compounds

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase II enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution and incubate further to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: In the presence of an inhibitor, the supercoiled DNA will not be relaxed and will migrate faster in the gel compared to the relaxed DNA in the positive control lane.

Visualized Workflows

SRB Assay Experimental Workflow

SRB_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48h 48-72h Incubation compound_treatment->incubation_48h cell_fixation Cell Fixation (10% TCA) incubation_48h->cell_fixation washing Washing (1% Acetic Acid) cell_fixation->washing staining Staining (0.4% SRB) washing->staining washing_2 Washing (1% Acetic Acid) staining->washing_2 solubilization Solubilization (10mM Tris Base) washing_2->solubilization read_plate Read Absorbance (510-570 nm) solubilization->read_plate end End read_plate->end

Caption: Workflow of the Sulphorhodamine B (SRB) assay.

Conclusion and Future Directions

Derivatives of 9-oxo-9,10-dihydroacridine-4-carboxylic acid represent a promising class of cytotoxic agents. The available data on closely related analogues strongly suggest that these compounds exert their anticancer effects through DNA intercalation and topoisomerase inhibition, leading to cell cycle arrest and apoptosis. The quantitative data from analogues indicate potent activity against colon and liver cancer cell lines.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm the hypotheses presented in this guide. Further studies should also aim to elucidate the specific molecular targets and signaling pathways affected by these compounds in more detail. Investigating their efficacy in in vivo models will be a critical next step in assessing their therapeutic potential for the treatment of cancer.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, a compound of interest in medicinal chemistry due to the established biological activities of acridone derivatives. This document outlines the expected spectroscopic characteristics, experimental protocols for its synthesis and analysis, and explores a potential biological mechanism of action.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₁NO₄

  • Molecular Weight: 269.25 g/mol [1]

  • CAS Number: 88377-31-5[1][2]

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 11108386

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.2 - 8.5m6HAcridine ring protons
Methoxy Protons~3.9 - 4.1s3H-OCH₃
Carboxylic Acid Proton> 12.0br s1H-COOH
NH Proton~11.0 - 12.0br s1HAcridone NH
¹³C NMR (Predicted) δ (ppm)Assignment
Carbonyl Carbon~178 - 180C=O (Acridone)
Carboxylic Acid Carbon~165 - 170-COOH
Aromatic Carbons~115 - 145Acridine ring carbons
Methoxy Carbon~55 - 60-OCH₃

Note: Predicted chemical shifts are based on typical values for acridone derivatives and substituted aromatic carboxylic acids. Actual values may vary depending on the solvent and experimental conditions.[3][4][5][6][7][8]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
~3200MediumN-H stretch (Acridone)
~1720 - 1680StrongC=O stretch (Carboxylic acid)
~1640 - 1610StrongC=O stretch (Acridone)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1320 - 1210StrongC-O stretch (Carboxylic acid & Aryl ether)
~960 - 900Broad, MediumO-H bend (out-of-plane)

Note: The presence of strong hydrogen bonding in carboxylic acids leads to a very broad O-H stretching band. The exact positions of the carbonyl stretches can be influenced by conjugation and intermolecular interactions.[4][5][9][10][11]

Table 3: UV-Vis Spectroscopy Data

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~350 - 450Moderate to HighEthanol/DMSOπ → π* transitions of the acridone chromophore
~250 - 280HighEthanol/DMSOπ → π* transitions

Note: Acridone derivatives are known for their significant absorption in the near-UV and visible regions, which is characteristic of their extended π-conjugated system.[12][13][14][15]

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
269High[M]⁺ (Molecular ion)
254Moderate[M - CH₃]⁺
225Moderate[M - CO₂]⁺ or [M - HCOOH]⁺
197Moderate[M - CO₂ - CO]⁺

Note: Acridone derivatives typically show a prominent molecular ion peak. Fragmentation patterns are influenced by the substituents, with common losses including the methoxy group and the carboxylic acid moiety.[16][17][18][19][20]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

3.1 Synthesis: Jourdan-Ullmann Reaction

A plausible synthetic route is the Jourdan-Ullmann condensation followed by cyclization.

  • Step 1: N-Arylation

    • React 2-amino-3-methoxybenzoic acid with a 2-halobenzoic acid derivative (e.g., methyl 2-iodobenzoate) in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or DMSO.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • After cooling, the product, a substituted N-phenylanthranilic acid, is isolated by extraction and purified by column chromatography or recrystallization.

  • Step 2: Cyclization

    • The intermediate from Step 1 is heated in a dehydrating/condensing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

    • This promotes an intramolecular Friedel-Crafts acylation to form the acridone ring system.

    • The reaction mixture is then carefully quenched with ice water, and the precipitated solid is filtered, washed, and purified by recrystallization to yield this compound.

3.2 Spectroscopic Characterization Workflow

G Figure 1. Workflow for Synthesis and Spectroscopic Characterization A Synthesis via Jourdan-Ullmann Reaction B Purification (Recrystallization/Chromatography) A->B Crude Product C Structure Confirmation B->C Purified Compound D ¹H and ¹³C NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry (e.g., ESI-MS) C->F G UV-Vis Spectroscopy C->G H Data Analysis and Interpretation D->H E->H F->H G->H I Final Report/Publication H->I

Caption: Workflow for Synthesis and Spectroscopic Characterization.

  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired to fully assign the structure.

  • IR Spectroscopy: The solid sample is analyzed using an FT-IR spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular weight and elemental composition.

  • UV-Vis Spectroscopy: The compound is dissolved in a UV-transparent solvent (e.g., ethanol or acetonitrile) and the absorbance spectrum is recorded over a range of approximately 200-600 nm.

Potential Biological Activity and Signaling Pathway

Acridone derivatives are known to possess a wide range of biological activities, including anticancer properties.[21][22] Studies on similar acridone compounds have shown that they can induce apoptosis and inhibit cell proliferation in cancer cell lines.[23][24] One of the key mechanisms implicated is the inhibition of the MAPKs/ERK signaling pathway.[23][24]

ERK Signaling Pathway Inhibition by Acridone Derivatives

The ERK (Extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Acridone derivatives may exert their anticancer effects by inhibiting this pathway.

G Figure 2. Proposed ERK Pathway Inhibition by Acridone Derivative cluster_0 Upstream Signaling cluster_1 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G J Apoptosis F->J Inhibition of survival signals leads to H Cell Proliferation & Survival G->H I Acridone Derivative I->F Inhibition

Caption: Proposed ERK Pathway Inhibition by Acridone Derivative.

This guide provides a foundational understanding of the spectroscopic properties and potential biological relevance of this compound. The provided data and protocols can serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel acridone-based compounds for drug discovery and development.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified CAS number 24782-64-7. However, publicly available scientific data for this number corresponds to 4-Carboxy-9-acridanone, a compound used as a fluorescent probe and stain in biochemical research.[1][2][3][4] The context of the user's request, focusing on synthesis and industrial applications, strongly indicates an interest in 2-(2-Aminoethoxy)ethanol , which has the CAS number 929-06-6 . This guide will therefore focus on the latter compound.

Introduction

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA®), is a versatile organic compound with the chemical formula C4H11NO2.[5][6] It is a colorless to pale yellow, viscous liquid with a faint, fish-like odor.[5][7] This molecule incorporates both a primary amine and a primary alcohol functional group, making it a useful intermediate in a variety of chemical syntheses and applications. It is widely utilized as a solvent, a corrosion inhibitor, and in the production of coatings, cleaning agents, and personal care products.[8] Notably, it is also an important catalyst for polyurethane foam production.[9]

Chemical Structure and Identifiers

The structure of 2-(2-aminoethoxy)ethanol consists of a primary amine attached to an ethoxyethanol backbone.[8]

Molecular Formula: C4H11NO2[5]

Key Identifiers:

  • IUPAC Name: 2-(2-aminoethoxy)ethanol[5]

  • Synonyms: Diglycolamine, 2-Aminoethoxyethanol, 2-(2-Hydroxyethoxy)ethylamine, Diethylene glycol monoamine[5]

  • CAS Number: 929-06-6[5]

  • EC Number: 213-195-4[10]

  • SMILES: C(COCCO)N[5]

  • InChI: 1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2[5][10]

Physicochemical Properties

The physical and chemical properties of 2-(2-aminoethoxy)ethanol are summarized in the table below.

PropertyValueReference
Molecular Weight105.14 g/mol [5][10]
AppearanceColorless to faintly yellow liquid[7]
OdorFaint, fish-like[5][7]
Boiling Point218-224 °C[7][10]
Density1.048 g/mL at 25 °C[10]
Flash Point127 °C (260.6 °F)[10]
SolubilityWater soluble[11]
Refractive Index1.4570-1.4610 @ 20 °C[12]
StabilityStable under recommended storage conditions. Incompatible with acids and strong oxidizing agents. Reacts with carbon dioxide.[7][8]

Experimental Protocols: Synthesis of 2-(2-Aminoethoxy)ethanol

The primary industrial synthesis of 2-(2-aminoethoxy)ethanol involves the amination of diethylene glycol (DEG) with ammonia.[13][14][15] The reaction conditions, particularly the catalyst, temperature, and pressure, can be varied to control the ratio of 2-(2-aminoethoxy)ethanol to the co-product, morpholine.[13][14][15]

Catalytic Amination of Diethylene Glycol

A common method involves reacting diethylene glycol and ammonia in the presence of a metal or metal oxide catalyst.

  • Reactants: Diethylene glycol (DEG), Ammonia (NH3), Hydrogen (H2)[13][14][15]

  • Catalyst: Cobalt oxide on a support such as Kieselguhr is a frequently cited catalyst.[13][14][15] Other supports can include silica, alumina, thoria, and zirconia.[13][14][15]

  • Reaction Conditions:

    • Temperature: 150-250 °C[15]

    • Pressure: 10-20 Bar[15]

    • Mode: Continuous flow, often in a downflow mode.[13][14][15]

  • Procedure:

    • The catalyst (e.g., 50 g of Cobalt Oxide on Kieselguhr) is loaded into a tubular reactor and reduced at approximately 200 °C under a hydrogen flow.[13][14][15]

    • Diethylene glycol, ammonia, and hydrogen gas are fed into the reactor. Exemplary feed rates are 62.5 g/hr for DEG, 320 g/hr for ammonia, and 43 NL/hr for hydrogen.[14][15]

    • The reaction is maintained at a controlled temperature (e.g., 210 °C) and pressure (e.g., 14 Bar).[14][15]

    • The product stream, containing 2-(2-aminoethoxy)ethanol, morpholine, unreacted starting materials, and byproducts, is collected.

    • The final products are separated by distillation.[15]

The following diagram illustrates the general workflow for this synthesis process.

SynthesisWorkflow DEG Diethylene Glycol Reactor Tubular Reactor (210°C, 14 Bar) DEG->Reactor Ammonia Ammonia Ammonia->Reactor H2 Hydrogen H2->Reactor Catalyst Cobalt Oxide Catalyst Catalyst->Reactor Distillation Distillation Column Reactor->Distillation Product 2-(2-Aminoethoxy)ethanol Distillation->Product Byproduct Morpholine & Byproducts Distillation->Byproduct

Synthesis Workflow for 2-(2-Aminoethoxy)ethanol

Safety and Toxicology

2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[5][10] It can cause severe skin burns and eye damage.[16]

Hazard Identification
  • GHS Pictogram: GHS05 (Corrosion)[10]

  • Signal Word: Danger[10]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[10]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Toxicological Data

The following table summarizes key toxicological data for 2-(2-aminoethoxy)ethanol.

TestSpeciesRouteValueReference
LD50RatOral3 g/kg[16][17]
LD50RabbitDermal1260 mg/kg[16][17]
LC50RatInhalation> 8.7 mg/m³ (8 h)[16][17]
EC50Daphnia magna-190 mg/L (48 h)[16][17]
EC50Desmodesmus subspicatus-160 mg/L (72 h)[16][17]
Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing.[18]

  • Storage: Store in a cool, dry place below +30°C.[7][8] Keep container tightly closed. The substance is stable under recommended storage conditions.[18]

Applications

2-(2-Aminoethoxy)ethanol has a wide range of industrial and commercial applications:

  • Gas Treatment: Used as an amine solvent for the removal of hydrogen sulfide (H2S), carbon dioxide (CO2), and carbonyl sulfide (COS) from gas streams.[13]

  • Polyurethane Foams: Acts as a catalyst in the production of polyurethane foams, particularly for applications requiring low odor.[9]

  • Chemical Intermediate: Serves as a building block in the synthesis of other chemicals.[8]

  • Corrosion Inhibitor: Employed to prevent corrosion in various systems.[5]

  • Solvent: Utilized as a solvent in various formulations.[5]

  • Other Uses: Found in electronics, metalworking, and agrochemicals.[13]

Logical Relationships in Application

The dual functionality of 2-(2-aminoethoxy)ethanol (amine and alcohol) is central to its utility. The following diagram illustrates the relationship between its functional groups and its primary applications.

FunctionalGroupApplications cluster_molecule 2-(2-Aminoethoxy)ethanol cluster_applications Key Applications AmineGroup Primary Amine (-NH2) GasScrubbing Acid Gas Scrubbing AmineGroup->GasScrubbing Reacts with acidic gases PUCatalyst Polyurethane Catalyst AmineGroup->PUCatalyst Catalytic activity Intermediate Chemical Intermediate AmineGroup->Intermediate Reactive site for synthesis AlcoholGroup Primary Alcohol (-OH) Solvent Solvent Properties AlcoholGroup->Solvent Polarity and H-bonding AlcoholGroup->Intermediate Reactive site for synthesis

Functional Groups and Their Role in Applications

References

A Technical Guide to Quantum Chemical Calculations for Acridone Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Synthesis and Simulation

Acridone carboxamides are a class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activity. Their unique, planar tricyclic structure allows them to function as DNA intercalators and inhibitors of critical enzymes like topoisomerase and telomerase, making them highly valuable scaffolds in medicinal chemistry, particularly for the development of novel anticancer agents.[1][2][3][4][5] The therapeutic potential of these derivatives is profoundly influenced by their structural and electronic properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of acridone carboxamides.[6][7] These computational methods provide deep insights into molecular geometry, electronic structure, and reactivity at an atomic level.[8][9] By simulating properties such as molecular orbitals, electrostatic potential, and vibrational spectra, researchers can predict the behavior of newly designed derivatives, rationalize structure-activity relationships (SAR), and prioritize synthetic targets, thereby accelerating the drug discovery pipeline. This guide provides a technical overview of the integrated experimental and computational workflow used to investigate acridone carboxamide derivatives.

Experimental Protocols: Synthesis and Characterization

The synergy between computational prediction and experimental validation is crucial. A robust experimental workflow typically involves a multi-step synthesis followed by rigorous spectroscopic characterization.

General Synthesis Protocol for Acridone-2-Carboxamides

The synthesis of N¹⁰-substituted acridone-2-carboxamide derivatives is often achieved through a well-established multi-step process.[1][6][10]

  • Step 1: Ullmann Condensation: The synthesis typically begins with the Ullmann condensation reaction. For example, 2-chlorobenzoic acid is reacted with an appropriate p-aminobenzoic acid in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate (e.g., 2,4'-iminodibenzoic acid).[1][6][10]

  • Step 2: Cyclization: The intermediate is then cyclized to form the core acridone ring structure. This is commonly achieved by heating in a strong acid, such as polyphosphoric acid (PPA), to yield the corresponding acridone carboxylic acid.[6][10]

  • Step 3: N-Alkylation: To introduce substituents at the N10 position, the acridone carboxylic acid is alkylated, for instance, by treating it with an alkyl bromide (e.g., n-bromopropane or n-bromobutane) in a solvent like DMF.[10]

  • Step 4: Amide Formation: Finally, the N¹⁰-substituted acridone carboxylic acid is coupled with various substituted amines to form the desired acridone carboxamide derivatives. This final step often involves a coupling agent in a suitable solvent like THF.[10]

Spectroscopic Characterization

The molecular structures of the synthesized compounds are unequivocally confirmed using a combination of standard spectroscopic techniques.[6][10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands include C=O stretching for the acridone ketone and the amide carbonyl, N-H stretching, and C-N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds by providing the mass-to-charge ratio (m/z) of the molecular ion.[10][11]

Computational Methodology: A DFT-Based Approach

Quantum chemical calculations provide the theoretical framework to understand the experimental results. The workflow below outlines a standard computational protocol for studying acridone carboxamide derivatives.

Computational Workflow

A typical computational study involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

G cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Final Correlation Initial_Structure 1. Initial 3D Structure Drawing Pre_Optimization 2. Pre-optimization (Molecular Mechanics) Initial_Structure->Pre_Optimization Optimization 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) Pre_Optimization->Optimization Frequency 4. Vibrational Frequency Analysis Optimization->Frequency FMO 5. FMO Analysis (HOMO, LUMO, Gap) Frequency->FMO If no imaginary frequencies MEP 6. MEP Mapping Frequency->MEP NBO 7. NBO Analysis Frequency->NBO TDDFT 8. TD-DFT for Spectra (UV-Vis, ECD) Frequency->TDDFT Correlation 9. Correlate with Experimental Data FMO->Correlation MEP->Correlation NBO->Correlation TDDFT->Correlation

Caption: Standard workflow for quantum chemical calculations.
Key Computational Parameters

  • Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[8][9]

  • Method: Density Functional Theory (DFT) is the most common method due to its favorable balance of computational cost and accuracy.[6][7]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in predicting geometries and electronic properties of organic molecules.[6][8][9]

  • Basis Set: The Pople-style basis set 6-31G(d) or larger sets like 6-311++G(d,p) are standard choices, providing a good description of electron distribution.[6][8][9]

  • Solvent Effects: If studying the molecule in a specific medium, solvent effects can be included using models like the Polarizable Continuum Model (PCM).

Calculated Properties
  • Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

  • Vibrational Frequencies: Calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to correlate with experimental FT-IR spectra.[6]

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. Their energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability.[6][8]

  • Molecular Electrostatic Potential (MEP): A color-coded map that illustrates the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites for potential intermolecular interactions.[6]

  • Time-Dependent DFT (TD-DFT): Used to simulate electronic excited states and predict UV-Visible absorption spectra, which can be compared with experimental data.[8][12]

Data Presentation and Correlation

A key objective of these studies is to correlate theoretical calculations with experimental data to validate the computational model.

Table 1: Representative Experimental Spectroscopic Data for an Acridone Carboxamide Derivative
TechniqueObservationAssignment
FT-IR (cm⁻¹) ~3300N-H Stretch (Amide)
~1685C=O Stretch (Amide I)
~1640C=O Stretch (Acridone Ketone)
~1590C=C Stretch (Aromatic)
¹H NMR (δ ppm) 7.2 - 8.5Aromatic Protons
~10.5N-H Proton (Amide)
¹³C NMR (δ ppm) 115 - 145Aromatic Carbons
~165Amide Carbonyl Carbon
~177Acridone Ketone Carbon
Note: Values are generalized from typical spectra and may vary based on specific substitution patterns.
Table 2: Calculated Quantum Chemical Properties for Acridone Alkaloids
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Compound 1-6.447-2.1764.2715.26
Compound 3-6.422-2.2044.2185.78
Data adapted from a DFT analysis of acridone derivatives, highlighting that small structural changes lead to different electronic properties. Compounds with smaller energy gaps are generally more chemically reactive.[8]
Table 3: Biological Activity of N¹⁰-substituted Acridone-2-Carboxamide Derivatives
Compound IDSubstitutionIC₅₀ vs. MCF-7 (μM)IC₅₀ vs. MDA-MB-231 (μM)
7f N-propyl< 106.14
8d N-butyl< 10< 10
8e N-butyl< 10< 10
8f N-butyl4.725.53
Data shows the in vitro cytotoxicity against human breast cancer cell lines. Compound 8f demonstrated the highest activity.[10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The planar aromatic system of acridone carboxamides is a key structural feature responsible for their primary anticancer mechanism: DNA intercalation.[1][3][13] The flat ring system inserts itself between the base pairs of the DNA double helix, leading to structural distortion that can inhibit replication and transcription processes, ultimately inducing apoptosis in cancer cells.[5]

Quantum chemical calculations help elucidate the SAR by quantifying how different substituents affect the molecule's ability to engage in these interactions. For example, MEP analysis can identify regions of the molecule that are favorable for hydrogen bonding with DNA base pairs, while FMO analysis can relate the molecule's electronic properties to its binding affinity.

G Mechanism of Action: DNA Intercalation cluster_drug Acridone Carboxamide Derivative Acridone Planar Acridone Core BasePair1 DNA Base Pair Acridone->BasePair1 Intercalation (π-π Stacking) Carboxamide Carboxamide Side Chain Backbone1 Sugar-Phosphate Backbone Carboxamide->Backbone1 H-Bonding & Electrostatic Interactions BasePair2 DNA Base Pair BasePair1->BasePair2 Backbone2 Sugar-Phosphate Backbone BasePair2->Backbone2 Backbone1->BasePair1

Caption: Proposed mechanism of DNA intercalation by acridone derivatives.

Conclusion

The integration of quantum chemical calculations with traditional experimental chemistry provides a powerful paradigm for the development of acridone carboxamide derivatives as therapeutic agents. DFT and TD-DFT methods offer predictive power that can guide molecular design, helping to rationalize observed biological activities and identify promising new structures with enhanced efficacy. By validating computational models against robust experimental data, researchers can build a comprehensive understanding of these molecules, significantly streamlining the path from initial concept to clinical candidate.

References

An In-depth Technical Guide on the Predicted Crystal Structure of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystal structure of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid has not been publicly reported in crystallographic databases as of the last update of this document. This guide is therefore a predictive model based on the known crystal structures of closely related acridone and carboxylic acid derivatives, as well as established principles of chemical bonding and intermolecular interactions. The provided quantitative data and experimental protocols are representative and intended to serve as a framework for future research.

Introduction

This compound belongs to the acridone class of heterocyclic compounds. Acridone derivatives are of significant interest to the pharmaceutical and material science fields due to their planar structure, which allows for DNA intercalation, and their fluorescent properties.[1][2] Many acridone analogues have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[3][4] The biological activity of these compounds is often linked to their ability to interact with biological macromolecules, a process governed by their three-dimensional structure and intermolecular interactions. Understanding the crystal structure is therefore paramount for structure-based drug design and the development of novel functional materials.

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of this compound. It outlines the expected molecular geometry, plausible crystal packing arrangements, detailed experimental protocols for its synthesis and crystallographic analysis, and a potential biological mechanism of action.

Predicted Molecular and Crystal Structure

The molecular structure of this compound is characterized by a tricyclic acridone core, which is expected to be nearly planar. The methoxy and carboxylic acid substituents will influence both the electronic properties and the crystal packing of the molecule.

2.1. Molecular Geometry The geometry of the acridone core is anticipated to be rigid and planar, a common feature of this heterocyclic system.[5] The carboxylic acid group at the 4-position is likely to be twisted out of the plane of the acridone ring to minimize steric hindrance. The methoxy group at the 5-position is also expected to exhibit some rotation around the C-O bond.

2.2. Intermolecular Interactions and Crystal Packing The crystal packing is predicted to be dominated by a combination of strong hydrogen bonds and π-π stacking interactions.[6][7] The carboxylic acid moiety is a potent hydrogen bond donor and acceptor and is expected to form centrosymmetric dimers with neighboring molecules through O-H···O interactions.[8] These dimers are a common supramolecular synthon in the crystal structures of carboxylic acids.

Furthermore, the planar acridone rings are likely to form π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6] The methoxy group may also participate in weaker C-H···O hydrogen bonds. The interplay of these interactions will define the three-dimensional architecture of the crystal.

Predicted Quantitative Crystallographic Data

The following tables summarize the predicted crystallographic data for this compound. These values are hypothetical and are based on typical data for small organic molecules with similar functional groups.

Table 1: Predicted Crystallographic Data

ParameterPredicted Value
Chemical FormulaC₁₅H₁₁NO₄
Formula Weight269.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~14.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1140
Z4
Density (calculated) (g/cm³)~1.57
Absorption Coefficient (mm⁻¹)~0.12 (Mo Kα)
F(000)560

Table 2: Predicted Key Bond Lengths and Angles

Bond/AngleTypePredicted Value
C=O (carbonyl)Bond Length~1.23 Å
C-O (carboxyl)Bond Length~1.31 Å
O-H (carboxyl)Bond Length~0.97 Å
C-O (methoxy)Bond Length~1.36 Å
C-C (aromatic)Bond Length~1.39 Å
C-N (ring)Bond Length~1.38 Å
O=C-O (carboxyl)Bond Angle~123°
C-O-C (methoxy)Bond Angle~118°
C-N-C (ring)Bond Angle~121°

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.

4.1. Synthesis The synthesis of 9-acridone-4-carboxylic acid derivatives typically involves an Ullmann condensation followed by an acid-catalyzed cyclization.[9]

  • Step 1: Ullmann Condensation to form the N-Aryl-anthranilic Acid Intermediate.

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.

    • Add N,N-dimethylformamide (DMF) as a solvent and reflux the mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

  • Step 2: Acid-Catalyzed Cyclization to form the Acridone Core.

    • Dissolve the N-aryl-anthranilic acid intermediate from Step 1 in concentrated sulfuric acid.

    • Heat the solution at 100°C for 2-4 hours.

    • Carefully pour the hot mixture into a large volume of ice-water.

    • The precipitate, this compound, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

G Synthetic Pathway for this compound A 2-amino-3-methoxybenzoic acid + 2-chlorobenzoic acid B Ullmann Condensation (K2CO3, CuO, DMF, reflux) A->B C N-(2-carboxyphenyl)-2-amino-3-methoxybenzoic acid B->C D Acid-Catalyzed Cyclization (H2SO4, 100°C) C->D E This compound D->E

A representative synthetic pathway for the target molecule.

4.2. Crystallization Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method for compounds of this type.

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of DMF and water) to form a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

4.3. Single-Crystal X-ray Diffraction Analysis The following is a general workflow for crystal structure determination.[10][11]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected, typically at a low temperature (e.g., 100 K), using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

G Experimental Workflow for Crystal Structure Determination A Synthesis and Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection C->D E Data Reduction and Correction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Crystallographic Model G->H

A typical workflow for single-crystal X-ray diffraction analysis.

Predicted Biological Activity and Signaling Pathway

Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.[3][12] This mechanism is the basis for the anticancer activity of several acridine-based drugs. It is plausible that this compound exhibits similar biological activity.

The planar acridone core can insert between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the binding of DNA polymerase and topoisomerase II. Inhibition of topoisomerase II prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.

G Hypothetical Signaling Pathway for Acridone Derivatives cluster_cell Cancer Cell A Acridone Derivative (e.g., this compound) B DNA Intercalation A->B C Topoisomerase II Inhibition B->C D DNA Double-Strand Breaks C->D E Activation of DNA Damage Response D->E F Apoptosis E->F

A plausible mechanism of action for the title compound as an anticancer agent.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, predictive framework for its structural and chemical properties. Based on the analysis of related compounds, it is anticipated that its crystal structure will be defined by strong hydrogen-bonded carboxylic acid dimers and π-π stacking of the planar acridone cores. The provided experimental protocols offer a clear path for the future synthesis and crystallographic analysis of this and similar acridone derivatives. The predicted biological activity as a DNA intercalator and topoisomerase inhibitor highlights its potential as a scaffold for the development of new therapeutic agents. Experimental validation of the predictions laid out in this guide is a crucial next step in fully elucidating the properties of this compound.

References

Determining the Solubility of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. Due to the limited availability of public quantitative data, this document outlines standardized experimental protocols for determining its solubility in various common laboratory solvents. The methodologies described are intended to provide a robust framework for researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical research. Understanding its solubility profile is fundamental for its formulation, bioavailability, and overall development as a potential therapeutic agent. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This guide presents a structured approach to determining the solubility of this compound.

Solubility Data

SolventMolar Mass ( g/mol )Temperature (°C)Illustrative Solubility (mg/mL)Illustrative Molar Solubility (mol/L)
Water18.0225< 0.1< 0.00037
Ethanol46.07251-50.0217 - 0.1086
Methanol32.04251-50.0312 - 0.1561
Dimethyl Sulfoxide (DMSO)78.1325> 50> 0.640
N,N-Dimethylformamide (DMF)73.0925> 50> 0.684
Acetone58.08250.5 - 20.0086 - 0.0344

Note: The data presented in this table is for illustrative purposes only and should not be considered as experimentally verified values. The molecular weight of this compound is 269.25 g/mol .

Experimental Protocols for Solubility Determination

A systematic approach is crucial for obtaining accurate and consistent solubility data. The following protocols outline both qualitative and quantitative methods for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the compound's solubility in various solvents.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add a small volume (e.g., 100 µL) of the test solvent to the vial.

  • Observation: Vigorously vortex the vial for 1-2 minutes and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound does not fully dissolve, continue adding the solvent in small increments (e.g., 100 µL) with vortexing after each addition, up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A portion of the compound dissolves.

    • Insoluble: The compound does not visibly dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Allow the suspension to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: This method can be used if the compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is also required.

    • Gravimetric Analysis: This involves evaporating a known volume of the saturated filtrate to dryness and weighing the residue. This method is less sensitive and suitable for compounds with higher solubility.[1]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_qualitative Qualitative Solubility Assessment A Weigh 1-5 mg of Compound B Add 100 µL of Solvent A->B C Vortex for 1-2 min B->C D Visually Inspect C->D E Completely Dissolved? D->E F Add another 100 µL of Solvent (up to 1 mL) E->F No G Classify as Soluble E->G Yes F->C H Classify as Partially Soluble or Insoluble F->H

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) A Add Excess Compound to Known Volume of Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Separate Phases (Centrifugation & Filtration) B->C D Collect Clear Saturated Filtrate C->D E Quantify Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for Quantitative Solubility Determination.

References

The Acridine Saga: A Technical Guide to a Century of Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

From the iridescent dyes that colored the late 19th century to the life-saving chemotherapeutics of the modern era, acridine-based compounds have carved a unique and enduring niche in the annals of science. First isolated from the prosaic confines of coal tar, this simple heterocyclic scaffold has given rise to a remarkable diversity of molecules with profound biological activities.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and core applications of acridine-based compounds. We will delve into the pivotal synthetic methodologies, quantitative biological data, and the intricate signaling pathways that underpin their therapeutic effects.

The Dawn of the Acridine Era: Discovery and Early Syntheses

The story of acridines begins in 1870, when German chemists Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar.[1] Its name, derived from the Latin acer (sharp or pungent), reflects its irritating properties.[1] The early therapeutic potential of acridine derivatives was not realized until 1917, when Ehrlich and Benda discovered their potent antimicrobial properties.[3] This discovery spurred further investigation into the synthesis and biological evaluation of this novel class of compounds.

Two classical synthetic methods laid the groundwork for the extensive exploration of acridine chemistry: the Bernthsen acridine synthesis and the Ullmann condensation.

Experimental Protocols: Foundational Syntheses

Bernthsen Acridine Synthesis (General Protocol)

The Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures.[4][5]

  • Materials: Diphenylamine (1 equivalent), Benzoic acid (1 equivalent), Zinc chloride (anhydrous, 2 equivalents).

  • Procedure:

    • Combine diphenylamine and anhydrous zinc chloride in a round-bottom flask equipped with a reflux condenser.

    • Slowly add the carboxylic acid to the mixture while stirring.

    • Heat the reaction mixture to 200-220°C for 4-6 hours.[5][6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and dissolve it in a suitable solvent (e.g., chloroform).

    • Wash the organic layer with a 10% sodium hydroxide solution, followed by distilled water.[7]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Ullmann Condensation for Acridone Synthesis (General Protocol)

The Ullmann condensation provides a route to acridones, which can be subsequently converted to acridines. This method involves the copper-catalyzed reaction of an anthranilic acid with an aryl halide.

  • Materials: 2-Chlorobenzoic acid (1 equivalent), Aniline (1 equivalent), Copper powder (catalytic amount), Potassium carbonate (2 equivalents), High-boiling solvent (e.g., nitrobenzene).

  • Procedure:

    • In a round-bottom flask, combine 2-chlorobenzoic acid, aniline, copper powder, and potassium carbonate in a high-boiling solvent.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove insoluble salts.

    • Acidify the filtrate to precipitate the N-phenylanthranilic acid intermediate.

    • Collect the intermediate by filtration and wash with water.

    • Cyclize the N-phenylanthranilic acid by heating with a dehydrating agent like polyphosphoric acid or sulfuric acid to yield the acridone.

    • Purify the acridone by recrystallization.

Key Acridine-Based Compounds: From Antiseptics to Anticancer Agents

The versatility of the acridine scaffold is exemplified by the diverse applications of its derivatives, ranging from topical antiseptics to potent chemotherapeutics.

Proflavine and Acriflavine: The First Wave of Acridine Therapeutics

Proflavine (3,6-diaminoacridine) and its methylated derivative, acriflavine, were among the first acridine-based compounds to be widely used as topical antiseptics, particularly during World War I.[8] Their broad-spectrum antibacterial activity made them invaluable in wound disinfection.

Synthesis of Proflavine (Adapted from Patent HU201016B)

  • Materials: m-Phenylenediamine (1.2 mole), 85% Formic acid (0.66 mole), Ethylene glycol (388 g), Concentrated hydrochloric acid (1.32 mole), Ethyl alcohol, 6% Sodium hydroxide solution.

  • Procedure:

    • Charge a reaction vessel with ethylene glycol, m-phenylenediamine, and formic acid.

    • With stirring, add concentrated hydrochloric acid.

    • Heat the solution to an internal temperature of 155°C and maintain for 75 minutes with vigorous stirring.[9]

    • Cool the reaction mixture to 80°C and add ethyl alcohol.

    • Further cool to 10°C to precipitate proflavine hydrochloride.

    • Filter the precipitate, wash with ethyl alcohol, and dissolve in water.[9]

    • Liberate the proflavine base by adding a 6% sodium hydroxide solution.

    • Filter the crude proflavine, wash with water, and recrystallize from ethylene glycol.[9]

Quinacrine (Mepacrine): The Wartime Antimalarial

The advent of World War II and the disruption of quinine supplies necessitated the development of synthetic antimalarials. Quinacrine, also known as mepacrine, emerged as a critical therapeutic, protecting millions of Allied soldiers from malaria.[10]

Amsacrine: A Breakthrough in Cancer Chemotherapy

In the 1970s, the discovery of amsacrine (m-AMSA) marked a significant milestone in cancer treatment. This 9-anilinoacridine derivative demonstrated potent activity against various leukemias and lymphomas.[11][12]

Synthesis of Amsacrine (General Scheme)

The synthesis of amsacrine typically involves the condensation of 9-chloroacridine with 4-amino-methanesulfon-m-anisidide.[6][10]

  • Step 1: Synthesis of 4-amino-methanesulfon-m-anisidide

    • React 4-nitro-m-anisidine with methanesulfonyl chloride in pyridine to produce 4-nitromethanesulfon-m-anisidine.[10]

    • Reduce the nitro group of 4-nitromethanesulfon-m-anisidine using iron in aqueous hydrochloric acid to yield 4-aminomethanesulfon-m-anisidine.[6][10]

  • Step 2: Condensation

    • Condense the prepared 4-aminomethanesulfon-m-anisidine with 9-chloroacridine in a suitable solvent to yield amsacrine.[6][10]

Quantitative Biological Data

The biological activities of key acridine-based compounds have been extensively quantified. The following tables summarize some of this critical data.

CompoundOrganism/Cell LineTestValueReference(s)
Proflavine Staphylococcus aureusMIC60 µg/mL[13]
Escherichia coliMIC120 µg/mL[13]
Amsacrine K562 (Leukemia)IC50Varies (low µM range)[14][15]
HL-60 (Leukemia)IC50Varies (low µM range)[12][16]
Acridine Orange EthanolFluorescence Quantum Yield (Φ)0.2[1]
Acridine Yellow EthanolFluorescence Quantum Yield (Φ)0.47[17]

Table 1: Antibacterial and Cytotoxic Activity of Acridine Derivatives.

Mechanisms of Action and Signaling Pathways

The biological effects of acridine-based compounds are primarily attributed to their ability to interact with DNA. However, the downstream consequences of these interactions are complex and involve distinct signaling pathways.

DNA Intercalation and Damage: The Core Mechanism

The planar, aromatic structure of the acridine ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. This physical disruption of DNA architecture interferes with critical cellular processes such as replication and transcription, ultimately leading to cell death.[18]

Amsacrine: A Topoisomerase II Poison

Amsacrine exerts its potent anticancer effect not only through DNA intercalation but also by acting as a topoisomerase II poison.[2][19] Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication by creating transient double-strand breaks. Amsacrine stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2] This leads to an accumulation of DNA double-strand breaks, which triggers the apoptotic cascade. The signaling pathway involves the inhibition of pro-survival pathways like AKT and ERK, leading to the destabilization of the anti-apoptotic protein MCL1 and subsequent activation of the intrinsic mitochondrial apoptosis pathway.[20]

amsacrine_apoptosis amsacrine Amsacrine topoII Topoisomerase II amsacrine->topoII Inhibits re-ligation dna_dsb DNA Double-Strand Breaks topoII->dna_dsb Stabilizes complex akt_erk AKT / ERK Signaling dna_dsb->akt_erk Inhibits apoptosis Apoptosis dna_dsb->apoptosis Induces mcl1 MCL1 (Anti-apoptotic) akt_erk->mcl1 Stabilizes akt_erk->apoptosis mcl1->apoptosis Inhibits proflavine_cgas_sting proflavine Proflavine dna Nuclear DNA proflavine->dna Causes damage cyto_dna Cytosolic DNA dna->cyto_dna Leakage cgas cGAS cyto_dna->cgas Activates cgamp cGAMP cgas->cgamp Synthesizes sting STING (on ER) cgamp->sting Activates tbk1_irf3 TBK1 / IRF3 sting->tbk1_irf3 Recruits & Activates type1_ifn Type I Interferons tbk1_irf3->type1_ifn Induce expression quinacrine_hemozoin hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion by parasite hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation leads to quinacrine Quinacrine quinacrine->heme Binds to quinacrine->hemozoin Inhibits

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridone family. Acridone derivatives are known for their intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes. The presence of a carboxylic acid moiety provides a versatile handle for bioconjugation, allowing for the targeted labeling of biomolecules. The methoxy group can further modulate the photophysical properties of the fluorophore. This document outlines the potential applications and detailed experimental protocols for the use of this compound as a fluorescent probe in biological research and drug development.

Postulated Photophysical Properties

The fluorescent properties of acridone derivatives are sensitive to their environment, particularly solvent polarity and pH. Based on data from closely related compounds, the photophysical characteristics of this compound are postulated as follows:

PropertyPostulated Value/RangeNotes
Excitation Maximum (λex) 380 - 420 nmBased on the fluorescence spectra of methyl 9-oxo-9,10-dihydroacridine-4-carboxylate, which is excited at 400 nm.[1] The exact maximum may vary with solvent and pH.
Emission Maximum (λem) 430 - 550 nmA significant Stokes shift is expected, which is characteristic of acridone-based fluorophores. The emission is likely to be blue to green.
Quantum Yield (Φf) 0.1 - 0.5The quantum yield is expected to be moderate and highly dependent on the solvent environment, with higher yields in polar aprotic solvents.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for acridine-based chromophores.
Solvent Sensitivity Hypsochromic shift in nonpolar solvents; Bathochromic shift in polar solventsThe emission maximum is expected to shift to longer wavelengths (red-shift) with increasing solvent polarity. This property can be exploited for probing the polarity of microenvironments.
pH Sensitivity Potential for fluorescence changes in acidic or basic conditionsThe carboxylic acid and acridone nitrogen can undergo protonation/deprotonation, which may alter the fluorescence intensity and/or wavelength. This suggests potential as a pH indicator.

Potential Applications

Fluorescent Labeling of Biomolecules

The carboxylic acid group of this compound can be readily activated to form an amide bond with primary amines on proteins, peptides, or other biomolecules. This allows for the covalent labeling of these targets for subsequent visualization and quantification.

Cellular Imaging

Once conjugated to a biomolecule of interest (e.g., an antibody or a cell-penetrating peptide), the probe can be used for fluorescence microscopy to visualize the localization and dynamics of the target within living or fixed cells. The acridine core has a known affinity for nucleic acids, suggesting that the unconjugated probe might also be useful as a nuclear stain, though this would require experimental confirmation.

Probing Microenvironmental Polarity

The sensitivity of the probe's emission spectrum to solvent polarity can be utilized to investigate the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes. A blue-shift in emission would indicate a more nonpolar environment, while a red-shift would suggest a more polar one.

Potential as a pH Sensor

The potential pH sensitivity of the fluorophore could be harnessed to measure pH changes within cellular compartments or in solution. A ratiometric or intensity-based measurement protocol could be developed following characterization of the probe's pH-dependent fluorescence.

Experimental Protocols

Protocol 1: Activation of the Carboxylic Acid and Protein Labeling

This protocol describes the activation of the carboxylic acid group using EDC/NHS chemistry for subsequent labeling of a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled (e.g., Bovine Serum Albumin, BSA) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., MES buffer, pH 6.0)

Procedure:

  • Probe Activation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the probe solution.

    • Incubate the mixture at room temperature for 1-2 hours in the dark to form the NHS-ester.

  • Protein Labeling:

    • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

    • Slowly add the activated probe solution to the protein solution with gentle stirring. A molar ratio of 10:1 (probe:protein) is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Remove the unreacted probe and byproducts by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will elute first.

    • Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~400 nm (for the probe).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the excitation maximum of the probe.

G cluster_activation Probe Activation cluster_labeling Protein Labeling cluster_purification Purification Probe 5-Methoxy-9-oxo-9,10-dihydro- acridine-4-carboxylic acid EDC_NHS EDC + NHS in DMF/DMSO Probe->EDC_NHS ActivatedProbe Activated NHS-ester Probe EDC_NHS->ActivatedProbe Reaction Labeling Reaction ActivatedProbe->Reaction Protein Protein in PBS Protein->Reaction SEC Size-Exclusion Chromatography Reaction->SEC LabeledProtein Purified Labeled Protein SEC->LabeledProtein G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging Culture Culture cells on glass-bottom dish Wash1 Wash cells Culture->Wash1 Incubate Incubate with labeled antibody Wash1->Incubate Wash2 Wash cells Incubate->Wash2 Microscopy Fluorescence Microscopy (Ex: ~400 nm, Em: ~450-550 nm) Wash2->Microscopy G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Endosome Endosome RTK->Endosome Internalization ProbeLigand Labeled Ligand (Probe + Ligand) ProbeLigand->RTK Binding

References

Application Notes and Protocols: 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a fluorescent molecule belonging to the acridone family. Acridone derivatives are known for their unique photophysical properties and have been explored for various applications in biological imaging. The planar tricyclic structure of the acridone core allows for intercalation into cellular components and the methoxy and carboxylic acid functional groups can influence its solubility, cellular uptake, and spectral properties. While specific data for this exact compound is limited in publicly available literature, this document provides a comprehensive overview of its potential applications in cell imaging based on the known characteristics of structurally similar acridone and acridine derivatives.

Disclaimer: The quantitative data and protocols provided below are based on analogous compounds, primarily 9-acridinecarboxylic acid and its derivatives. These should be considered as a starting point for experimental design, and optimization will be necessary for this compound.

Potential Applications in Cell Imaging

Based on the properties of the acridone scaffold, this compound can be hypothesized to be a valuable tool for:

  • General cellular staining: Its fluorescent nature allows for the visualization of cellular morphology and structures.

  • Nucleic acid imaging: The planar acridone ring suggests potential for intercalation into DNA and RNA, enabling the visualization of the nucleus and nucleoli.

  • pH sensing: The fluorescence of some acridine derivatives is sensitive to the pH of their environment, suggesting a potential application in monitoring intracellular pH changes.

  • Probe for specific analytes: The carboxylic acid group can be functionalized to develop targeted probes for specific ions or biomolecules.

Photophysical Properties (Inferred from Analogous Compounds)

The following table summarizes the photophysical data for 9-acridinecarboxylic acid (9-ACA), a structurally related compound. These values provide an estimation of the spectral properties that can be expected from this compound.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
Tetrahydrofuran (THF)360, 378, 400408, 43030
Acetonitrile358, 376, 39842830
Methanol358, 376, 39643539
Water (pH 7)358, 376, 39645559

Data extracted from studies on 9-Acridinecarboxylic Acid and should be considered as an approximation.[1]

Experimental Protocols

The following are generalized protocols for utilizing a fluorescent probe like this compound for cell imaging.

Protocol 1: Live Cell Staining and Imaging

This protocol outlines the steps for staining living cells to visualize intracellular structures.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with a suitable filter set (e.g., excitation around 360-400 nm and emission around 430-460 nm, based on the inferred data).

Protocol 2: Fixed Cell Staining

This protocol is for staining cells that have been chemically fixed.

Materials:

  • This compound working solution (as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • PBS

  • Mounting medium

  • Cells cultured on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Remove the culture medium.

    • Wash the cells with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the working solution of the fluorescent probe and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Diagrams

experimental_workflow_live_cell_imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 1-10 µM Working Solution prep_stock->prep_working wash_cells1 Wash Cells with PBS add_stain Incubate with Working Solution (15-30 min) wash_cells1->add_stain wash_cells2 Wash Cells to Remove Excess Probe add_stain->wash_cells2 add_buffer Add Fresh Medium/Buffer image_cells Image with Fluorescence Microscope add_buffer->image_cells

Caption: Workflow for Live Cell Imaging.

experimental_workflow_fixed_cell_imaging cluster_fixation Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging fix_cells Fix Cells with 4% PFA permeabilize Permeabilize with 0.1% Triton X-100 (Optional) fix_cells->permeabilize stain_cells Incubate with Probe (20-30 min) wash_cells Wash Cells with PBS stain_cells->wash_cells mount_slide Mount Coverslip image_cells Image with Fluorescence Microscope mount_slide->image_cells

Caption: Workflow for Fixed Cell Imaging.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Labeling Proteins with 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins using 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, a reliable method for conjugating dyes to primary amines on proteins.

Introduction

This compound is a fluorescent molecule belonging to the acridone class of dyes. These dyes are valuable in biological research for their distinct photophysical properties, which are often sensitive to the local environment. When covalently attached to a protein, this acridone derivative can serve as a fluorescent probe to investigate protein structure, function, localization, and interactions. The labeling process involves the activation of the carboxylic acid group to an NHS ester, which then readily reacts with nucleophilic primary amino groups, such as the ε-amino group of lysine residues on the protein surface, to form a stable amide bond.[1][2][3]

Applications of Labeled Proteins:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.[4]

  • Immunoassays: Serve as sensitive detection reagents in various assay formats.[5]

  • Flow Cytometry: Quantify protein expression on the cell surface.[4]

  • Protein Quantification: Enable accurate measurement of specific proteins in complex biological samples.[5]

Principle of the Reaction

The labeling reaction is a two-step process. First, the carboxylic acid group of this compound is activated to an N-hydroxysuccinimide (NHS) ester. This activated ester is then introduced to the target protein. The primary amino groups on the protein, predominantly from lysine residues, act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein, and the release of the NHS leaving group. The optimal pH for this reaction is slightly alkaline (pH 8.0-9.0) to ensure that the primary amines are deprotonated and thus more nucleophilic.[1][2]

G cluster_0 Activation Step cluster_1 Labeling Reaction Acridone_COOH This compound Acridone_NHS Acridone-NHS Ester (Reactive Dye) Acridone_COOH->Acridone_NHS Activation NHS N-Hydroxysuccinimide NHS->Acridone_NHS EDC Carbodiimide (e.g., EDC) EDC->Acridone_NHS Labeled_Protein Fluorescently Labeled Protein Acridone_NHS->Labeled_Protein Conjugation Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->Labeled_Protein

Caption: Chemical principle of the two-step protein labeling process.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling your protein of interest with this compound NHS ester.

Materials and Reagents
ReagentSupplierNotes
Protein of InterestN/AShould be in an amine-free buffer (e.g., PBS, HEPES, bicarbonate). Avoid Tris or glycine buffers. Protein concentration: 5-20 mg/mL.[1]
This compound NHS EsterCommercial VendorStore at < -15°C, desiccated and protected from light.[6]
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, etc.High-quality, anhydrous grade is essential as NHS esters are moisture-sensitive.[7]
Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-9.0)N/APrepare fresh. Ensure the pH is within the optimal range for the reaction.[1]
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)N/ATo stop the labeling reaction.
Purification Column (e.g., Sephadex® G-25, Bio-Gel® P-6 DG)Cytiva, Bio-Rad, etc.For removing unreacted dye.[1]
Phosphate-Buffered Saline (PBS), pH 7.2-7.4N/AFor column equilibration and elution.

Protocol Workflow

G A 1. Prepare Protein Solution (5-20 mg/mL in amine-free buffer) C 3. Adjust Protein Solution pH (Add labeling buffer to pH 8.3-9.0) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) D 4. Labeling Reaction (Add dye to protein, incubate 1-2h at RT) B->D C->D E 5. (Optional) Quench Reaction (Add Tris buffer) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) D->F If not quenching E->F G 7. Characterize Labeled Protein (Determine concentration and DOL) F->G H 8. Store Conjugate (4°C short-term, -20°C long-term) G->H

Caption: Experimental workflow for protein labeling.

Detailed Procedure

Step 1: Preparation of Protein Solution

  • Dissolve your protein in an amine-free buffer (e.g., PBS).

  • Ensure the protein concentration is between 5-20 mg/mL for optimal labeling.[1] If your protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into a suitable amine-free buffer.

Step 2: Preparation of Dye Stock Solution

  • Immediately before use, prepare a 10 mg/mL stock solution of the this compound NHS ester in anhydrous DMSO.[1][6]

  • Vortex briefly to ensure the dye is fully dissolved. Note that NHS esters are moisture-sensitive and will hydrolyze in the presence of water; therefore, use high-quality anhydrous DMSO and keep the vial tightly sealed.[7]

Step 3: Labeling Reaction

  • Adjust the pH of the protein solution to 8.3-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.[7]

  • Calculate the required volume of the dye stock solution. The optimal molar ratio of dye to protein can vary, so it is recommended to test a range (e.g., 5:1, 10:1, 20:1) to determine the ideal degree of labeling (DOL) for your application.[6]

  • While gently vortexing the protein solution, add the calculated amount of the dye stock solution dropwise.[4]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] Alternatively, the reaction can be carried out overnight at 4°C.

Step 4: Purification of the Labeled Protein

  • It is critical to remove the unreacted, hydrolyzed dye to prevent high background signals in downstream applications.[7] This is most commonly achieved by size-exclusion chromatography.

  • Equilibrate a desalting column (e.g., Sephadex® G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[1]

  • Apply the entire reaction mixture to the top of the equilibrated column.

  • Elute the labeled protein with PBS. The labeled protein is larger and will elute first, typically in the void volume, while the smaller, unreacted dye molecules will be retained by the column.

  • Collect the colored fractions corresponding to the labeled protein.

Characterization and Storage

1. Determine Protein Concentration: The concentration of the purified protein conjugate can be determined using a standard protein assay like BCA or by measuring the absorbance at 280 nm (A280). Note that the dye may also absorb at 280 nm, so a correction factor is needed for accurate A280 readings.

2. Calculate the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • CF_280 is the correction factor (A_280 / A_max) for the dye.

3. Storage of the Labeled Protein: Store the purified protein conjugate at 4°C for short-term use (up to a few weeks). For long-term storage, it is recommended to add a cryoprotectant like glycerol, aliquot the conjugate, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Troubleshooting
IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer. - Presence of primary amines in the buffer. - Hydrolyzed NHS ester.- Ensure pH is between 8.3-9.0. - Use an amine-free buffer. - Prepare the NHS ester solution immediately before use.[7]
High Background Signal - Incomplete removal of unreacted dye.- Optimize the purification step, for instance, by using a longer size-exclusion column.[7]
Loss of Protein Activity - Over-labeling of the protein. - Harsh labeling or purification conditions.- Reduce the molar ratio of dye to protein. - Perform labeling and purification steps at 4°C.[7]

References

Application Notes and Protocols for 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid in Anti-inflammatory Drug Discovery: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-inflammatory potential of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid reveal a significant gap in publicly available scientific literature. Despite extensive searches for data pertaining to its synthesis, biological activity, and mechanism of action, no specific studies detailing its anti-inflammatory properties were identified. This document outlines the current landscape of related acridine compounds and provides a generalized framework for evaluating the anti-inflammatory potential of novel chemical entities, which could be applied to the title compound should it become the subject of future research.

While the specific compound of interest remains uncharacterized in the context of inflammation, the broader class of acridine and acridone derivatives has been the subject of investigation for various pharmacological activities, including anti-inflammatory effects. Research on related structures suggests that the acridine scaffold can serve as a pharmacophore for targeting key inflammatory pathways. However, it is crucial to note that direct extrapolation of these activities to this compound is not scientifically valid without empirical evidence.

General Methodologies for Assessing Anti-inflammatory Activity of Novel Compounds

For researchers interested in exploring the anti-inflammatory potential of this compound, a standardized workflow is recommended. This typically involves a series of in vitro and in vivo assays to determine efficacy and elucidate the mechanism of action.

Experimental Workflow for Anti-inflammatory Drug Discovery

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Synthesis and Characterization Compound Synthesis and Characterization Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Compound Synthesis and Characterization->Cytotoxicity Assays (e.g., MTT, LDH) Primary Screening (e.g., NO, Cytokine Production) Primary Screening (e.g., NO, Cytokine Production) Cytotoxicity Assays (e.g., MTT, LDH)->Primary Screening (e.g., NO, Cytokine Production) Target-based Assays (e.g., COX-2, iNOS Inhibition) Target-based Assays (e.g., COX-2, iNOS Inhibition) Primary Screening (e.g., NO, Cytokine Production)->Target-based Assays (e.g., COX-2, iNOS Inhibition) Signaling Pathway Analysis (e.g., NF-κB, MAPK) Signaling Pathway Analysis (e.g., NF-κB, MAPK) Target-based Assays (e.g., COX-2, iNOS Inhibition)->Signaling Pathway Analysis (e.g., NF-κB, MAPK) Gene and Protein Expression Analysis Gene and Protein Expression Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK)->Gene and Protein Expression Analysis Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) Gene and Protein Expression Analysis->Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) Pharmacokinetic and Toxicological Studies Pharmacokinetic and Toxicological Studies Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema)->Pharmacokinetic and Toxicological Studies G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimuli (e.g., LPS)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS)

Application Notes and Protocols for DNA Intercalation Studies Using Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, serves as the structural foundation for a wide array of molecules with significant biological activity.[1] The planar nature of the acridine ring system is a critical feature that enables these derivatives to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This interaction disrupts the normal structure and function of DNA, triggering a cascade of cellular events that can culminate in cell cycle arrest and apoptosis.[1][3] Consequently, acridine derivatives have been rigorously investigated as anticancer agents, with some, such as amsacrine, seeing clinical application.[1][2]

These application notes provide a comprehensive overview of the use of acridine derivatives for DNA intercalation studies, including detailed experimental protocols, quantitative data for various derivatives, and visual guides to the underlying mechanisms and workflows.

Mechanism of Action: DNA Intercalation

The primary mechanism through which acridine derivatives exert their biological effects is the non-covalent insertion into the DNA double helix.[1] This process is primarily driven by π-π stacking interactions between the planar aromatic rings of the acridine core and the DNA base pairs.[4] This intercalation leads to several structural and functional changes in the DNA, including the unwinding of the helix as the base pairs are forced apart.[1] This structural disruption can interfere with DNA replication and transcription and inhibit the function of DNA-associated enzymes like topoisomerases and telomerases, which are crucial for cell proliferation.[2][5][6]

cluster_0 Mechanism of DNA Intercalation acridine Acridine Derivative Planar Aromatic Structure intercalated_dna Base Pair Intercalated Acridine Base Pair Base Pair Base Pair acridine:f1->intercalated_dna:inter π-π Stacking dna Base Pair Base Pair Base Pair Base Pair dna->intercalated_dna Intercalation acridine Acridine Derivative intercalation DNA Intercalation acridine->intercalation topo_inhibition Topoisomerase I/II Inhibition intercalation->topo_inhibition damage DNA Strand Breaks topo_inhibition->damage arrest Cell Cycle Arrest damage->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis start Start: Synthesize or Obtain Acridine Derivative char Structural Characterization (NMR, MS) start->char uv_vis UV-Vis Spectroscopy (Binding Constant) char->uv_vis fluorescence Fluorescence Spectroscopy (Binding Mode/Affinity) char->fluorescence gel Gel Electrophoresis (DNA Unwinding Assay) uv_vis->gel fluorescence->gel cyto Cytotoxicity Assays (e.g., MTT Assay) gel->cyto data Data Analysis and Structure-Activity Relationship cyto->data end End: Candidate Selection data->end

References

Application Notes and Protocols for the Photolysis of Acridine Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine ester conjugates are valuable tools in biological research and drug development, enabling the precise spatiotemporal control of bioactive molecules. By utilizing a photolabile acridine ester as a "cage," the activity of a conjugated molecule—be it a peptide, nucleotide, or small molecule drug—is temporarily inactivated. Upon irradiation with light of a specific wavelength, the acridine ester undergoes photolysis, releasing the active molecule in a controlled manner. This "uncaging" technique allows for the investigation of complex biological processes, including cell signaling, protein function, and drug action, with high precision.

These application notes provide a comprehensive overview of the experimental setup for the photolysis of acridine ester conjugates, detailed protocols for key experiments, and quantitative data to guide experimental design.

Data Presentation

Table 1: Photolysis Quantum Yields of Acridine Derivatives

The quantum yield (Φ) of photolysis is a critical parameter that describes the efficiency of the uncaging process. It is defined as the ratio of the number of molecules that undergo photolysis to the number of photons absorbed. A higher quantum yield indicates a more efficient photorelease.

Acridine Derivative/Caged CompoundWavelength (nm)Quantum Yield (Φ)Solvent/ConditionsReference
(Benzo[a]acridin-12-yl)methyl (BAM) esters≥4100.083 - 0.127Acetonitrile/Water (50:50 v/v)[1]
Acridine Orange4900.15 (Singlet Oxygen)Ethanol[2]
Acridine Yellow4200.47 (Fluorescence)EthanolN/A
Caged Cyclic NucleotidesN/ALow (relative to caged ATP)N/A[3]
p-Hydroxyphenacyl (pHP) PPG>3000.1 - 0.4 (can approach 1.0)Varies[4]

Note: The quantum yield can be influenced by factors such as the solvent, pH, and the nature of the caged molecule.[3]

Experimental Protocols

Protocol 1: General Experimental Setup for Photolysis of Acridine Ester Conjugates

This protocol outlines the general equipment and steps for the photolysis of acridine ester conjugates. Specific parameters such as irradiation time and wavelength will need to be optimized for each specific conjugate and application.

Materials and Equipment:

  • Light Source: A high-intensity light source capable of emitting in the near-UV or visible range is required. Common choices include:

    • Xenon Flashlamp: Provides high-intensity, brief pulses of light.[5]

    • Mercury Arc Lamp (e.g., 125W medium pressure): A common and effective source for photolysis.[1]

    • UV Laser: Offers precise control over wavelength and can be focused to a small area for localized uncaging.[6] Examples include frequency-doubled ruby lasers (347 nm) or nitrogen lasers (337.1 nm).[5][7]

    • LEDs: Offer narrow bandwidth and stable output.[1][8]

  • Reaction Vessel: A quartz cuvette or other UV-transparent vessel is necessary for irradiation.[4]

  • Filters: Optical filters may be used to select the desired wavelength range from a broad-spectrum lamp.

  • Analytical Instrument: To monitor the progress of the photolysis reaction and quantify the released molecule. Common instruments include:

    • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection: For separating and quantifying the caged compound and the released molecule.[9]

    • Mass Spectrometry (MS): For confirming the identity of the photolysis products.[10]

    • Spectrophotometer: To monitor changes in the absorbance spectrum during photolysis.

  • Acridine Ester Conjugate Solution: The conjugate dissolved in a suitable buffer or solvent. The solvent should be transparent at the irradiation wavelength.

  • Stirring Mechanism (optional): A small magnetic stir bar can be used to ensure uniform irradiation of the solution.

Procedure:

  • Sample Preparation: Prepare a solution of the acridine ester conjugate in a quartz cuvette at the desired concentration. The optimal concentration should be determined empirically but is often in the micromolar range.

  • Dark Control: Prepare an identical sample to be kept in the dark to serve as a control for any non-photochemical degradation.

  • Irradiation:

    • Place the sample cuvette in the light path of the chosen light source.

    • If using a laser, ensure the beam is directed through the sample solution.

    • Irradiate the sample for a predetermined amount of time. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Analysis:

    • At various time points during irradiation, withdraw an aliquot of the sample.

    • Analyze the sample using a suitable analytical method (e.g., HPLC, MS) to quantify the decrease in the concentration of the acridine ester conjugate and the increase in the concentration of the released molecule.

    • Analyze the dark control to ensure no degradation has occurred in the absence of light.

  • Data Interpretation: Plot the concentration of the released molecule as a function of irradiation time to determine the kinetics of the photorelease.

Protocol 2: Photocleavage of an Acridine-Labeled Antibody

This protocol provides a more specific example for the photolysis of an antibody-acridine ester conjugate.

Materials:

  • Acridine ester-labeled antibody solution (e.g., 1 mg/mL in PBS, pH 7.4).

  • Photolysis setup as described in Protocol 1.

  • SDS-PAGE analysis equipment.

  • ELISA or other functional assay to assess antibody activity.

Procedure:

  • Sample Preparation: Dilute the acridine ester-labeled antibody to the desired concentration in a quartz microcuvette.

  • Irradiation: Irradiate the sample with a suitable light source (e.g., 365 nm UV lamp) for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis of Photorelease:

    • Analyze the irradiated samples by HPLC to monitor the disappearance of the labeled antibody peak and the appearance of new peaks corresponding to the cleaved acridine moiety and the unlabeled antibody.

    • Alternatively, mass spectrometry can be used to confirm the change in mass of the antibody upon photolysis.

  • Functional Analysis:

    • Assess the binding activity of the photoreleased antibody using an ELISA or other appropriate immunoassay. Compare the activity to that of the original, unlabeled antibody and the caged antibody before photolysis.

  • Structural Integrity:

    • Analyze the irradiated antibody samples by SDS-PAGE to ensure that the photolysis process has not caused significant degradation or aggregation of the antibody.

Mandatory Visualization

Experimental_Workflow_Photolysis cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis start Start prep_conjugate Prepare Acridine Ester Conjugate Solution start->prep_conjugate prep_control Prepare Dark Control start->prep_control irradiation Irradiate with Light Source prep_conjugate->irradiation dark Keep in Dark prep_control->dark analytics Analytical Measurement (HPLC, MS, etc.) irradiation->analytics dark->analytics data_analysis Data Analysis and Kinetic Modeling analytics->data_analysis

Caption: Workflow for the photolysis of acridine ester conjugates.

Signaling_Pathway_Activation cluster_stimulus External Stimulus cluster_cellular Cellular Environment light Light Pulse (Specific Wavelength) caged_molecule Caged Bioactive Molecule (Acridine Conjugate) light->caged_molecule Photolysis active_molecule Active Molecule (e.g., Kinase Inhibitor) caged_molecule->active_molecule Release target_protein Target Protein (e.g., Kinase) active_molecule->target_protein Inhibition/ Activation downstream Downstream Signaling Cascade target_protein->downstream response Cellular Response downstream->response

Caption: Activation of a signaling pathway via photolysis.

Discussion and Conclusion

The photolysis of acridine ester conjugates provides a powerful method for the controlled release of bioactive molecules. The success of these experiments hinges on a well-characterized experimental setup and careful optimization of reaction parameters. The choice of light source is critical and should be matched to the absorbance spectrum of the acridine derivative to ensure efficient photolysis while minimizing potential photodamage to biological samples.[4]

It is also important to consider the potential biological activity of the photolysis by-products, which include the cleaved acridine moiety.[5] Control experiments should always be performed to assess any effects of the by-products or the light itself on the biological system under investigation.

The application of this technology to study cellular signaling pathways offers exciting possibilities. By "caging" signaling molecules such as kinase inhibitors, second messengers, or peptides, researchers can activate specific pathways at precise times and locations within a cell or tissue, providing unprecedented insight into the dynamics of these complex processes.[9][11] The continued development of new photolabile groups with improved properties, such as longer wavelength absorption and higher quantum yields, will further expand the utility of this versatile technique.[12]

References

Application Notes and Protocols for the Evaluation of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). This document outlines the theoretical background, detailed experimental protocols, and data presentation guidelines necessary for a thorough evaluation.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway, making DHODH an attractive target for the development of therapeutics in oncology and autoimmune diseases.[2] The acridine scaffold is a well-known pharmacophore present in numerous biologically active compounds, and its derivatives are being explored for various therapeutic applications. The subject of this guide, this compound, is an acridone derivative that warrants investigation for its potential DHODH inhibitory activity.

Data Presentation

A systematic presentation of quantitative data is crucial for the comparative analysis of inhibitory potency. The following tables are provided as templates to summarize key experimental findings for this compound and reference compounds.

Table 1: In Vitro DHODH Enzyme Inhibition

CompoundTargetAssay TypeIC50 (nM) [Standard Deviation]Ki (nM) [Standard Deviation]Hill Slope
This compoundHuman DHODHEnzymatic (DCIP)User DataUser DataUser Data
Brequinar (Reference)Human DHODHEnzymatic (DCIP)Literature ValueLiterature ValueLiterature Value
Teriflunomide (Reference)Human DHODHEnzymatic (DCIP)Literature ValueLiterature ValueLiterature Value

Table 2: Cell-Based Assay Data

CompoundCell LineAssay TypeGI50 (µM) [Standard Deviation]CC50 (µM) [Standard Deviation]
This compounde.g., HL-60Cell Viability (e.g., MTS/XTT)User DataUser Data
This compounde.g., A549Cell Viability (e.g., MTS/XTT)User DataUser Data
Brequinar (Reference)e.g., HL-60Cell Viability (e.g., MTS/XTT)Literature ValueLiterature Value

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental procedures are essential for clarity and comprehension.

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate_cyto Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cyto CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito CAD CAD Orotate Orotate Dihydroorotate_mito->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP DHODH DHODH Inhibitor This compound Inhibitor->DHODH UMP Uridine monophosphate OMP->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA

DHODH Inhibition in Pyrimidine Biosynthesis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Prep Prepare Recombinant Human DHODH Assay DHODH Enzymatic Assay (DCIP Reduction) Enzyme_Prep->Assay Inhibitor_Prep Prepare Serial Dilutions of This compound Inhibitor_Prep->Assay Data_Analysis_Bio Calculate IC50 and Ki Assay->Data_Analysis_Bio Data_Analysis_Cell Determine GI50 Data_Analysis_Bio->Data_Analysis_Cell Inform Cell_Culture Culture Cancer Cell Lines (e.g., HL-60, A549) Viability_Assay Cell Viability Assay (e.g., MTS/XTT) Cell_Culture->Viability_Assay Uridine_Rescue Uridine Rescue Assay Cell_Culture->Uridine_Rescue Viability_Assay->Uridine_Rescue Viability_Assay->Data_Analysis_Cell

Workflow for Evaluating DHODH Inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to assess the DHODH inhibitory activity of this compound.

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[3]

Materials:

  • Recombinant human DHODH

  • This compound

  • Positive control inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or a water-soluble analog like decylubiquinone

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitors in DMSO.

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

    • Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.[4]

    • Add 178 µL of the DHODH enzyme solution to each well.[4]

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[3]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[4]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.[4]

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[4]

Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

  • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines that are sensitive to DHODH inhibition.[5]

Materials:

  • Cancer cell line (e.g., HL-60, A549, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Positive control inhibitor (e.g., Brequinar)

  • Cell viability reagent (e.g., MTS, XTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in cell culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).[4]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.[4]

Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Uridine Rescue Assay

This assay confirms that the cytotoxic effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.[6]

Materials:

  • Same materials as the Cell Viability Assay

  • Uridine stock solution (e.g., 100 mM in sterile water)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as the Cell Viability Assay.

  • Compound and Uridine Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare a parallel set of dilutions containing a final concentration of 100 µM uridine.[6]

    • Treat the cells with the inhibitor alone and in combination with uridine. Include appropriate controls (vehicle, uridine alone).

  • Incubation and Viability Measurement:

    • Follow the same incubation and measurement procedures as the Cell Viability Assay.

Data Analysis:

  • Compare the GI50 values obtained in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's antiproliferative effect is mediated through the inhibition of DHODH.[6]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of this compound as a dihydroorotate dehydrogenase inhibitor. By systematically applying these methodologies, researchers can obtain reliable and reproducible data to determine the potency, cellular activity, and mechanism of action of this compound, thereby facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Assays of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published data for structurally related acridine derivatives, primarily N-substituted derivatives of 9-oxo-9,10-dihydroacridine-4-carboxylic acid. Due to a lack of specific experimental data for 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, these protocols serve as a starting point for researchers and may require optimization.

Introduction

Acridine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their planar tricyclic structure allows for intercalation into DNA and inhibition of key enzymes such as topoisomerases, making them promising candidates for drug development. This document provides detailed protocols for in vitro assays to evaluate the biological activity of this compound and its analogs.

I. Anticancer Activity Evaluation

A primary application of acridine derivatives is in oncology. The cytotoxic and antiproliferative effects of these compounds can be assessed using various in vitro assays. The Sulphorhodamine-B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Data Presentation: Cytotoxic Activity of 9-oxo-9,10-dihydroacridine-4-carboxylic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of some N-substituted derivatives of 9-oxo-9,10-dihydroacridine-4-carboxylic acid against various human cancer cell lines.

CompoundCell LineIC50 (µM/ml)
VIIa HepG-2 (Hepatocellular Carcinoma)3.75
VIIc HCT-116 (Colon Cancer)4.75
IVa-c & VIIa-c HCT-116 (Colon Cancer)4.75 - 5.25
Reference: Doxorubicin HepG-2 (Hepatocellular Carcinoma)Not Specified
Experimental Protocol: Sulphorhodamine-B (SRB) Assay for Cytotoxicity

This protocol is adapted from the methodology used for evaluating derivatives of 9-oxo-9,10-dihydroacridine-4-carboxylic acid.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml).
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.
  • Remove the medium from the wells and add 100 µl of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 48-72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, discard the medium and fix the cells by adding 150 µl of cold 10% trichloroacetic acid (TCA) to each well.
  • Incubate at 4°C for 1 hour.
  • Wash the plates five times with distilled water and allow them to air dry.
  • Add 70 µl of 0.4% (w/v) Sulphorhodamine-B (SRB) solution in 1% acetic acid to each well.
  • Stain for 10-30 minutes at room temperature.

4. Measurement and Data Analysis:

  • Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.
  • Add 150 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Shake the plates for 5 minutes on a shaker.
  • Measure the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Experimental Workflow

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining wash Wash and Dry staining->wash solubilization Solubilize Dye wash->solubilization readout Measure Absorbance solubilization->readout calculation Calculate % Inhibition and IC50 readout->calculation

Caption: Workflow for the Sulphorhodamine-B (SRB) cytotoxicity assay.

II. Topoisomerase Inhibition Assay

Many acridine derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes that are crucial for DNA replication and transcription. A common in vitro assay to assess this activity is the DNA relaxation assay.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

1. Reagents and Materials:

  • Human Topoisomerase I enzyme
  • Supercoiled plasmid DNA (e.g., pBR322)
  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 30% glycerol)
  • Agarose gel and electrophoresis buffer (e.g., TBE buffer)
  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

2. Assay Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and varying concentrations of this compound.
  • Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
  • Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit).
  • Incubate the reaction mixture at 37°C for 30 minutes.
  • Terminate the reaction by adding the stop solution.
  • Load the samples onto an agarose gel (e.g., 1%).
  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

3. Data Analysis:

  • Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
  • Quantify the band intensities using densitometry software to determine the concentration at which the compound inhibits 50% of the enzyme activity (IC50).

Visualization of Topoisomerase Inhibition

Topo_Inhibition cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow supercoiled Supercoiled DNA topoI Topoisomerase I supercoiled->topoI Binds relaxed Relaxed DNA topoI->relaxed Relaxation inhibitor Acridine Derivative (Inhibitor) inhibitor->topoI Inhibits setup Reaction Setup: DNA + Enzyme + Inhibitor incubation Incubate at 37°C setup->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Visualize DNA Bands electrophoresis->visualization

Caption: Mechanism and workflow of the Topoisomerase I inhibition assay.

III. Anti-inflammatory Activity Evaluation

Acridine derivatives have also been investigated for their anti-inflammatory properties. A common in vitro model to assess anti-inflammatory potential is the lipopolysaccharide (LPS)-stimulated macrophage model, where the inhibition of nitric oxide (NO) production is measured.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
  • Seed the cells into 96-well plates and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/ml) to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.
  • Incubate for 24 hours.

3. Measurement of Nitric Oxide:

  • After incubation, collect the cell culture supernatant.
  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
  • The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Mix equal volumes of the supernatant and the Griess reagent.
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm.
  • Use a sodium nitrite solution to generate a standard curve for quantification.

4. Data Analysis:

  • Calculate the percentage of NO inhibition by the compound compared to the LPS-stimulated control.
  • Determine the IC50 value for NO inhibition.
  • A cell viability assay (e.g., MTT or SRB) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of the Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB Signaling tlr4->nfkb inos iNOS Expression nfkb->inos Upregulates no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation inhibitor Acridine Derivative inhibitor->nfkb Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by an acridine derivative.

Application Notes and Protocols for High-Throughput Screening with 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid in high-throughput screening (HTS) campaigns, particularly for the discovery of novel inhibitors of DNA repair enzymes. Given the structural class of this compound, a primary focus is placed on its potential as a DNA ligase or topoisomerase inhibitor.

Introduction

This compound is a member of the acridine family of compounds. Acridine derivatives are well-documented as DNA intercalating agents and have been investigated for their therapeutic potential, particularly in oncology. Their planar structure allows them to insert between the base pairs of DNA, which can interfere with essential cellular processes such as DNA replication and repair. This interference can be mediated by the inhibition of key enzymes like DNA ligases and topoisomerases. High-throughput screening provides an efficient methodology for identifying and characterizing the inhibitory activity of compounds like this compound against these critical cellular targets.

Target Rationale: DNA Ligase and Topoisomerase Inhibition

DNA ligases and topoisomerases are crucial enzymes in maintaining genomic integrity. DNA ligases are responsible for joining breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination. Topoisomerases resolve topological problems in DNA by transiently breaking and rejoining DNA strands. Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger cell death, making them attractive targets for anticancer drug development.

Data Presentation: Inhibitory Activity of Acridine Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of structurally related acridine derivatives against relevant cancer cell lines and topoisomerase enzymes. This data serves as a representative benchmark for the potential potency of this class of compounds.

Compound IDTarget/Cell LineIC50 (µM)Reference
Acridine Derivative 3aMCF-7 (Breast Cancer)<10[1]
Acridine Derivative 3aK-562 (Leukemia)<10[1]
Acridine Derivative 3fctDNA BindingHigh Affinity[1]
Acridine-Sulfonamide Hybrid 8bTopoisomerase I3.41[2]
Acridine-Sulfonamide Hybrid 7cTopoisomerase II7.33[2]
Acridine-Thiazolidinone 2a-2cHL-60 (Leukemia)1.3 ± 0.2[3]
Acridine-Thiazolidinone 2a-2cL1210 (Leukemia)3.1 ± 0.4[3]
Acridine-Thiazolidinone 2a-2cA2780 (Ovarian Cancer)7.7 ± 0.5[3]

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based DNA Ligase Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay suitable for HTS of DNA ligase inhibitors.

Principle: A FRET-based DNA substrate is used, consisting of two oligonucleotides that anneal to a complementary template strand, creating a nick. One oligonucleotide is labeled with a donor fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL) or an acceptor fluorophore. Upon ligation, the donor and acceptor are brought into close proximity, resulting in a change in fluorescence that can be measured.

Materials:

  • Human DNA Ligase I

  • FRET-based DNA substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 1 mM ATP

  • Test Compound: this compound

  • Positive Control: Known DNA ligase inhibitor (e.g., L189)

  • Negative Control: DMSO

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 1 µL of the compound solutions into the wells of a 384-well plate. Also, include wells with 1 µL of positive control and 1 µL of DMSO for negative control.

  • Enzyme and Substrate Preparation: Prepare a master mix containing DNA Ligase I and the FRET-labeled DNA substrate in the assay buffer.

  • Reaction Initiation: Dispense 20 µL of the enzyme/substrate master mix into each well of the assay plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Topoisomerase II Inhibition Assay (DNA Decatenation)

This protocol outlines a gel-based assay for screening inhibitors of topoisomerase II decatenation activity, which can be adapted for higher throughput.

Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. In the presence of an inhibitor, this activity is blocked, and the kDNA remains in a high molecular weight form that can be separated from the decatenated mini-circles by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase IIα

  • kDNA

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT

  • Test Compound: this compound

  • Positive Control: Etoposide

  • Negative Control: DMSO

  • Stop Solution: 1% SDS, 50 mM EDTA

  • 6x DNA Loading Dye

  • Agarose gel (1%) with Ethidium Bromide

  • TAE Buffer

  • Gel imaging system

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, kDNA, and the test compound at various concentrations. Include positive and negative controls.

  • Enzyme Addition: Add Human Topoisomerase IIα to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Sample Preparation for Electrophoresis: Add 6x DNA loading dye to each well.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer.

  • Visualization and Analysis: Visualize the DNA bands under UV light using a gel imaging system. Quantify the amount of catenated (high molecular weight) versus decatenated (low molecular weight) DNA to determine the inhibitory effect of the compound.

Visualizations

DNA_Ligation_Pathway cluster_0 DNA Ligation Cascade ATP ATP AMP_Ligase Ligase-AMP Intermediate ATP->AMP_Ligase Step 1: Enzyme Adenylation Ligase DNA Ligase Ligase->AMP_Ligase Adenylated_DNA Adenylated DNA Intermediate AMP_Ligase->Adenylated_DNA Step 2: AMP Transfer Nicked_DNA Nicked DNA (5'-phosphate, 3'-hydroxyl) Nicked_DNA->Adenylated_DNA Sealed_DNA Sealed DNA Adenylated_DNA->Sealed_DNA Step 3: Phosphodiester Bond Formation Inhibitor 5-Methoxy-9-oxo-9,10- dihydroacridine-4-carboxylic acid Inhibitor->Ligase Inhibition

Caption: DNA Ligation Pathway and Point of Inhibition.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for Enzyme Inhibitors Compound_Library Compound Library (including test compound) Assay_Plating Assay Plate Preparation (e.g., 384-well) Compound_Library->Assay_Plating Reagent_Addition Addition of Enzyme and Substrate Assay_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important acridone derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Ullmann Condensation: An N-arylanthranilic acid intermediate, N-(2-carboxyphenyl)-4-methoxyanthranilic acid, is synthesized via a copper-catalyzed Ullmann condensation of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) and 2-amino-5-methoxybenzoic acid.

  • Intramolecular Cyclization: The resulting N-arylanthranilic acid is then cyclized under acidic conditions to form the desired this compound.

Q2: What are the critical parameters affecting the yield of the Ullmann condensation step?

A2: Low yields in the Ullmann condensation are a frequent issue. Key factors to consider include:

  • Catalyst Activity: The copper catalyst is sensitive to air and moisture. Deactivation of the catalyst can significantly hinder the reaction.

  • Reactant Purity: Impurities in the 2-halobenzoic acid or the 2-amino-5-methoxybenzoic acid can interfere with the catalytic cycle.

  • Reaction Temperature: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 150°C, to proceed efficiently.

  • Solvent Choice: High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are commonly employed and can influence the reaction outcome.

Q3: I am observing significant side product formation during the cyclization step. What are the likely impurities and how can I minimize them?

A3: Side product formation during the acidic cyclization of the N-arylanthranilic acid can be a challenge. Common issues include:

  • Charring and Decomposition: High temperatures and strongly acidic conditions can lead to the formation of undesired byproducts through charring.

  • Incomplete Cyclization: Insufficient reaction time or temperature can result in unreacted starting material remaining.

  • Alternative Cyclization Pathways: Depending on the substrate, alternative intramolecular reactions could potentially occur.

To minimize these, it is crucial to optimize the reaction temperature and time, and consider the use of milder cyclizing agents if charring is a significant problem.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Ullmann Condensation Step
Symptom Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly.Catalyst Deactivation: The copper catalyst is inactive.- Ensure anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly activated copper catalyst.
A complex mixture of products is observed.Impure Reactants: Impurities are interfering with the reaction.- Recrystallize or purify the 2-halobenzoic acid and 2-amino-5-methoxybenzoic acid before use.- Verify the purity of the starting materials by analytical techniques such as NMR or melting point.
Low conversion of starting materials.Suboptimal Reaction Temperature: The reaction temperature is too low.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Ensure uniform heating of the reaction mixture.
Reaction stalls or gives low yield despite high temperature.Inappropriate Solvent: The chosen solvent is not suitable for the reaction.- Experiment with different high-boiling polar aprotic solvents like NMP or nitrobenzene if DMF is not effective.
Problem 2: Poor Yield and/or Impurities in the Cyclization Step
Symptom Possible Cause Suggested Solution
Significant charring or dark coloration of the reaction mixture.Excessive Temperature or Acidity: The reaction conditions are too harsh, leading to decomposition.- Optimize the reaction temperature by performing the reaction at the lowest effective temperature.- Consider using a milder cyclizing agent, such as polyphosphoric acid (PPA), which may allow for lower reaction temperatures.
Presence of unreacted N-arylanthranilic acid in the final product.Incomplete Reaction: The reaction time or temperature is insufficient for complete cyclization.- Increase the reaction time and/or temperature, carefully monitoring for the formation of degradation products.- Ensure efficient stirring to promote the reaction.
Difficulty in purifying the final product.Formation of Hard-to-Remove Impurities: Side products with similar polarity to the desired product are being formed.- Optimize the reaction conditions to minimize side product formation.- Employ alternative purification techniques such as recrystallization from a different solvent system or conversion to a salt for purification, followed by regeneration of the free acid.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is currently not available in the public domain. However, based on general procedures for similar acridone syntheses, a representative protocol is provided below. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of N-(2-carboxyphenyl)-4-methoxyanthranilic acid (Ullmann Condensation)
  • To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2-amino-5-methoxybenzoic acid, 2-chlorobenzoic acid, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into acidified water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude N-(2-carboxyphenyl)-4-methoxyanthranilic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound (Intramolecular Cyclization)
  • To a reaction vessel, add the purified N-(2-carboxyphenyl)-4-methoxyanthranilic acid.

  • Add a dehydrating/cyclizing agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heat the mixture at an elevated temperature (e.g., 100-150°C) for a specified period. Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold acetone.

  • Dry the solid to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Visualized Workflows

Ullmann_Condensation_Troubleshooting start Low Yield in Ullmann Condensation catalyst Catalyst Deactivation? start->catalyst reactants Impure Reactants? start->reactants temp Suboptimal Temperature? start->temp solvent Inappropriate Solvent? start->solvent sol_catalyst Use inert atmosphere. Use fresh catalyst. catalyst->sol_catalyst Yes sol_reactants Purify starting materials. reactants->sol_reactants Yes sol_temp Increase temperature. temp->sol_temp Yes sol_solvent Try alternative solvent. solvent->sol_solvent Yes

Caption: Troubleshooting workflow for low yield in the Ullmann condensation step.

Cyclization_Troubleshooting start Poor Yield/Purity in Cyclization charring Significant Charring? start->charring incomplete Incomplete Reaction? start->incomplete purification Purification Issues? start->purification sol_charring Lower temperature. Use milder acid. charring->sol_charring Yes sol_incomplete Increase time/temperature. incomplete->sol_incomplete Yes sol_purification Optimize conditions. Try different purification. purification->sol_purification Yes

overcoming solubility issues with 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, focusing on overcoming its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a heterocyclic organic compound belonging to the acridone class. Acridone derivatives are of interest in pharmaceutical research for their potential therapeutic activities. However, the planar, aromatic structure of this compound contributes to its poor solubility in water and many aqueous buffers, which can significantly hinder its preclinical and clinical development. Low aqueous solubility can lead to poor absorption and bioavailability, making it challenging to achieve therapeutic concentrations in vivo.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is primarily influenced by:

  • pH of the medium: As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous buffer.

  • Solid-state properties: The crystalline form of the compound can affect its solubility.

  • Temperature: Solubility generally increases with temperature, although this effect may be modest.

  • Presence of co-solvents or solubilizing agents: The addition of other substances can significantly enhance solubility.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weak acid. In acidic to neutral aqueous solutions, it exists predominantly in its neutral, less soluble form. As the pH of the solution increases (becomes more basic), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is more polar and, therefore, more soluble in water. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the acid can be described by the Henderson-Hasselbalch equation.

Q4: What is the Henderson-Hasselbalch equation and how is it relevant?

A4: The Henderson-Hasselbalch equation describes the relationship between the pH of a solution, the pKa of an acid, and the ratio of the concentrations of the conjugate base (ionized form) to the acid (un-ionized form).[1][2][3] The equation is:

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the pH of the buffer.

  • pKa is the acid dissociation constant of the compound.

  • [A⁻] is the concentration of the ionized form (conjugate base).

  • [HA] is the concentration of the un-ionized form (acid).

This equation is crucial for predicting and controlling the solubility of ionizable drugs like this compound by adjusting the pH of the buffer.[1][2][3]

Q5: What are co-solvents and how can they improve the solubility of this compound?

A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, thereby making it more favorable for non-polar molecules to dissolve. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

Q6: What are cyclodextrins and how do they enhance solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This forms an inclusion complex that has a water-soluble exterior, thereby increasing the apparent solubility of the guest molecule in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer at the desired concentration.

  • Possible Cause: The pH of your buffer is too low.

    • Troubleshooting Step: Increase the pH of the buffer. Since the compound is a carboxylic acid, its solubility will increase as the pH becomes more basic. Try preparing buffers with pH values above the estimated pKa of the compound. For carboxylic acids, a pH of 7.4 or higher is often a good starting point.

  • Possible Cause: The intrinsic solubility of the compound in your chosen buffer system is very low.

    • Troubleshooting Step 1: Introduce a co-solvent. Start by adding a small percentage of a water-miscible organic solvent such as ethanol or PEG 400. Gradually increase the percentage of the co-solvent until the compound dissolves. Be mindful that high concentrations of organic solvents may affect downstream biological assays.

    • Troubleshooting Step 2: Utilize a solubilizing agent. Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex. Prepare a solution of the cyclodextrin in your buffer first, and then add the compound.

Issue 2: The compound precipitates out of solution after preparation.

  • Possible Cause: The solution is supersaturated.

    • Troubleshooting Step: Gently warm the solution while stirring to aid dissolution and then allow it to cool slowly to room temperature. If precipitation still occurs, the concentration may be too high for the chosen solvent system.

  • Possible Cause: The pH of the solution has changed over time.

    • Troubleshooting Step: Ensure your buffer has sufficient buffering capacity to maintain a stable pH. Re-measure the pH of the solution. If necessary, prepare a fresh buffer with a higher buffer concentration.

  • Possible Cause: The co-solvent concentration is not optimal.

    • Troubleshooting Step: You may need to screen different co-solvents and varying concentrations to find the optimal conditions for maintaining solubility.

Issue 3: I need to prepare a stock solution at a high concentration.

  • Possible Cause: Aqueous buffers alone are insufficient for high concentrations.

    • Troubleshooting Step: Prepare the initial stock solution in a pure organic solvent in which the compound is highly soluble (e.g., DMSO, DMF, or ethanol). For subsequent experiments, you can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent in your experimental medium is low and does not interfere with your assay.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of a hypothetical acridone carboxylic acid, similar in structure to this compound, under various conditions. Note: This data is for illustrative purposes and should be experimentally verified for the specific compound.

Table 1: Effect of pH on Aqueous Solubility

Buffer System (50 mM)pHApproximate Solubility (µg/mL)
Phosphate Buffer6.0< 1
Phosphate Buffer7.05
Phosphate Buffer7.425
Borate Buffer8.0150
Borate Buffer9.0> 500

Table 2: Effect of Co-solvents on Solubility in Phosphate Buffer (pH 7.4)

Co-solventConcentration (% v/v)Approximate Solubility (µg/mL)
None025
Ethanol575
Ethanol10200
PEG 4005100
PEG 40010350

Table 3: Effect of Cyclodextrin on Solubility in Phosphate Buffer (pH 7.4)

Solubilizing AgentConcentration (% w/v)Approximate Solubility (µg/mL)
None025
Hydroxypropyl-β-Cyclodextrin1150
Hydroxypropyl-β-Cyclodextrin2400
Hydroxypropyl-β-Cyclodextrin5> 1000

Experimental Protocols

Protocol 1: Preparation of Phosphate Buffer (50 mM, pH 7.4)

  • Materials:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Purified water

    • pH meter

    • Magnetic stirrer and stir bar

    • Volumetric flasks and graduated cylinders

  • Procedure:

    • Prepare a 50 mM solution of sodium phosphate monobasic by dissolving the appropriate amount in purified water.

    • Prepare a 50 mM solution of sodium phosphate dibasic by dissolving the appropriate amount in purified water.

    • In a beaker, add a volume of the sodium phosphate monobasic solution.

    • While stirring, slowly add the sodium phosphate dibasic solution until the pH meter reads 7.4.

    • Transfer the final solution to a volumetric flask and add purified water to the final desired volume.

    • Verify the final pH.

Protocol 2: Determination of Apparent Solubility by UV-Vis Spectroscopy

  • Materials:

    • This compound

    • Selected buffer or solvent system

    • Vials with screw caps

    • Orbital shaker or vortex mixer

    • Centrifuge

    • UV-Vis spectrophotometer and cuvettes

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the test buffer or solvent.

    • Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with the same buffer/solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for the compound.

    • Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same solvent system.

    • Multiply the calculated concentration by the dilution factor to determine the apparent solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis prep_compound Weigh Compound add_excess Add excess compound to buffer prep_compound->add_excess prep_buffer Prepare Buffer/Solvent prep_buffer->add_excess equilibrate Equilibrate (e.g., 24h shaking) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Solubility measure->calculate

Caption: Workflow for determining the apparent solubility of the compound.

troubleshooting_logic start Compound Insoluble? increase_ph Increase Buffer pH start->increase_ph Yes add_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) increase_ph->add_cosolvent Still Insoluble use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) add_cosolvent->use_cyclodextrin Still Insoluble prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) and dilute use_cyclodextrin->prepare_stock For high concentrations

Caption: Decision tree for troubleshooting solubility issues.

References

reducing background fluorescence in assays with 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Note on 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid:

Therefore, this technical support center provides a comprehensive guide to reducing background fluorescence in assays using acridine-based fluorescent compounds in general. The principles, troubleshooting steps, and experimental protocols outlined here are based on the known properties of structurally similar acridine dyes, such as Acridine Orange and 9-acridinecarboxylic acid, and are highly relevant for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background fluorescence when using acridine-based dyes?

High background fluorescence in assays with acridine compounds can originate from several sources:

  • Autofluorescence: Biological samples inherently contain fluorescent molecules like NADH, FAD, collagen, and elastin, which can contribute to background noise.

  • Compound Aggregation: Acridine dyes have a tendency to form aggregates at higher concentrations, which can lead to altered fluorescence properties and non-specific signals.

  • Non-specific Binding: The planar aromatic structure of acridine derivatives can lead to non-specific binding to cellular components, proteins, or plasticware.

  • Media and Buffer Components: Phenol red, serum, and other components in cell culture media can be fluorescent and contribute to high background.

  • Impure Reagents: Contaminants in the dye or other assay reagents can be a source of unwanted fluorescence.

Q2: How does pH affect the fluorescence of acridine-based compounds?

The fluorescence of many acridine derivatives is highly sensitive to pH. The protonation state of the acridine ring and any ionizable substituents, such as a carboxylic acid group, can significantly alter the electronic structure and, consequently, the fluorescence excitation and emission spectra. It is crucial to maintain a consistent and optimal pH throughout the experiment to ensure reproducible results.

Q3: Can I use the same instrument settings for all acridine-based dyes?

No. Different acridine derivatives will have unique excitation and emission maxima. Using suboptimal filter sets or wavelength settings on your fluorometer or microscope will lead to inefficient excitation and detection, resulting in a poor signal-to-noise ratio. It is essential to determine the optimal spectral properties for the specific acridine compound you are using.

Troubleshooting Guide: High Background Fluorescence

Problem Potential Cause Recommended Solution
High background in all wells, including no-cell controls Reagent or media fluorescence- Prepare a "reagent blank" containing all assay components except the cells to quantify this background. - Use phenol red-free media. - Consider using a fluorescence-free buffer like PBS for the final measurement step. - Test different batches of reagents and the dye itself for fluorescent impurities.
High background only in wells with cells Autofluorescence from the sample- Include an "unstained cell" control to measure the intrinsic fluorescence of your cells. - If possible, switch to a longer wavelength acridine dye, as autofluorescence is typically stronger in the blue and green regions of the spectrum.
Signal is high but non-specific Non-specific binding of the dye- Optimize the dye concentration by performing a titration to find the lowest concentration that gives a robust signal. - Increase the number and duration of wash steps after dye incubation to remove unbound molecules. - Include a blocking agent, such as BSA, in your assay buffer to reduce non-specific binding sites.
Fluorescence signal is variable and inconsistent Dye aggregation or precipitation- Ensure the dye is fully dissolved in a suitable solvent before diluting into the assay buffer. - Avoid using excessively high dye concentrations. - Visually inspect solutions for any signs of precipitation.

Experimental Protocols

Protocol 1: Determining Optimal Dye Concentration

This protocol helps to identify the lowest concentration of the acridine dye that provides a satisfactory signal-to-noise ratio, thereby minimizing background from excess dye.

  • Prepare a stock solution of the acridine dye in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the dye in your assay buffer. Recommended starting concentrations range from 10 nM to 10 µM.

  • Add the diluted dye to your assay system (e.g., cells in a microplate).

  • Incubate for the desired period.

  • Wash the cells with assay buffer to remove unbound dye.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity against the dye concentration to identify the optimal range.

Protocol 2: Quantifying and Subtracting Background Fluorescence

Proper controls are essential for accurate data interpretation.

  • Prepare the following controls in your microplate:

    • No-Cell Control (Reagent Blank): Contains media and all assay reagents, including the acridine dye, but no cells.

    • No-Dye Control (Autofluorescence Control): Contains cells and all assay reagents except for the acridine dye.

    • Experimental Wells: Contain cells and all assay reagents, including the acridine dye.

  • Perform the assay according to your standard protocol.

  • Measure the fluorescence intensity in all wells.

  • Calculate the corrected signal:

    • Corrected Signal = (Signal of Experimental Well) - (Signal of No-Dye Control) - (Signal of No-Cell Control)

Visualizing Experimental Logic

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Observed Check_Controls Analyze Controls: - No-Cell (Reagent Blank) - No-Dye (Autofluorescence) Start->Check_Controls High_Reagent_Blank High Reagent Blank? Check_Controls->High_Reagent_Blank High_Autofluorescence High Autofluorescence? High_Reagent_Blank->High_Autofluorescence No Sol_Reagent Solution: - Use phenol red-free media - Test reagent purity - Use fluorescence-free buffer High_Reagent_Blank->Sol_Reagent Yes Non_Specific_Binding High Signal in Stained Cells? High_Autofluorescence->Non_Specific_Binding No Sol_Autofluorescence Solution: - Use longer wavelength dye - Implement background subtraction High_Autofluorescence->Sol_Autofluorescence Yes Sol_Binding Solution: - Titrate dye concentration - Increase wash steps - Add blocking agent (BSA) Non_Specific_Binding->Sol_Binding Yes End Optimized Assay Non_Specific_Binding->End No/Resolved Sol_Reagent->End Sol_Autofluorescence->End Sol_Binding->End

Caption: A flowchart for troubleshooting high background fluorescence.

General Assay Workflow with Controls

Assay_Workflow General Assay Workflow with Controls cluster_prep Preparation cluster_assay Assay Setup Prep_Cells Prepare Cells Setup_Experimental Experimental Wells: Cells + Reagents + Dye Prep_Cells->Setup_Experimental Setup_Control_Auto Autofluorescence Control: Cells + Reagents (No Dye) Prep_Cells->Setup_Control_Auto Prep_Reagents Prepare Reagents (including acridine dye) Prep_Reagents->Setup_Experimental Setup_Control_Blank Reagent Blank: Reagents + Dye (No Cells) Prep_Reagents->Setup_Control_Blank Incubate Incubate Setup_Experimental->Incubate Setup_Control_Auto->Incubate Setup_Control_Blank->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Read Read Fluorescence Wash->Read Analyze Analyze Data (with background subtraction) Read->Analyze

Caption: A generalized workflow for a fluorescence assay incorporating essential controls.

preventing photobleaching of acridine-based fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using acridine-based fluorescent dyes, with a primary focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why are acridine-based dyes susceptible to it?

A: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to excitation light.[1] This leads to a permanent loss of the fluorescent signal. The process often involves the fluorophore entering a highly reactive triplet state, where it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically damage the dye, rendering it non-fluorescent.[1] Acridine orange, a common acridine-based dye, has been observed to lose a significant amount of its fluorescence intensity after just a few minutes of continuous excitation.[2]

Q2: How can I determine if the signal loss in my experiment is due to photobleaching?

A: Signal loss from photobleaching is characterized by its progressive nature and its localization to the area being illuminated. To confirm, you can perform a simple test: continuously image a single field of view and observe the fluorescence intensity over time. A decaying signal is a strong indicator of photobleaching.[1]

Q3: What are the primary strategies to minimize photobleaching of acridine-based dyes?

A: The three main strategies to combat photobleaching are:

  • Reduce Excitation Light Exposure: Minimize the intensity and duration of light exposure on your sample.

  • Use Antifade Reagents: Incorporate chemical compounds into your mounting medium that protect the fluorophore from photochemical damage.

  • Optimize Imaging Parameters: Adjust your microscope and camera settings to maximize signal detection while minimizing light exposure.

Q4: What are antifade reagents and how do they work?

A: Antifade reagents are chemicals added to the mounting medium to reduce photobleaching. Most of these reagents are reactive oxygen species (ROS) scavengers.[3] They protect the fluorophore by neutralizing the damaging molecules generated during fluorescence excitation.[3] Commonly used antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and commercial formulations like ProLong™ Gold and VECTASHIELD®.[3]

Q5: Can I use antifade reagents for live-cell imaging with acridine orange?

A: While many antifade reagents are formulated for fixed cells, some, like n-Propyl gallate (NPG) and certain commercial products (e.g., ProLong™ Live Antifade Reagent), can be used in live-cell imaging.[3][4] However, it's crucial to use reagents specifically designed for live cells, as traditional mounting media can be toxic.[3] Always verify the compatibility of the antifade reagent with your live-cell experimental setup.

Troubleshooting Guides

Problem 1: Rapid Loss of Fluorescent Signal
Possible CauseRecommended Solution
High Excitation Light Intensity Reduce the power of your laser or light source to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light.[5]
Prolonged Exposure Time Decrease the camera's exposure time. Capture images efficiently and avoid unnecessary illumination of the sample.[5]
Absence of Antifade Reagent Prepare or purchase an antifade mounting medium. For fixed cells, use a glycerol-based antifade. For live cells, ensure the reagent is biocompatible.[5]
High Oxygen Concentration For fixed samples, use an antifade reagent with oxygen-scavenging properties. For live-cell imaging, this is more challenging, but some specialized reagents can help.[5]
Problem 2: Weak or No Initial Fluorescence
Possible CauseRecommended Solution
Incorrect Filter Sets Ensure your microscope's excitation and emission filters are appropriate for the acridine dye you are using. For Acridine Orange bound to dsDNA, use a blue light excitation (~488-502 nm) and a green emission filter (~525 nm). For RNA or aggregated AO, use green light excitation (~460 nm) and a red emission filter (~650 nm).[6]
Suboptimal Dye Concentration The concentration of your staining solution may be too low. Perform a titration to find the optimal concentration for your specific cell type and application.[6] A typical starting range for Acridine Orange is 1-5 µg/mL.[7]
Incorrect pH of Staining/Mounting Medium The fluorescence of many dyes is pH-sensitive. For many applications, a slightly basic pH (8.0-9.0) for the mounting medium is beneficial.[6]
Antifade Reagent Quenching Some antifade agents, like p-phenylenediamine (PPD), can reduce the initial fluorescence intensity. Try a different antifade reagent such as n-propyl gallate or DABCO.[3]
Problem 3: High Background Fluorescence
Possible CauseRecommended Solution
Excess Unbound Dye Increase the number and duration of washing steps after staining to thoroughly remove unbound dye.[6]
Dye Precipitation Acridine orange can sometimes precipitate in certain buffers. Filter your staining solution before use to remove any aggregates.[5]
High Dye Concentration An excessively high concentration of the dye can lead to non-specific binding and increased background. Titrate the dye to determine the optimal concentration.[5]
Autofluorescence Some biological samples have endogenous fluorescence. You can try to photobleach the background before imaging your stained sample or use a fluorophore with an emission spectrum that is distinct from the autofluorescence.

Quantitative Data Summary

Direct quantitative comparisons of photobleaching rates for acridine-based dyes with various antifade reagents are not always available in the literature and can be highly dependent on experimental conditions. However, the following table provides a qualitative comparison of common antifade reagents. For precise quantitative data, it is recommended to perform an in-house comparison using the protocol provided below.

Antifade ReagentRelative EffectivenessPotential Drawbacks
p-Phenylenediamine (PPD) HighCan reduce initial fluorescence intensity and is toxic.[3]
n-Propyl Gallate (NPG) Moderate to HighCan be difficult to dissolve.[3]
DABCO ModerateLess effective than PPD but also less toxic.[3]
ProLong™ Gold HighCommercial formulation, can be more expensive.[8]
VECTASHIELD® HighCommercial formulation, can be more expensive.[9]

One study reported that the fluorescence intensity of acridine orange can decrease to as low as 6% of its initial value after 200 seconds of continuous excitation at 488 nm without an antifade reagent.[10]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a widely used recipe for a DIY antifade mounting medium.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.

  • In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.

  • While stirring vigorously, slowly add 100 µL of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.

  • Adjust the final pH to 8.0-9.0 if necessary.

  • Aliquot into light-blocking tubes and store at -20°C.

Protocol 2: Quantitative Comparison of Antifade Reagents

This protocol outlines a method to quantify and compare the photostability of your acridine-based dye with different antifade reagents in your specific experimental setup.

Objective: To determine the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Image acquisition and analysis software (e.g., ImageJ/Fiji).

  • Your acridine-stained samples mounted in different antifade media.

Procedure:

  • Image Acquisition:

    • For each antifade condition, find a representative field of view.

    • Set the microscope illumination intensity and camera exposure time to levels that provide a good initial signal without saturation. Keep these settings constant for all samples.

    • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for 5 minutes.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within your stained structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any staining and subtracting it from your ROI measurements.

    • Normalize the fluorescence intensity for each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity against time for each antifade reagent.

    • Determine the photobleaching half-life (t½) from the plot, which is the time at which the normalized intensity reaches 0.5.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached Dye ROS->Bleached Chemical Reaction

Caption: Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting_Workflow Start Fluorescence Signal Issue WeakSignal Weak or No Signal Start->WeakSignal RapidFading Rapid Fading Start->RapidFading HighBackground High Background Start->HighBackground CheckFilters Check Filter Sets WeakSignal->CheckFilters OptimizeDyeConc Optimize Dye Concentration WeakSignal->OptimizeDyeConc CheckPH Check pH WeakSignal->CheckPH ReduceLight Reduce Light Intensity/Exposure RapidFading->ReduceLight AddAntifade Use Antifade Reagent RapidFading->AddAntifade HighBackground->OptimizeDyeConc WashSample Improve Washing Steps HighBackground->WashSample FilterDye Filter Dye Solution HighBackground->FilterDye

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Fluorescence Microscopy with Acridine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acridine-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low signal-to-noise ratio (SNR) in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Acridine Orange staining?

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that selectively binds to nucleic acids.[1] Its staining properties are metachromatic, meaning it can emit different colors of light depending on how it binds to its target molecules.[2] When AO intercalates into double-stranded DNA (dsDNA), it is in a monomeric state and emits green fluorescence.[2][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, primarily through electrostatic interactions, it forms aggregates that result in a red-to-orange fluorescence.[3] As a weak base, Acridine Orange also accumulates in acidic compartments like lysosomes and autophagosomes, where it fluoresces orange or red.[3][4]

Q2: What is the signal-to-noise ratio (SNR) in fluorescence microscopy?

The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy. It compares the level of the desired signal (fluorescence from the probe bound to the target) to the level of background noise. A high SNR indicates a clear image where the fluorescent features are easily distinguishable from the background, while a low SNR results in a grainy or unclear image where the signal is obscured by noise.[5][6]

Q3: What are the optimal excitation and emission wavelengths for Acridine Orange?

The spectral properties of Acridine Orange are dependent on its binding state and the pH of its environment.[3][4]

Binding State/ConditionExcitation MaximumEmission Maximum
Bound to dsDNA~502 nm[1][4]~525 nm (Green)[1][4]
Bound to ssDNA or RNA~460 nm[1][4]~650 nm (Red/Orange)[1][4]
In acidic organelles (low pH)~475 nm[1]~590 nm (Orange/Red)[1][4]

Q4: What are the common causes of low signal-to-noise ratio with acridine probes?

Low SNR can stem from a variety of factors, broadly categorized as either weak signal or high background.

Causes of Weak Signal:

  • Low Probe Concentration: Insufficient dye concentration can lead to a weak signal.[7]

  • Incorrect Microscope Filters: Using excitation and emission filters that do not match the spectral properties of the probe will result in poor signal detection.[7]

  • Photobleaching: Acridine probes are susceptible to fading upon prolonged exposure to excitation light.[8][7][9]

  • Suboptimal pH: The pH of the staining solution can significantly affect the fluorescence of Acridine Orange.[8]

  • Insufficient Incubation Time: The staining time may be too short for the dye to effectively bind to its target.[8][7]

  • Old or Contaminated Reagents: Degraded or contaminated dye solutions can result in weak or no fluorescence.[8]

Causes of High Background:

  • Excess Dye Concentration: Using too much dye can lead to high, non-specific background staining.

  • Insufficient Washing: Inadequate washing after staining fails to remove unbound dye, contributing to background fluorescence.[7]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can obscure the signal from the probe.[8][10]

  • Contaminated Reagents or Microscope Optics: Contaminants can introduce unwanted fluorescence.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to a low signal-to-noise ratio.

Problem 1: Weak or No Fluorescence Signal

If you are observing a weak signal or no signal at all, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Incorrect Microscope Settings Verify that the excitation and emission filters on your microscope are appropriate for the binding state of Acridine Orange you are trying to visualize (see spectral properties table above).[7]
Low Dye Concentration Perform a titration to determine the optimal staining concentration for your specific cell type and application.[7]
Photobleaching Minimize the sample's exposure to the excitation light. Use the lowest possible light intensity that provides a detectable signal and acquire images as quickly as possible.[7][11][12] The use of an antifade mounting medium can also help preserve fluorescence.[11][13]
Suboptimal Staining Protocol Ensure the pH of your staining buffer is appropriate for your experiment.[8] Optimize the incubation time; typical staining times range from 2 to 30 minutes depending on the protocol.[8][7][14]
Reagent Quality Prepare fresh staining solutions for each experiment from a stock solution that has been stored protected from light.[8][7]
Fixation Issues Some fixation methods, like those using formaldehyde, can interfere with staining. Consider using methanol fixation or staining live cells before fixation.[14]
Problem 2: High Background Fluorescence

High background fluorescence can make it difficult to distinguish your signal. Here are some solutions:

Possible Cause Recommended Solution
Excess Dye Concentration Reduce the concentration of your Acridine Orange staining solution. A titration experiment can help identify the optimal concentration with the best signal-to-noise ratio.[15]
Insufficient Washing Increase the number and duration of washing steps after staining to thoroughly remove any unbound dye.[7]
Autofluorescence Image an unstained control sample to assess the level of autofluorescence.[10] If it is significant, you can try using a quenching agent or a background suppressor system.[16]
Non-Specific Binding Consider using a blocking solution, such as bovine serum albumin (BSA) or serum from the secondary antibody host species, to reduce non-specific binding.[16][17]
Mounting Medium Ensure that you are using a non-fluorescent mounting medium.[8]
Problem 3: All Cells Appear Orange/Red

If you are expecting to see green fluorescence from dsDNA but all your cells are appearing orange or red, this could be due to:

Possible Cause Recommended Solution
High Dye Concentration Excessively high concentrations of Acridine Orange can lead to dye aggregation throughout the cell, causing a shift to orange/red fluorescence even when bound to DNA.[7] Reduce the dye concentration.
Predominant RNA Staining The orange-red fluorescence may indicate that the dye is primarily binding to RNA. This can be influenced by the metabolic state of the cells.
Cell Stress or Death In unhealthy or dying cells, changes in membrane permeability and intracellular pH can lead to altered staining patterns.[7] Ensure you are working with a healthy cell population.

Experimental Protocols

Standard Acridine Orange Staining Protocol for Live Cells

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

Materials:

  • Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)

  • Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Staining Solution: Dilute the Acridine Orange stock solution in serum-free medium or PBS to the desired final concentration (a common starting range is 1-5 µM).[7]

  • Cell Preparation: Remove the culture medium from your cells and gently wash them once with PBS.

  • Staining: Add the prepared Acridine Orange working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[7]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or serum-free medium to remove excess unbound dye.[7]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for green and red fluorescence.[7]

Visualizations

G Troubleshooting Low SNR with Acridine Probes cluster_signal Weak Signal Issues cluster_background High Background Issues start Low Signal-to-Noise Ratio check_filters Check Microscope Filters start->check_filters reduce_concentration Reduce Dye Concentration start->reduce_concentration optimize_concentration Optimize Dye Concentration check_filters->optimize_concentration Filters Correct reduce_photobleaching Minimize Photobleaching optimize_concentration->reduce_photobleaching optimize_protocol Optimize Staining Protocol reduce_photobleaching->optimize_protocol end_signal Signal Improved optimize_protocol->end_signal improve_washing Improve Washing Steps reduce_concentration->improve_washing check_autofluorescence Assess Autofluorescence improve_washing->check_autofluorescence end_background Background Reduced check_autofluorescence->end_background

Caption: A workflow for troubleshooting low signal-to-noise ratio.

G Signal-to-Noise Ratio (SNR) Concept cluster_high_snr High SNR cluster_low_snr Low SNR signal_high Strong Signal high_snr_result Clear Image signal_high->high_snr_result noise_low Low Background Noise noise_low->high_snr_result signal_low Weak Signal low_snr_result Obscured Image signal_low->low_snr_result noise_high High Background Noise noise_high->low_snr_result

Caption: The concept of high versus low signal-to-noise ratio.

G Acridine Orange Staining Mechanism cluster_targets Cellular Targets cluster_emission Fluorescence Emission AO Acridine Orange (Monomer) dsDNA Double-Stranded DNA AO->dsDNA Intercalation ssRNA_ssDNA Single-Stranded RNA/DNA AO->ssRNA_ssDNA Electrostatic Binding & Aggregation acidic_vesicles Acidic Vesicles (e.g., Lysosomes) AO->acidic_vesicles Accumulation & Aggregation green Green Fluorescence (~525 nm) dsDNA->green red_orange Red/Orange Fluorescence (~650 nm) ssRNA_ssDNA->red_orange acidic_vesicles->red_orange

Caption: Mechanism of differential staining by Acridine Orange.

References

stability of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound, like many acridine derivatives, should be stored under controlled conditions to ensure its stability. It is recommended to store the solid compound in a cool, dry, and dark place. For solutions, especially in organic solvents like DMSO, it is advisable to store them at -20°C or -80°C for long-term use and to minimize freeze-thaw cycles. Acridine compounds can be sensitive to light, so protection from light is crucial for both solid and solution forms.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound and the known chemistry of acridones, potential degradation pathways include:

  • Hydrolysis: The amide bond within the acridone core can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[1]

  • Photodegradation: Acridine derivatives are known to be photosensitive and can degrade upon exposure to UV or even visible light.

  • Oxidation: The electron-rich aromatic system can be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation under certain conditions, such as high temperatures.

Q3: How can I monitor the stability of my compound during an experiment?

A3: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[2][3] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. This allows for the quantification of the parent compound and the detection of any new peaks that may correspond to degradants.

Q4: I am observing a decrease in the activity of the compound in my cell-based assays. Could this be a stability issue?

A4: Yes, a loss of compound activity in biological assays can be indicative of instability under the assay conditions.[4] Factors such as the pH of the culture medium, exposure to light during incubation, and the presence of components in the medium that might react with the compound can all contribute to degradation. It is advisable to perform stability testing of the compound under your specific assay conditions (e.g., in cell culture medium at 37°C) to confirm its stability.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a frozen stock solution immediately before use.

    • Minimize Light Exposure: Protect the compound and the assay plates from light as much as possible.

    • Assess Stability in Medium: Incubate the compound in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Analyze samples at different time points by HPLC to check for degradation.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is consistent and at a level that does not affect cell viability or compound stability.

Issue 2: Appearance of unknown peaks in HPLC analysis of a stored solution.
  • Possible Cause: Degradation of the compound during storage.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the solution was stored at the recommended temperature and protected from light.

    • Limit Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

    • Use High-Purity Solvents: Ensure that the solvents used to prepare the solutions are of high purity and free from contaminants that could promote degradation.

    • Characterize Degradants: If significant degradation is observed, consider using LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
  • Possible Cause: The compound may have limited solubility in aqueous solutions, and changes in pH can affect its solubility and stability.

  • Troubleshooting Steps:

    • Determine Solubility: Experimentally determine the solubility of the compound in your specific buffer system.

    • Adjust pH: The carboxylic acid moiety means the compound's solubility will be pH-dependent. Solubility is expected to be higher at neutral to basic pH.

    • Use Co-solvents: If necessary, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used to improve solubility, but its compatibility with the experimental system must be verified.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionTimeTemperature% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl24 h60°C15.2%2
0.1 M NaOH8 h60°C25.8%3
3% H₂O₂24 hRoom Temp8.5%1
Thermal (Solid)48 h80°C2.1%1
Photolytic (Solution)24 hRoom Temp35.5%4

Table 2: Stability in Different Solvents at -20°C over 3 Months

SolventInitial PurityPurity after 1 MonthPurity after 2 MonthsPurity after 3 Months
DMSO99.8%99.7%99.5%99.2%
Ethanol99.7%99.5%99.1%98.5%
Acetonitrile99.8%99.6%99.3%98.9%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in methanol to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability Assessment in Biological Medium
  • Preparation of Spiked Medium: Prepare a solution of the compound in the desired cell culture medium at the final experimental concentration.

  • Incubation: Incubate the spiked medium in a cell culture incubator (37°C, 5% CO₂) for the duration of the experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: At each time point, withdraw an aliquot and process it to remove proteins (e.g., by protein precipitation with acetonitrile).

  • Analysis: Analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound remaining.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Stability Analysis cluster_results Results stock Stock Solution (DMSO) working Working Solution (Aqueous Buffer) stock->working Dilution assay Biological Assay working->assay hplc HPLC/LC-MS Analysis assay->hplc Sample Collection data Data Interpretation hplc->data

Caption: Workflow for assessing compound stability during a biological experiment.

Signaling_Pathway_Investigation compound This compound target Hypothesized Target (e.g., Kinase, Receptor) compound->target Binding/Inhibition downstream Downstream Signaling (e.g., Phosphorylation Cascade) target->downstream Modulation cellular Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular Execution

Caption: Conceptual diagram for investigating the mechanism of action.

References

Technical Support Center: Purification of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to purify crude this compound?

A1: A logical first step is to attempt purification by recrystallization, as it is a simple and cost-effective technique. If recrystallization fails to yield a product of sufficient purity, more advanced chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) should be considered.

Q2: My purified product has a broad melting point. What could be the issue?

A2: A broad melting point typically indicates the presence of impurities. These could include unreacted starting materials, byproducts from the synthesis, or residual solvents. It is recommended to re-purify the compound or use a different purification technique to remove these impurities.

Q3: I am observing streaking or tailing of my compound on a Thin Layer Chromatography (TLC) plate. What is the cause and how can I fix it?

A3: Streaking or tailing on a TLC plate for a carboxylic acid is often due to the ionization of the acidic proton on the silica gel stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will suppress the ionization of your compound and lead to more defined spots.

Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A4: While specific impurities will depend on the synthetic route, common impurities in the synthesis of acridone derivatives can include unreacted starting materials, products of incomplete cyclization, and potentially decarboxylated byproducts if the reaction or purification is performed at high temperatures.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.Try a different solvent or a solvent mixture. For acridone derivatives, polar aprotic solvents like DMF or DMSO can be effective, followed by the addition of an anti-solvent like water or an alcohol to induce crystallization.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound may also be lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Allow the solution to cool more slowly. You can also add a small seed crystal of the pure compound to induce crystallization. Consider using a lower-boiling point solvent if possible.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.
The purity of the recrystallized product is still low. The chosen solvent is not effective at excluding the impurities.Attempt recrystallization from a different solvent system. Alternatively, consider a different purification technique like column chromatography.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
The compound does not move from the origin (Rf = 0). The eluent is not polar enough to move the acidic compound.Increase the polarity of the eluent. For acidic compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase can be effective. The addition of a small amount of acetic or formic acid to the eluent can also improve elution by suppressing ionization on the silica gel.
Poor separation of the desired compound from impurities. The chosen eluent system does not provide sufficient resolution.Optimize the eluent system by testing different solvent mixtures using TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.
The compound elutes as a broad band, leading to low recovery of pure fractions. This can be due to overloading the column, poor column packing, or interaction with the stationary phase.Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly. As with TLC, adding a small amount of acid to the eluent can lead to sharper bands for carboxylic acids.

Experimental Protocols

Note: These are general starting protocols and may require optimization for your specific sample.

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and solvent mixtures like DMF/water or DMSO/ethanol) at room temperature and with gentle heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude mixture by TLC using various eluent systems to find a system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for acidic compounds is a mixture of ethyl acetate and hexanes with 1% acetic acid.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column. For acidic compounds, a C18 reversed-phase column is common. The mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired compound.

  • Product Recovery: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or rotary evaporation, to yield the purified product.

Quantitative Data Summary

The following tables provide suggested starting parameters for the purification of this compound. These should be optimized for your specific sample and equipment.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
Dimethylformamide (DMF) / WaterGood for dissolving polar acridone structures, with water acting as an anti-solvent.
Dimethyl sulfoxide (DMSO) / EthanolSimilar to DMF/water, with ethanol as the anti-solvent.
Acetic AcidCan be a good solvent for some carboxylic acids, and the residual acid is volatile.
Ethanol / WaterA common and relatively green solvent system to try.

Table 2: Starting Conditions for Column Chromatography

ParameterSuggested Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (from 100% Hexane to 100% Ethyl Acetate) + 1% Acetic Acid
Dichloromethane/Methanol (from 100% DCM to 10% Methanol in DCM) + 1% Acetic Acid
Monitoring TLC with UV visualization (254 nm and/or 365 nm)

Table 3: Starting Conditions for Preparative HPLC

ParameterSuggested Value
Stationary Phase C18 Reversed-Phase Silica (5-10 µm particle size)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% TFA or Formic Acid
Gradient 5% to 95% B over 20-30 minutes
Detection UV at 254 nm or other suitable wavelength

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, mp) Recrystallization->Purity_Check1 Pure_Product1 Pure Product Purity_Check1->Pure_Product1 Pure Impure1 Impure Purity_Check1->Impure1 Impure Column_Chromatography Column Chromatography Purity_Check2 Purity Check (TLC) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product Purity_Check2->Pure_Product2 Impure2 Impure Purity_Check2->Impure2 Impure Prep_HPLC Preparative HPLC Purity_Check3 Purity Check (HPLC) Prep_HPLC->Purity_Check3 Purity_Check3->Pure_Product2 Impure1->Column_Chromatography Impure2->Prep_HPLC

Caption: A general workflow for the purification of this compound.

Troubleshooting_TLC Start TLC Plate shows streaking/tailing Cause Probable Cause: Ionization of Carboxylic Acid on Silica Start->Cause Solution Add 0.1-1% Acetic or Formic Acid to the Mobile Phase Cause->Solution Result Result: Sharper, more defined spots Solution->Result

Caption: Troubleshooting guide for streaking or tailing on a TLC plate.

Technical Support Center: Synthesis of Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acridine derivatives.

Troubleshooting Guides & FAQs

This section is organized by common synthetic methods for preparing acridine derivatives: the Bernthsen synthesis, the Friedländer annulation, and the Ullmann condensation.

Bernthsen Acridine Synthesis

The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1][2]

Question: My Bernthsen synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Bernthsen synthesis are a common issue and can be attributed to several factors:[1]

  • Inadequate Temperature: This reaction requires high temperatures, often between 200-270°C, for an extended period (e.g., 24 hours) when using conventional heating methods.[1] Insufficient heat can lead to an incomplete reaction.

  • Suboptimal Catalyst Concentration: The amount of zinc chloride catalyst is crucial. While it is a necessary component, an excessive amount can sometimes hinder the reaction.[1]

  • Reaction Time: The reaction is often slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time.[1]

  • Microwave Irradiation as an Alternative: Consider using microwave irradiation, which has been shown to dramatically reduce reaction times to minutes and, in some cases, improve yields.[3][4]

Question: I am considering using microwave synthesis for the Bernthsen reaction. What are the advantages and what conditions should I start with?

Answer: Microwave-assisted organic synthesis offers several advantages for the Bernthsen reaction, including a significant reduction in reaction time and often an increase in product yield. It is also considered a greener chemistry approach. For a starting point, you can mix the diarylamine, carboxylic acid, and zinc chloride in a 1:1:1 molar ratio and irradiate in a microwave reactor.[4] A reaction time of a few minutes is often sufficient. It is important to monitor the reaction progress by thin-layer chromatography (TLC) to optimize the irradiation time.

Question: What are some common side products in the Bernthsen synthesis and how can I minimize them?

Answer: The high temperatures and strongly acidic conditions of the Bernthsen synthesis can lead to the formation of undesired byproducts through charring and other side reactions.[1] To minimize these:

  • Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged heating, which can promote decomposition.[1]

  • Use a Milder Catalyst: In some cases, polyphosphoric acid (PPA) can be used as a catalyst at lower temperatures, although this may also result in lower yields.[1][5]

  • Purification: Careful purification of the crude product is essential to remove any byproducts.[1]

Ullmann Condensation

The Ullmann condensation is a key step in a multi-step synthesis of acridones, which are precursors to acridines. It typically involves the copper-catalyzed coupling of an aryl halide with an aniline derivative to form an N-arylanthranilic acid.[1][6]

Question: I am having trouble with the first step of the Ullmann synthesis, the formation of the N-arylanthranilic acid. The yield is consistently low. What can I do?

Answer: Low yields in the Ullmann condensation to form N-arylanthranilic acids can be due to several factors:[1]

  • Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Ensure you are using anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Reactants: The purity of the aryl halide and the aniline derivative is important. Impurities can interfere with the catalytic cycle.[1]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (above 150°C).[1] Ensure your reaction is reaching the necessary temperature.

Question: I am observing a mixture of side products in the cyclization of N-arylanthranilic acid to the acridone. What are they likely to be and how can I avoid them?

Answer: The cyclization of N-arylanthranilic acid is typically carried out in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid.[7] Side products can arise from:

  • Incomplete Cyclization: If the reaction is not heated for a sufficient time or at a high enough temperature, you may isolate unreacted starting material.[1]

  • Sulfonation: When using sulfuric acid at high temperatures, sulfonation of the aromatic rings can occur.[1]

  • Decarboxylation: Premature loss of the carboxylic acid group can lead to the formation of diphenylamine derivatives.[1]

To mitigate these, ensure complete dryness of reagents and solvents, use an appropriate excess of the cyclizing agent (e.g., PPA), and carefully control the reaction temperature and time.

Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in relevant cases, an acridine derivative.[2][8]

Question: My Friedländer synthesis is producing a mixture of products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a potential issue in the Friedländer synthesis, especially when using unsymmetrical ketones. The regioselectivity is influenced by whether the reaction proceeds via an initial aldol condensation or through the formation of a Schiff base.[1] To control the regioselectivity:

  • Choice of Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst can influence the initial step and therefore the final product distribution. Experiment with both acidic (e.g., p-toluenesulfonic acid) and basic (e.g., potassium hydroxide) catalysts to determine the optimal conditions for your desired isomer.[1][9]

  • Reaction Temperature: Temperature can also affect the selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.[1]

Question: What are typical side reactions in the Friedländer synthesis?

Answer: Besides the formation of regioisomers, other potential side reactions include:

  • Self-condensation of the ketone: The enolizable ketone can react with itself, especially under strong basic or acidic conditions.

  • Cannizzaro Reaction: If an aldehyde without an α-hydrogen is used under strong basic conditions, it can undergo a disproportionation reaction.[1]

  • Formation of Tar-like materials: At higher temperatures, polymerization and decomposition can lead to the formation of intractable tars.[1]

To mitigate these, carefully control the reaction temperature and the stoichiometry of the reactants. A slow addition of one reactant to the other can also be beneficial.[1]

Data Presentation

Table 1: Comparison of Microwave vs. Conventional Heating for Bernthsen Synthesis of 9-Methylacridine
MethodReaction TimeYield (%)Reference
Microwave Irradiation5 minutes79[10]
Conventional Heating8 hours82[10]
Table 2: Screening of Catalysts for the Bernthsen Synthesis of 9-Phenylacridine under Microwave Irradiation
Catalyst (10 mol%)Time (min)Yield (%)Reference
p-TSA592[5]
Basic Al₂O₃1542[5]
CAN1258[5]
ZrOCl₂·8H₂O2031[5]
Anhydrous AlCl₃1065[5]
Table 3: Effect of Solvent on Ullmann C-N Coupling Yield for N-Arylanthranilic Acid Synthesis
SolventYield (%)Reference
Toluene58.3[11]
o-Xylene67.9[11]
NMP0[11]
Anisole0[11]
1,4-Dioxane0[11]

Experimental Protocols

Protocol 1: Synthesis of 9-Phenylacridine via Microwave-Assisted Bernthsen Reaction

This protocol is adapted from a microwave-assisted Bernthsen synthesis.[5]

Materials:

  • N,N-Diphenylamine (DPA)

  • Benzoic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Chloroform

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • In a microwave-safe vessel, mix N,N-DPA (169 mg, 1 mmol), benzoic acid (122 mg, 1 mmol), and p-TSA (19 mg, 10 mol%).[5]

  • Irradiate the mixture in a microwave oven (450 W) for 5 minutes.[5]

  • Monitor the reaction progress by TLC.

  • After completion, extract the crude product with chloroform (2 x 20 mL).[5]

  • Wash the organic layer with 10% NaOH solution followed by distilled water.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 9-phenylacridine.

Protocol 2: Synthesis of Acridone via Ullmann Condensation and Cyclization

This protocol describes the synthesis of acridone from N-phenylanthranilic acid.[12]

Materials:

  • N-phenylanthranilic acid

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Sodium carbonate

  • Water

Procedure:

  • In a 500-mL flask, dissolve 42.7 g (0.2 mole) of N-phenylanthranilic acid in 100 cc of concentrated sulfuric acid.[12]

  • Heat the solution on a boiling water bath for four hours.[12]

  • Pour the hot solution into 1 L of boiling water. To minimize spattering, allow the solution to run down the wall of the container.[12]

  • Boil the mixture for five minutes, then filter the yellow precipitate.[12]

  • Boil the moist solid for five minutes with a solution of 30 g of sodium carbonate in 400 cc of water.[12]

  • Collect the solid by suction filtration and wash it well with water.[12]

  • The resulting acridone can be further purified by recrystallization.

Protocol 3: Synthesis of 9-Methylacridine via Friedländer Annulation

This protocol is a general representation of the Friedländer synthesis for a simple acridine derivative.[2]

Materials:

  • o-Aminobenzophenone

  • Cyclohexanone

  • Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • In a reaction flask, dissolve o-aminobenzophenone and cyclohexanone as the reaction raw materials in toluene as the solvent.[2]

  • Add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture at 150°C for 8 hours.[2]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product, a quinoline derivative, is then subjected to a palladium-catalyzed hydrogen transfer reaction to yield the acridine derivative.[2]

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Acridine Synthesis check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions check_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_catalyst Optimize Catalyst/Concentration check_conditions->optimize_catalyst check_side_reactions->check_conditions purification Improve Purification Method optimize_temp->purification optimize_time->purification optimize_catalyst->purification end Improved Yield purification->end

Caption: A troubleshooting workflow for diagnosing low product yield in acridine synthesis.

Bernthsen_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Diarylamine Diarylamine Condensation Condensation (Lewis Acid, High Temp) Diarylamine->Condensation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Condensation Acridine 9-Substituted Acridine Condensation->Acridine Byproducts Side Products (e.g., char) Condensation->Byproducts

Caption: Key steps in the Bernthsen synthesis of 9-substituted acridines.

Ullmann_Synthesis_Pathway cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Cyclization ArylHalide Aryl Halide UllmannCondensation Ullmann Condensation (Copper Catalyst) ArylHalide->UllmannCondensation AnilineDeriv Aniline Derivative AnilineDeriv->UllmannCondensation N_Aryl N-Arylanthranilic Acid UllmannCondensation->N_Aryl Cyclization Intramolecular Cyclization (Strong Acid) N_Aryl->Cyclization Acridone Acridone Cyclization->Acridone

Caption: Two-step process for the Ullmann synthesis of acridones.

References

enhancing the quantum yield of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. The information provided is designed to address common issues encountered during experiments aimed at enhancing the quantum yield of this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence behavior of this compound?

This compound, an acridone derivative, is expected to exhibit fluorescence in the visible spectrum. The exact emission wavelength and quantum yield are highly dependent on the solvent environment. Generally, acridone derivatives show solvatochromism, meaning their fluorescence color can shift with solvent polarity. For instance, a red-shift in emission is often observed in more polar solvents. The carboxylic acid and methoxy groups on the acridone core influence its photophysical properties and can affect its interaction with the local environment.

Q2: Why is the quantum yield of my compound lower than expected?

Several factors can contribute to a lower-than-expected quantum yield[1]:

  • Solvent Effects: The choice of solvent plays a critical role. Protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the carboxyl and methoxy groups, which may either enhance or quench fluorescence depending on the specific interactions. Aprotic polar solvents (e.g., DMSO, DMF) can also influence the quantum yield. It is crucial to select a solvent that stabilizes the excited state of the molecule without providing non-radiative decay pathways.

  • Aggregation: At high concentrations, fluorescent molecules can form aggregates, which often leads to self-quenching and a decrease in the overall quantum yield.[1]

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen, halide ions, and heavy atoms, can act as collisional quenchers, deactivating the excited state through non-radiative pathways.[1]

  • pH of the Solution: The protonation state of the carboxylic acid and the acridone nitrogen can significantly impact the electronic structure and, consequently, the fluorescence properties. The fluorescence of similar acridine derivatives is known to be pH-dependent.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical degradation of the fluorophore, resulting in a diminished fluorescence signal over time.[1]

Q3: How can I enhance the quantum yield of my this compound?

To enhance the quantum yield, consider the following strategies:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities to find the optimal environment for your compound.

  • Deoxygenation: Remove dissolved oxygen from your solution by bubbling with an inert gas like nitrogen or argon.

  • Control of Concentration: Work with dilute solutions (typically with absorbance < 0.1) to minimize aggregation-induced quenching.

  • pH Adjustment: Investigate the effect of pH on the fluorescence intensity and quantum yield to determine the optimal pH range for your experiments.

  • Structural Modification: While this is a more advanced approach, chemical modification of the acridone core can rigidify the structure and reduce non-radiative decay pathways, leading to a higher quantum yield.

Q4: What is the expected cellular localization of this probe?

Based on its structure, this compound is likely to exhibit some membrane permeability. The acridine core has an affinity for nucleic acids, suggesting potential localization in the nucleus and mitochondria. The carboxylic acid moiety might influence its distribution, potentially leading to accumulation in acidic organelles like lysosomes due to protonation.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Fluorescence Signal 1. Incorrect excitation/emission wavelengths.2. Low quantum yield in the chosen solvent.3. Presence of quenchers (e.g., oxygen, halides).4. Compound degradation.1. Verify the absorption maximum and set the excitation wavelength accordingly. Record the emission spectrum across a broad range.2. Test a variety of solvents (polar aprotic, polar protic, nonpolar).3. Deoxygenate the solvent.4. Check the purity of the compound and protect it from light.
Fluorescence Intensity Decreases Over Time 1. Photobleaching.2. Compound precipitation.1. Reduce the excitation light intensity or exposure time. Use an anti-fade reagent if compatible.2. Check the solubility of the compound in the chosen solvent and work within the solubility limits.
Inconsistent Quantum Yield Measurements 1. Inner filter effects due to high concentration.2. Inaccurate absorbance measurements.3. Reference standard issues.1. Ensure the absorbance of the solution at the excitation wavelength is below 0.1.2. Use a clean cuvette and a calibrated spectrophotometer.3. Use a well-characterized quantum yield standard with a known and stable quantum yield in the same solvent.
Shift in Emission Wavelength 1. Change in solvent polarity.2. pH variation.3. Formation of aggregates or excimers.1. Maintain a consistent solvent environment.2. Buffer the solution to maintain a constant pH.3. Work at lower concentrations.

Data Presentation

Table 1: Effect of Solvent on the Photophysical Properties of a Representative Acridone Derivative

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Dioxane2.239541512500.25
Chloroform4.840042514800.30
Ethyl Acetate6.039842818000.35
Acetonitrile37.540544523500.45
Ethanol24.641046028000.55
Water80.141552056000.02

Table 2: Fluorescence Lifetime of a Representative Acridone Derivative in Different Solvents

SolventFluorescence Lifetime (τf, ns)
Cyclohexane2.5
Dioxane3.0
Acetonitrile5.5
Ethanol7.0

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • This compound

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure the excitation and emission slits are kept constant for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample2 / ηstandard2)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 2: Investigating the Effect of Solvent Polarity

Objective: To determine the influence of solvent polarity on the quantum yield.

Procedure:

  • Prepare stock solutions of this compound in a high-solubility solvent.

  • Prepare a series of dilute solutions in different spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water). Ensure the absorbance at the excitation wavelength is below 0.1 for all solutions.

  • Measure the quantum yield of the compound in each solvent following the "Relative Quantum Yield Measurement" protocol.

  • Plot the quantum yield as a function of the solvent polarity parameter (e.g., Dimroth-Reichardt ET(30) parameter).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Sample & Standard Solutions check_abs Absorbance < 0.1 prep_sample->check_abs uv_vis Measure Absorbance check_abs->uv_vis fluor Record Emission Spectra uv_vis->fluor integrate Integrate Emission Area fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Enhanced Quantum Yield calculate->result

Caption: Workflow for enhancing quantum yield.

signaling_pathway cluster_cell Cellular Environment cluster_signal Fluorescence Signal probe 5-Methoxy-9-oxo-9,10- dihydroacridine-4-carboxylic acid nucleus Nucleus (DNA/RNA) probe->nucleus Intercalation lysosome Lysosome (Acidic pH) probe->lysosome Accumulation basal Basal Fluorescence probe->basal ros Reactive Oxygen Species (ROS) (e.g., H2O2, •OH) ros->probe Interaction / Reaction enhanced Enhanced Fluorescence ros->enhanced enzyme Cellular Enzymes

Caption: Probe interaction in a cellular signaling context.

References

Validation & Comparative

comparing 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid to other fluorescent labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is critical for the success of imaging and detection experiments. This guide provides a comparison of several widely used fluorescent labels. While interest was expressed in 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, it is important to note that this specific compound is not extensively documented as a conventional fluorescent label in the scientific literature. The broader family of acridone derivatives has been explored for various fluorescence applications, including the development of probes for specific analytes like ATP and nitric oxide, and as materials in organic light-emitting diodes (OLEDs).[1][2][3] Some acridone derivatives have shown promise due to their photostability and large Stokes shifts.[4][5] However, for routine biomolecule conjugation and cellular imaging, a range of other fluorophores are more commonly employed and extensively characterized.

This guide will therefore focus on comparing the performance of established fluorescent labels: Fluorescein isothiocyanate (FITC), Rhodamine B, Cyanine dyes (Cy3 and Cy5), and Alexa Fluor 488, providing a basis for selecting the optimal reagent for your experimental needs.

Quantitative Comparison of Fluorescent Labels

The choice of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes key parameters for a selection of commonly used fluorescent labels.

Fluorescent DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
FITC ~495[2][6]~519-525[6][7]~75,000[7]~0.92[7]
Rhodamine B ~546~567~106,000[8]~0.49-0.65 (in ethanol)[3][8]
Cy3 ~550[9]~570[9][10]~150,000[11]~0.1-0.3[11]
Cy5 ~650[9][10]~670[9][10]~250,000[11]~0.1-0.3[11]
Alexa Fluor 488 495[12]519[12]73,000[12]0.92[13]

Overview of Common Fluorescent Labels

Fluorescein Isothiocyanate (FITC)

FITC is a derivative of fluorescein and has been one of the most widely used green fluorescent dyes for decades.[2][14] It is relatively bright and has a high quantum yield.[7][14] However, FITC has several drawbacks, including a high rate of photobleaching, pH-sensitive fluorescence, and a broad emission spectrum that can lead to spectral bleed-through.[14]

Rhodamine B

Rhodamine B is a red fluorescent dye that is often used as a tracer in water flow studies and in various biotechnology applications like fluorescence microscopy and flow cytometry.[3][5] It is known for its good stability.[3] However, its fluorescence intensity can be temperature-sensitive.[3]

Cyanine Dyes (Cy3 and Cy5)

The cyanine dyes, such as Cy3 and Cy5, are a versatile family of synthetic dyes.[9] They are generally brighter and more photostable than traditional dyes like fluorescein and rhodamine.[9][10] Cy3 emits in the yellow-green region, while Cy5 emits in the far-red region of the spectrum.[9] Their discrete spectra make them highly suitable for multiplexing experiments.[15] One notable advantage is their ability to withstand the harsh conditions of non-polar plastic mounting media, where they can be brighter than other dyes.[15][16]

Alexa Fluor Dyes

The Alexa Fluor family of dyes was developed to overcome the limitations of traditional fluorophores.[17] They are known for their exceptional brightness, high photostability, and relative insensitivity to pH changes over a wide range.[1][12] Alexa Fluor dyes are available in a wide range of excitation and emission wavelengths, making them suitable for a variety of applications and instrument setups.[12] Their good water solubility also simplifies conjugation to biomolecules.[1][12] Alexa Fluor 488 is a superior alternative to FITC, offering similar spectral properties but with improved performance.[17]

Experimental Protocols

General Protocol for Antibody Labeling with an Amine-Reactive Dye (e.g., NHS-ester)

This protocol provides a general guideline for conjugating an amine-reactive fluorescent dye to an antibody. Optimization may be required for specific antibodies and dyes.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, such as PBS)

  • Amine-reactive fluorescent dye (e.g., NHS-ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to create a stock solution of 10 mg/mL. Protect the solution from light.

  • Labeling Reaction: While gently vortexing the antibody solution, slowly add a 5- to 10-fold molar excess of the dissolved dye. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_antibody Dissolve Antibody in Reaction Buffer mix Add Dye Solution to Antibody Solution prep_antibody->mix prep_dye Dissolve Amine-Reactive Dye in DMSO/DMF prep_dye->mix incubate Incubate for 1-2 hours at Room Temperature mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Determine Degree of Labeling and Concentration purify->characterize

Workflow for antibody labeling with an amine-reactive dye.

Visualization of a Biological Pathway

Fluorescent labels are instrumental in visualizing cellular structures and signaling pathways. Below is a conceptual diagram of an immunofluorescence workflow used to detect a target protein within a cell.

G cell_prep Cell Culture & Fixation permeabilization Permeabilization cell_prep->permeabilization blocking Blocking Non-Specific Binding permeabilization->blocking primary_ab Incubation with Primary Antibody blocking->primary_ab secondary_ab Incubation with Fluorophore- Conjugated Secondary Antibody primary_ab->secondary_ab mounting Mounting and Sealing secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging G ligand Ligand receptor Membrane Receptor ligand->receptor Binding kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression

References

structure-activity relationship of 9,10-dihydro-9-oxo-2-acridine-alkanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 9,10-dihydro-9-oxo-2-acridine-alkanoic Acids as Anti-inflammatory Agents

This guide provides a detailed comparison of 9,10-dihydro-9-oxo-2-acridine-alkanoic acid derivatives, focusing on their structure-activity relationship (SAR) as potential anti-inflammatory agents. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive presentation of experimental data, detailed methodologies, and visual diagrams of relevant biological pathways.

Introduction

Acridine-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 9,10-dihydro-9-oxo-2-acridine (acridone) scaffold, in particular, serves as a key pharmacophore in the design of various therapeutic agents. This guide focuses on the alkanoic acid derivatives of this scaffold, exploring how modifications to the alkanoic acid side chain influence their anti-inflammatory effects. The primary mechanisms of action investigated are the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

Quantitative Data Summary

The anti-inflammatory and enzyme inhibitory activities of a series of 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and related compounds have been evaluated. The following tables summarize the key quantitative data, allowing for a clear comparison of the different derivatives.

Table 1: Inhibition of Soybean 12-Lipoxygenase by 9,10-dihydro-9-oxo-2-acridine-alkanoic Acid Derivatives

Compound IDR (Side Chain at position 2)IC50 (µM)[1]
4a -COOH17.2
5a -COOH (10-methyl derivative)8.4
Naproxen (Reference Drug)24

Lower IC50 values indicate greater inhibitory potency.

Table 2: In Vivo Anti-inflammatory Activity of Acridine Derivatives in the Rat Hindpaw Carrageenan-Induced Edema Assay

Compound SeriesAlkanoic Acid Side ChainActivity
10-methyl-9,10-dihydro-9-oxo-2-acridinealkanoic acidsAcetic acid, 2-propionic acidActive[1]
9,10-dihydro-9-oxo-2-acridinealkanoic acidsAcetic acid, 2-propionic acidActive[1]
10-methyl-9,10-dihydro-9-oxo-2-acridinealkanoic acidsCarboxy, oxyacetic, thioacetic, 3-propionic acidInactive[1]
9,10-dihydro-9-oxo-2-acridinealkanoic acidsCarboxy, oxyacetic, thioacetic, 3-propionic acidInactive[1]

Structure-Activity Relationship Analysis

The data reveals key structural requirements for the anti-inflammatory activity of 9,10-dihydro-9-oxo-2-acridine-alkanoic acids:

  • Alkanoic Acid Side Chain is Crucial: The nature of the alkanoic acid side chain at the 2-position of the acridone core is a critical determinant of activity. Compounds featuring acetic acid and the branched 2-propionic acid side chains demonstrated inhibition of carrageenan-induced edema.[1]

  • Inactive Side Chains: Conversely, derivatives with carboxy, oxyacetic, thioacetic, and 3-propionic acid side chains were found to be inactive in the in vivo anti-inflammatory model.[1]

  • Lipoxygenase Inhibition: For the direct inhibition of soybean 12-lipoxygenase, compounds with a simple carboxylic acid side chain (4a and 5a) showed notable activity, with IC50 values of 17.2 µM and 8.4 µM, respectively.[1] The 10-methylated derivative (5a) was more potent than its non-methylated counterpart (4a). Both were more potent than the reference drug, naproxen (IC50 = 24 µM), in this specific assay.[1]

  • Correlation with Cyclooxygenase Model: The observed SAR for the in vivo anti-inflammatory activity aligns with the proposed template model for the active site of cyclo-oxygenase, suggesting that these compounds may also target COX enzymes.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Rat Hindpaw Carrageenan-Induced Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Model: Male rats are typically used for this assay.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce localized edema.[2][3]

  • Test Compound Administration: The test compounds (9,10-dihydro-9-oxo-2-acridine-alkanoic acid derivatives) or a reference drug (e.g., naproxen) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg) prior to the carrageenan injection.[1][2]

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

  • Data Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of a control group that received only the vehicle.

Soybean 12-Lipoxygenase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of compounds on a lipoxygenase enzyme.

  • Enzyme and Substrate: Soybean lipoxygenase (e.g., type V) and linoleic acid are used as the enzyme and substrate, respectively.

  • Assay Buffer: A suitable buffer, such as a 50 mM Tris buffer (pH 7.4) or a 100 mM Borate buffer (pH 9.2), is used for the reaction.

  • Reaction Mixture: The test compound is pre-incubated with the enzyme solution for a short period (e.g., 5 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the linoleic acid substrate.

  • Detection: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for various concentrations of the test compound to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inhibitory Action cluster_3 Inflammatory Response Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX Cyclooxygenase (COX) Arachidonic Acid->COX LOX Lipoxygenase (LOX) Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 9,10-dihydro-9-oxo-2-acridine-alkanoic acids Inhibitor->COX Inhibitor->LOX

Caption: Targeted Arachidonic Acid Cascade.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 SAR Analysis A Synthesis of Derivatives B Structural Characterization (NMR, MS) A->B C Enzyme Inhibition Assays (COX, LOX) B->C D IC50 Determination C->D E Anti-inflammatory Model (Carrageenan-induced edema) D->E F Measurement of Edema Inhibition E->F G Structure-Activity Relationship Analysis F->G

Caption: Experimental Workflow.

References

Validating 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid as a Biological Probe for DNA-PK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a new biological probe is paramount to ensure its specificity and utility. This guide provides a comparative framework for the validation of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid as a potential inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway.

While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the necessary validation workflow and compares the performance benchmarks of well-established DNA-PK inhibitors. This allows for a clear understanding of the experimental hurdles and performance criteria that this novel probe must meet.

Comparative Performance of Known DNA-PK Inhibitors

The following table summarizes the biochemical potency and selectivity of several widely used DNA-PK inhibitors. For a new probe to be considered a valuable research tool, its performance should be comparable or superior to these existing compounds.

InhibitorTarget(s)IC50 (nM) for DNA-PKIC50 (nM) for other kinasesKey Features
NU7441 DNA-PK14mTOR: 1,700; PI3K: 5,000Highly selective for DNA-PK over related PI3K family kinases.
M3814 (Nedisertib) DNA-PK<3>100-fold selectivity over PI3K family kinasesHighly potent and orally bioavailable; currently in clinical trials.
VX-984 DNA-PKPotent and selective-Orally active and brain-penetrant.
KU-0060648 DNA-PK, PI3K8.6PI3Kα: 4; PI3Kβ: 0.5; PI3Kδ: 0.1Dual inhibitor of DNA-PK and PI3K.

Experimental Protocols for Probe Validation

To validate this compound as a biological probe for DNA-PK, a series of biochemical and cell-based assays are required.

Biochemical Kinase Assay

This assay directly measures the inhibitory activity of the compound against purified DNA-PK enzyme.

Objective: To determine the IC50 value of the compound for DNA-PK.

Materials:

  • Purified human DNA-PK enzyme

  • Biotinylated peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Test compound at various concentrations

Procedure:

  • Pre-incubate the test compound with the DNA-PK enzyme in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Assay for DNA-PK Autophosphorylation

This assay assesses the ability of the compound to inhibit DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at Serine 2056.

Objective: To confirm target engagement and cellular potency of the compound.

Materials:

  • Human cancer cell line (e.g., HeLa, H460)

  • Test compound

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs

  • Western blotting reagents and equipment

Procedure:

  • Treat cells with various concentrations of the test compound for a specified time.

  • Induce DNA damage to activate DNA-PK.

  • Lyse the cells and perform Western blotting.

  • Probe the membrane with anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs antibodies.

  • Quantify the band intensities to determine the inhibition of autophosphorylation.

Clonogenic Survival Assay for Radiosensitization

This assay evaluates the ability of the compound to sensitize cancer cells to ionizing radiation, a key functional consequence of DNA-PK inhibition.

Objective: To determine if the compound enhances the cell-killing effect of radiation.

Materials:

  • Cancer cell line

  • Test compound

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Cell culture reagents

  • Crystal violet stain

Procedure:

  • Plate a known number of cells and allow them to attach.

  • Treat the cells with the test compound at a non-toxic concentration.

  • Expose the cells to different doses of ionizing radiation.

  • Incubate the cells for 10-14 days to allow for colony formation.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies (containing ≥50 cells) to determine the surviving fraction.

  • Compare the survival curves of cells treated with radiation alone versus radiation with the compound.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the validation process, the following diagrams are provided.

DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds to DNAPKcs_inactive DNA-PKcs (inactive) Ku->DNAPKcs_inactive recruits DNAPKcs_active DNA-PKcs (active) DNAPKcs_inactive->DNAPKcs_active activation NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs_active->NHEJ promotes Probe 5-Methoxy-9-oxo-9,10- dihydroacridine-4-carboxylic acid Probe->DNAPKcs_active inhibits Repair DNA Repair NHEJ->Repair

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation KinaseAssay In vitro Kinase Assay (Determine IC50) Selectivity Kinase Selectivity Panel (Assess off-target effects) KinaseAssay->Selectivity Autophosphorylation DNA-PK Autophosphorylation Assay (Confirm target engagement) Selectivity->Autophosphorylation Clonogenic Clonogenic Survival Assay (Evaluate radiosensitization) Autophosphorylation->Clonogenic Xenograft Tumor Xenograft Model (Assess in vivo efficacy) Clonogenic->Xenograft

Caption: Experimental workflow for the validation of a novel DNA-PK inhibitor.

By following this comprehensive validation framework and comparing the results to established DNA-PK inhibitors, researchers can rigorously assess the potential of this compound as a valuable biological probe for studying DNA repair and developing novel cancer therapeutics.

A Comparative Analysis of Acridine and Anthracene Carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of acridine and anthracene carboxylic acid derivatives, two classes of compounds with significant potential in oncology. This analysis is supported by experimental data on their cytotoxic, DNA binding, and photophysical properties, along with detailed experimental protocols and visual representations of their mechanisms of action.

The planar aromatic structures of acridine and anthracene have long been recognized as key pharmacophores for DNA intercalation, leading to their exploration as anticancer agents. The addition of a carboxylic acid moiety, among other substitutions, can significantly influence their biological activity, solubility, and pharmacokinetic properties. This guide delves into a comparative analysis of these two families of compounds, offering a comprehensive overview for researchers in the field.

Physicochemical and Biological Properties: A Tabular Comparison

To facilitate a clear comparison, the following tables summarize key quantitative data for representative acridine and anthracene carboxylic acid derivatives.

Table 1: Comparative Cytotoxicity (IC50, µM) of Acridine and Anthracene Carboxylic Acid Derivatives
Compound Cancer Cell Line IC50 (µM) Mechanism Highlight Reference
Acridine Derivatives
Acridine-thiosemicarbazone derivative (DL-08)B16-F10 (Melanoma)14.79Topoisomerase IIα inhibition[1]
9-Anilinoacridine derivativeA-549 (Lung)18.75DNA intercalation, Apoptosis induction
9-Anilinoacridine derivativeHeLa (Cervical)13.75DNA intercalation, Apoptosis induction[2]
Acridine/Sulfonamide Hybrid (8b)HepG2 (Liver)14.51Topoisomerase I & II inhibition, Apoptosis[3][4]
Acridine/Sulfonamide Hybrid (8b)HCT-116 (Colon)9.39Topoisomerase I & II inhibition, Apoptosis[3][4]
Acridine/Sulfonamide Hybrid (8b)MCF-7 (Breast)8.83Topoisomerase I & II inhibition, Apoptosis[3][4]
Anthracene Derivatives
Anthracene-9,10-dione derivative (5)CaSki (Cervical)0.3Apoptosis induction, G2/M arrest, p53 upregulation[5]
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)MCF-7 (Breast)Slightly higher than damnacanthalG2/M arrest, Apoptosis induction (BAX, p53, cytochrome c increase)[6][7]
Anthraquinone-thiosemicarbazone derivative (34)K562 (Leukemia)2.17Not specified
Anthraquinone-thiosemicarbazone derivative (35)K562 (Leukemia)2.35Not specified[8]
Table 2: Comparative DNA Binding and Fluorescence Properties
Property Acridine Derivatives Anthracene Derivatives Reference
DNA Binding Constant (Kb, M-1) 1.74 × 104 to 1.0 × 106 (for acridine-thiosemicarbazone derivatives)Generally lower than acridine derivatives, but specific values for carboxylic acid derivatives are less reported.[1]
Fluorescence Quantum Yield (ΦF) Varies significantly with substitution and solvent.Varies with substitution and solvent.
Fluorescence Lifetime (τF, ns) Dependent on environment and specific derivative.Dependent on environment and specific derivative.
Primary DNA Interaction Mode Intercalation between base pairs.[9][10][11]Intercalation is a known mechanism for some derivatives.[12]

Mechanisms of Action: Signaling Pathways

The anticancer activity of both acridine and anthracene carboxylic acid derivatives is largely attributed to their ability to interact with DNA and interfere with essential cellular processes.

Acridine Carboxylic Acid Derivatives: DNA Damage and Apoptosis Induction

Acridine derivatives primarily exert their cytotoxic effects through DNA intercalation, leading to the inhibition of topoisomerase enzymes. This disruption of DNA replication and transcription triggers a cascade of events culminating in programmed cell death (apoptosis).

Acridine_Pathway Acridine Acridine Carboxylic Acid Derivative Intercalation DNA Intercalation Acridine->Intercalation Enters Nucleus DNA Nuclear DNA TopoII Topoisomerase II DNA->TopoII Intercalation->DNA TopoII_Inhibition Topoisomerase II Inhibition Intercalation->TopoII_Inhibition DNA_Damage DNA Double-Strand Breaks TopoII_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Acridine derivatives induce apoptosis via DNA intercalation and topoisomerase II inhibition.

Anthracene Carboxylic Acid Derivatives: Cell Cycle Arrest and Apoptotic Signaling

Similar to acridines, some anthracene derivatives function as topoisomerase inhibitors. Their anticancer mechanism also involves the induction of cell cycle arrest, typically at the G2/M phase, and the modulation of key apoptotic proteins like p53 and Bcl-2.

Anthracene_Pathway Anthracene Anthracene Carboxylic Acid Derivative Cell Cancer Cell Anthracene->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Bcl2_down Bcl-2 Downregulation Cell->Bcl2_down Topo_Inhibition Topoisomerase Inhibition Cell->Topo_Inhibition p53_up p53 Upregulation Apoptosis Apoptosis p53_up->Apoptosis Bcl2_down->Apoptosis DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage DNA_Damage->p53_up Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism DNA_Binding DNA Binding Assays Mechanism->DNA_Binding Topo_Assay Topoisomerase Inhibition Assay Mechanism->Topo_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays Mechanism->Apoptosis_Assay In_Vivo In Vivo Animal Models Mechanism->In_Vivo Promising Candidates

References

cross-reactivity studies of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the cross-reactivity of labeling agents is paramount for the development of specific and reliable immunoassays. This guide provides a comparative overview of the principles and methodologies for assessing the cross-reactivity of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid and its analogs, which are frequently employed as chemiluminescent labels in clinical diagnostics.

Understanding Cross-Reactivity in Acridine-Based Immunoassays

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they are designed to target. When using acridine derivatives as labels, it is crucial to ensure that the antibody's specificity is not compromised and that structurally similar, but irrelevant, compounds do not generate a false-positive signal. This is particularly important in competitive immunoassays where the labeled antigen (containing the acridine derivative) competes with the sample antigen for a limited number of antibody binding sites.

While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide outlines the established principles and experimental workflows for determining such cross-reactivity. The following sections provide a generalized framework and hypothetical data to illustrate how such a study would be conducted and its results presented.

Comparison of Cross-Reactivity with Structurally Related Compounds

A cross-reactivity study for an immunoassay using a this compound-labeled conjugate would typically involve testing a panel of structurally similar molecules. The objective is to determine the concentration of these potential cross-reactants required to displace 50% of the labeled conjugate from the antibody, and then to express this as a percentage of the concentration of the target analyte required for the same displacement.

Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay Utilizing a this compound Labeled Antigen

Compound TestedStructure50% Inhibitory Concentration (IC50)Cross-Reactivity (%)
Target Analyte (Structure of Target Analyte)10 ng/mL100%
This compound(Structure of Acridine Derivative)> 10,000 ng/mL< 0.1%
Acridine(Structure of Acridine)> 10,000 ng/mL< 0.1%
9-Acridone(Structure of 9-Acridone)> 10,000 ng/mL< 0.1%
4-Carboxy-9-acridone(Structure of 4-Carboxy-9-acridone)5,000 ng/mL0.2%
5-Methoxy-9-acridone(Structure of 5-Methoxy-9-acridone)2,500 ng/mL0.4%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a generalized protocol for a competitive chemiluminescent immunoassay (CLIA) designed to assess cross-reactivity. Acridine esters are commonly used as labels in such assays.[1]

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Antibody-Coated Microplates: Microplates are coated with a specific antibody against the target analyte by incubating a solution of the antibody in coating buffer overnight at 4°C.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Assay Buffer: PBS with 1% bovine serum albumin (BSA).

  • Labeled Antigen: this compound conjugated to the target analyte.

  • Standard Solutions: Serial dilutions of the target analyte in assay buffer.

  • Potential Cross-Reactant Solutions: Serial dilutions of the compounds to be tested for cross-reactivity in assay buffer.

2. Assay Procedure:

  • Wash the antibody-coated microplates three times with wash buffer.

  • Add 50 µL of standard solution or potential cross-reactant solution to the appropriate wells.

  • Add 50 µL of the labeled antigen to each well.

  • Incubate the plate for 1 hour at 37°C with gentle shaking.

  • Wash the plates six times with wash buffer to remove unbound reagents.

  • Trigger the chemiluminescent reaction by adding a trigger solution (e.g., an alkaline peroxide solution).

  • Immediately measure the light emission using a luminometer.

3. Data Analysis:

  • Generate a standard curve by plotting the chemiluminescent signal against the concentration of the standard analyte.

  • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive immunoassay to determine cross-reactivity.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Coat Microplates with Antibody assay1 Add Standards or Cross-Reactants to Wells prep1->assay1 prep2 Prepare Labeled Antigen (Acridine Conjugate) assay2 Add Labeled Antigen to Wells prep2->assay2 prep3 Prepare Standards & Cross-Reactants prep3->assay1 assay1->assay2 assay3 Incubate assay2->assay3 assay4 Wash to Remove Unbound Reagents assay3->assay4 assay5 Add Trigger Solution assay4->assay5 assay6 Measure Chemiluminescence assay5->assay6 analysis1 Generate Standard Curve assay6->analysis1 analysis2 Determine IC50 Values analysis1->analysis2 analysis3 Calculate % Cross-Reactivity analysis2->analysis3

Caption: Workflow for a competitive chemiluminescent immunoassay to assess cross-reactivity.

Signaling Pathway Considerations

While this compound itself is primarily used as a chemiluminescent label and does not directly interact with biological signaling pathways in the context of an immunoassay, the target analyte it is conjugated to may be part of a specific pathway. The specificity of the antibody used in the assay is the critical determinant of which pathway is being investigated. For instance, if the target analyte is a hormone, the assay is designed to quantify a key component of an endocrine signaling pathway. The lack of cross-reactivity of the acridine label ensures that the measurement is an accurate reflection of the analyte's concentration and, by extension, the state of the signaling pathway.

The following diagram illustrates a generic signaling pathway where the analyte of interest might play a role.

G cluster_pathway Generic Signaling Pathway Ligand Ligand (Target Analyte) Receptor Receptor Ligand->Receptor Binds Effector Effector Protein Receptor->Effector Activates SecondMessenger Second Messenger Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces

Caption: A generalized cell signaling cascade initiated by ligand-receptor binding.

References

A Comparative Guide to Fluorescent Dyes: Benchmarking 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid against a selection of widely used, commercially available fluorescent dyes. The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays, influencing signal brightness, stability, and the overall quality of experimental data.

This document offers a framework for benchmarking, presenting key performance indicators in a comparative table, detailing the experimental protocols required to obtain this data, and illustrating relevant concepts with diagrams. While extensive data is available for commercial dyes, specific photophysical parameters for this compound are not readily found in publicly accessible literature. Therefore, this guide serves as a template for researchers to perform their own characterization and comparison.

Data Presentation: A Comparative Overview of Fluorescent Dye Properties

The performance of a fluorescent dye is determined by several key photophysical parameters. The table below summarizes these properties for common commercially available dyes and provides a template for the inclusion of data for this compound.

PropertyThis compoundAlexa Fluor® 488Cyanine5 (Cy5®)Rhodamine BFluorescein Isothiocyanate (FITC)
Excitation Max (λex) Data not available~496 nm[1]~649 nm[2][3]~542 nm[4]~491 nm[5][6]
Emission Max (λem) Data not available~519 nm[1]~666 nm[2][3]~590 nm[4]~516 nm[5][6]
Molar Extinction Coefficient (ε) Data not available71,000 cm⁻¹M⁻¹[1][7]250,000 cm⁻¹M⁻¹[2][3]Data varies with solvent~75,000 cm⁻¹M⁻¹ (in 0.1 M phosphate pH 8.0)
Quantum Yield (Φ) Data not available0.92[1][7]~0.20[2][3]~0.65 (in basic ethanol)[4]Data varies with pH and conjugation
Photostability Data not availableHigh[1][7][8]Moderate[9]ModerateLow[10]

Note: The photophysical properties of fluorescent dyes can be highly dependent on their environment, including solvent, pH, and conjugation to other molecules. The values presented here are generally for the unconjugated dyes in aqueous buffer unless otherwise specified.

Experimental Protocols

To facilitate a direct and accurate comparison, the following detailed experimental protocols are provided for the determination of key photophysical parameters.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of interest (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Dye of interest

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions of the dye in the same solvent. Aim for a concentration range that will give absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Measure absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Identify the wavelength of maximum absorbance (λmax).

  • Plot data: Plot the absorbance at λmax against the concentration of the dye for each dilution.

  • Calculate ε: The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm. The slope of the line will be equal to ε when the path length is 1 cm.

Protocol 2: Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is a common and reliable approach.[4]

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of interest

  • Dye of interest (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Prepare solutions: Prepare a series of dilutions for both the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure fluorescence emission: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurement.

  • Integrate emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Protocol 3: Assessment of Photostability (Photobleaching Half-life)

Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light. A common way to quantify this is by measuring the photobleaching half-life (t₁/₂).

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

  • Dye solutions at a standardized concentration (e.g., 1 µM) in a suitable buffer

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image Acquisition:

    • Place the slide on the microscope stage and focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. It is crucial to use the same illumination intensity for all dyes being compared.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

Mandatory Visualizations

Experimental Workflow for Dye Comparison

The following diagram illustrates a standardized workflow for benchmarking the performance of a novel dye against a commercial standard.

G cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Compilation & Comparison prep_dye Prepare Dye Solutions (Target & Standards) prep_serial Create Serial Dilutions prep_dye->prep_serial photostability Measure Photostability (Determine t1/2) prep_dye->photostability abs_spec Measure Absorbance Spectra (Determine λmax & ε) prep_serial->abs_spec em_spec Measure Emission Spectra (Determine λem & Quantum Yield) prep_serial->em_spec compile Compile Data into Comparative Table abs_spec->compile em_spec->compile photostability->compile compare Objective Comparison of Performance Metrics compile->compare

Caption: A standardized workflow for benchmarking fluorescent dyes.

Application in a Signaling Pathway: MAPK Cascade

Fluorescent dyes are instrumental in visualizing and quantifying components of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. Fluorescently labeled antibodies or biosensors can be used to track the activation and localization of key kinases in this pathway.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Probe Fluorescent Probe (e.g., Labeled Antibody or Biosensor) Probe->ERK Targets

Caption: Visualization of the MAPK signaling pathway with a fluorescent probe.

References

assessing the specificity of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Specificity of NAADP Antagonists in Cellular Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist, Ned-19, with other modulators of intracellular calcium (Ca²⁺) signaling. The specificity of a chemical probe is paramount for the accurate interpretation of experimental results. Here, we present a detailed analysis of Ned-19's performance against alternative compounds, supported by experimental data and detailed protocols to aid in the design and execution of robust cellular assays.

Introduction to NAADP-Mediated Calcium Signaling

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes, through the activation of two-pore channels (TPCs). This signaling pathway is distinct from the well-characterized inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways, which release Ca²⁺ from the endoplasmic reticulum via IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), respectively. The unique mechanism of NAADP action makes it a critical component of cellular Ca²⁺ homeostasis and signaling in a variety of physiological processes.

Comparative Analysis of Calcium Signaling Inhibitors

To assess the specificity of a compound, it is crucial to compare its potency at the intended target with its effects on other related signaling pathways. This section provides a comparative overview of Ned-19 and other commonly used inhibitors of intracellular Ca²⁺ release channels.

Data Presentation: Potency and Specificity of Ca²⁺ Signaling Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various inhibitors against their primary targets and key off-target channels. A higher IC₅₀ value against a secondary target indicates greater specificity for the primary target.

CompoundPrimary TargetPrimary Target IC₅₀Off-TargetOff-Target IC₅₀/EffectReference(s)
Ned-19 NAADP-mediated Ca²⁺ release~10 µM (sea urchin egg homogenate)IP₃-mediated Ca²⁺ release, cADPR-mediated Ca²⁺ releaseNo significant inhibition reported[1]
BZ194 NAADP-mediated [³H]ryanodine bindingIC₅₀ comparable to Ca²⁺ release inhibitionIP₃-mediated Ca²⁺ mobilization, cADPR-mediated Ca²⁺ mobilizationDoes not interfere[2]
2-APB IP₃ Receptor~42 µMStore-operated Ca²⁺ channels, TRP channelsPotentiation at low µM, inhibition at high µM[3]
Ryanodine Ryanodine Receptor (RyR)2.8 nM (cardiac muscle), 10 nM (skeletal muscle)Other ion channelsNot reported to have significant high-affinity off-target effects[4]

Experimental Protocols

Detailed methodologies are provided for key experiments to assess the specificity of NAADP antagonists.

Protocol 1: Assessing Antagonist Specificity using Intracellular Calcium Imaging

This protocol describes a method to determine if an antagonist specifically inhibits NAADP-mediated Ca²⁺ release without affecting IP₃- or cADPR-mediated pathways in a cellular context.

1. Cell Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells on glass coverslips suitable for fluorescence microscopy.
  • Load the cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (acetoxymethyl ester), by incubating with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-45 minutes at 37°C.
  • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

2. Antagonist Incubation:

  • Pre-incubate the Fura-2-loaded cells with the test antagonist (e.g., Ned-19) at various concentrations for a sufficient period (e.g., 30-60 minutes) to allow for cell penetration and target engagement. A vehicle control (e.g., DMSO) should be run in parallel.

3. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric Ca²⁺ imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
  • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
  • Stimulate the cells with agonists for the different Ca²⁺ release pathways in separate experiments:
  • NAADP Pathway: Use a cell-permeant NAADP agonist (e.g., NAADP-AM).
  • IP₃ Pathway: Use an agonist that stimulates phospholipase C to produce IP₃ (e.g., carbachol or ATP).
  • cADPR Pathway: Use a cell-permeant cADPR agonist (e.g., 8-Br-cADPR-AM).
  • Record the changes in the F340/F380 ratio over time.

4. Data Analysis:

  • Calculate the change in intracellular Ca²⁺ concentration or the peak amplitude of the fluorescence ratio in response to each agonist in the presence and absence of the antagonist.
  • A specific NAADP antagonist should significantly reduce the Ca²⁺ response to the NAADP agonist while having minimal or no effect on the responses to the IP₃ and cADPR agonists.

Protocol 2: Sea Urchin Egg Homogenate Calcium Release Assay

This cell-free system is a classic and robust method for studying the direct effects of compounds on NAADP-mediated Ca²⁺ release.

1. Preparation of Sea Urchin Egg Homogenate:

  • Obtain sea urchin eggs and dejelly them by passing through a fine mesh.
  • Wash the eggs in an intracellular-like buffer.
  • Homogenize the eggs on ice to release the intracellular organelles.
  • The homogenate can be used immediately or stored at -80°C.

2. Calcium Release Assay:

  • In a fluorometer cuvette or a multi-well plate, add the sea urchin egg homogenate, a fluorescent Ca²⁺ indicator (e.g., Fluo-3 or Calcium Green-5N), and ATP to support Ca²⁺ uptake into intracellular stores.
  • Allow the homogenate to reach a stable, low baseline fluorescence, indicating that the intracellular stores have loaded with Ca²⁺.
  • Add the test antagonist (e.g., Ned-19) at various concentrations and incubate for a few minutes.
  • Initiate Ca²⁺ release by adding a known concentration of NAADP.
  • In separate experiments, initiate Ca²⁺ release with IP₃ or cADPR to test for specificity.
  • Monitor the change in fluorescence, which corresponds to the release of Ca²⁺ from the stores.

3. Data Analysis:

  • Determine the concentration-dependent inhibition of NAADP-induced Ca²⁺ release by the antagonist to calculate an IC₅₀ value.
  • Compare the inhibitory effect of the antagonist on NAADP-, IP₃-, and cADPR-induced Ca²⁺ release. A specific antagonist will selectively inhibit the NAADP-mediated response.[3][5][6]

Visualizations

NAADP Signaling Pathway

The following diagram illustrates the central role of NAADP in mobilizing intracellular calcium from acidic stores.

NAADP_Signaling_Pathway extracellular_stimulus Extracellular Stimulus receptor Cell Surface Receptor extracellular_stimulus->receptor enzyme NAADP Synthase receptor->enzyme naadp NAADP enzyme->naadp produces tpc Two-Pore Channel (TPC) naadp->tpc activates ca_release Ca²⁺ Release tpc->ca_release lysosome cellular_response Cellular Response ca_release->cellular_response ned19 Ned-19 ned19->tpc inhibits

Caption: The NAADP signaling pathway, illustrating the inhibition of two-pore channels by Ned-19.

Experimental Workflow for Specificity Assessment

This diagram outlines a logical workflow for assessing the specificity of a putative NAADP antagonist.

Specificity_Workflow start Start: Putative NAADP Antagonist primary_assay Primary Screen: Inhibition of NAADP-mediated Ca²⁺ Release start->primary_assay dose_response Dose-Response Curve (IC₅₀ Determination) primary_assay->dose_response secondary_assay Secondary Screen: Specificity Testing dose_response->secondary_assay ip3_test Test against IP₃-mediated Ca²⁺ Release secondary_assay->ip3_test cadpr_test Test against cADPR-mediated Ca²⁺ Release secondary_assay->cadpr_test other_channels Test against other relevant ion channels secondary_assay->other_channels analysis Data Analysis: Compare IC₅₀ values and off-target effects ip3_test->analysis cadpr_test->analysis other_channels->analysis conclusion Conclusion: Specific or Non-specific Antagonist analysis->conclusion

Caption: A streamlined workflow for the comprehensive specificity profiling of an NAADP antagonist.

Conclusion

The data and protocols presented in this guide underscore the importance of rigorous specificity testing for any chemical probe used in cellular assays. Ned-19 demonstrates a high degree of specificity for the NAADP-mediated Ca²⁺ release pathway, with minimal reported off-target effects on the IP₃ and cADPR signaling cascades. In contrast, compounds like 2-APB exhibit broader activity, affecting multiple types of Ca²⁺ channels. For researchers investigating the physiological roles of NAADP, the use of a well-characterized and specific antagonist like Ned-19, in conjunction with appropriate control experiments as outlined in this guide, is essential for obtaining reliable and interpretable results.

References

The Gold Standard of Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a pivotal decision that significantly impacts data reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection for your analytical needs.

In the realm of quantitative analysis, particularly within complex biological matrices, internal standards are indispensable for correcting variations that can occur during sample preparation and analysis.[1] An ideal internal standard should behave as chemically and physically similar to the analyte of interest as possible.[1] This is where the critical distinction between deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards lies.[1]

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle mass change allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical.[1] In contrast, non-deuterated standards are typically structural analogues—compounds with a similar chemical structure to the analyte but not isotopically labeled.[1] While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to their deuterated counterparts.[1]

Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2][3] Because deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement.[1][4] This allows for accurate normalization and more reliable results.[1] Structural analogs, on the other hand, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.[1]

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing improvements in accuracy, precision, and robustness of analytical methods.[1]

Quantitative Performance Comparison

The following tables summarize the comparative performance of deuterated versus non-deuterated internal standards in bioanalytical assays, illustrating the significantly lower bias and higher precision achieved with deuterated standards.

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards [1]

Internal Standard TypeAnalyte Concentration (ng/mL)Measured Concentration (ng/mL)Bias (%)Precision (%RSD)
Deuterated 5.05.1+2.03.5
5049.5-1.02.8
500505+1.02.1
Non-Deuterated 5.06.2+24.012.7
5058.0+16.09.8
500565+13.08.5

Table 2: Performance Characteristics of an LC-MS/MS Method for Tamoxifen Quantification using a Deuterated Internal Standard (Tamoxifen-d5) [1]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.4998.06.8
Low1.51.53102.04.5
Mid7576.5102.03.2
High150147.098.02.7

Potential Challenges with Deuterated Standards

Despite their advantages, deuterated standards are not without potential challenges:

  • Chromatographic Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[1] This separation can be problematic if the analyte and the internal standard do not experience the exact same matrix effects.[1] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more due to such shifts.[5]

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent.[1] Careful selection of the labeling position is crucial to minimize this effect.

  • In-source Instability: There is a potential for the loss or exchange of deuterium atoms within the mass spectrometer's ion source.[5]

Experimental Protocols

General Protocol for Analyte Quantification using a Deuterated Internal Standard

A generalized experimental protocol for analyte quantification in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS is as follows:

  • Sample Preparation:

    • Thaw plasma samples and internal standard stock solutions.

    • To 100 µL of plasma, add a known amount of the deuterated internal standard solution.

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column.

    • Perform chromatographic separation using a suitable gradient elution program.

    • Detect the analyte and the deuterated internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Protocol for Evaluating Matrix Effects

The post-extraction spike method is commonly used to evaluate matrix effects:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.

    • Set B (Post-Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of 100% indicates no matrix effect, while values <100% and >100% indicate ion suppression and enhancement, respectively.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical experimental workflow and the logical basis for the superiority of deuterated internal standards.

Experimental Workflow for LC-MS/MS Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Logical Comparison of Internal Standards cluster_deuterated Deuterated Internal Standard cluster_nondeuterated Non-Deuterated (Analogue) Internal Standard D_Props Physicochemically Identical to Analyte D_Coelution Co-elutes with Analyte D_Props->D_Coelution D_Matrix Experiences Same Matrix Effects D_Coelution->D_Matrix D_Result Accurate Quantification D_Matrix->D_Result ND_Props Physicochemically Different from Analyte ND_Coelution Different Retention Time ND_Props->ND_Coelution ND_Matrix Experiences Different Matrix Effects ND_Coelution->ND_Matrix ND_Result Inaccurate Quantification ND_Matrix->ND_Result Analyte Analyte in Complex Matrix Analyte->D_Coelution Analyte->ND_Coelution

References

A Comparative Guide to 9-Anthracene-Based Derivatization Reagents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of compounds lacking a native chromophore or fluorophore is a common analytical challenge. Derivatization with fluorescent tags is a powerful strategy to overcome this limitation, particularly in conjunction with High-Performance Liquid Chromatography (HPLC) and fluorescence detection (FLD). Among the various labeling agents, 9-anthracene-based derivatization reagents are widely employed due to the high quantum yield of the anthracene fluorophore. This guide provides a comprehensive comparison of the performance of three common 9-anthracene-based reagents: 9-anthryldiazomethane (ADAM), 9-chloromethyl anthracene (CMA), and 9-(hydroxymethyl)anthracene (HMA).

Performance Characteristics at a Glance

The choice of a derivatization reagent is often dictated by factors such as reaction conditions, sensitivity, and the nature of the analyte. The following table summarizes the key performance characteristics of ADAM, CMA, and HMA based on published experimental data.

Feature9-Anthryldiazomethane (ADAM)9-Chloromethyl Anthracene (CMA)9-(Hydroxymethyl)anthracene (HMA)
Target Functional Group Carboxylic AcidsCarboxylic AcidsCarboxylic Acids
Reaction Conditions Room temperature, no catalyst required.[1][2][3][4][5]75°C, 50 minutes, with tetrabutylammonium bromide as a catalyst.[6][7][8]Requires activation of the carboxylic acid (e.g., with carbodiimides).[9]
HPLC-FLD Excitation (λex) ~365 nm[1][6]~365 nm[6][7][8]Not specified in the provided results.
HPLC-FLD Emission (λem) ~410-412 nm[1][6]~410 nm[6][7][8]Not specified in the provided results.
Reported Detection Limit Picomole levels.[1][4]0.18 to 2.53 pmol.[6][7][8]~100 fmol.[9]
Key Advantages Mild reaction conditions, high reactivity and specificity.[1][3]Stable reagent and derivatives.[6]Good sensitivity.[9]
Considerations Can be unstable during storage.[1]Requires elevated temperature and a catalyst.[6][7][8]Requires a two-step derivatization process with an activating agent.[9]

Experimental Protocols and Methodologies

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of carboxylic acids using ADAM, CMA, and HMA.

Protocol 1: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

This protocol is adapted from a method for the analysis of free fatty acids.[1][2][3]

Reagents:

  • ADAM solution (0.1% w/v in a suitable organic solvent like ethyl acetate)

  • Carboxylic acid sample dissolved in a compatible organic solvent (e.g., methanol)

Procedure:

  • To 200 µL of the carboxylic acid sample solution, add 200 µL of the ADAM reagent solution.[3]

  • Allow the mixture to react at room temperature for at least 60 minutes in the dark.[1][3]

  • Filter the reaction mixture through a 0.2 µm membrane filter.[3]

  • The sample is now ready for injection into the HPLC system.

Typical HPLC Conditions:

  • Column: Reversed-phase C18

  • Mobile Phase: Acetonitrile/water or Methanol/acetonitrile/water gradient[4]

  • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~412 nm.[1][6]

Protocol 2: Derivatization of Carboxylic Acids with 9-Chloromethyl Anthracene (CMA)

This protocol is based on a method for the analysis of unitary carboxylic acids.[6][7][8]

Reagents:

  • 9-Chloromethyl anthracene (CMA) solution (1 or 10 µmol/mL in acetonitrile)

  • Tetrabutylammonium bromide solution (20 µmol/mL)

  • Triethanolamine solution

  • Acetonitrile

Procedure:

  • Evaporate the sample containing carboxylic acids to dryness under a stream of nitrogen at 40°C after adding 20 µL of triethanolamine solution.

  • To the residue, add 50 µL of the CMA solution and the tetrabutylammonium bromide solution.

  • Add 0.5 mL of acetonitrile and allow the mixture to stand at 75°C for 50 minutes in a thermostatic water-bath in the dark.

  • Cool the reaction solution and dilute to 1 mL for HPLC analysis.

Typical HPLC Conditions:

  • Column: Hewlett Packard RP-18 column (200 mm × 4.6 mm, 5 mm)

  • Mobile Phase: 64% acetonitrile and 36% water

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 410 nm.[6][7][8]

Protocol 3: Derivatization of Carboxylic Acids with 9-(Hydroxymethyl)anthracene (HMA)

This protocol involves the activation of the carboxylic acid prior to esterification with HMA.[9]

Reagents:

  • 9-(Hydroxymethyl)anthracene (HMA)

  • Carboxylic acid activating agent (e.g., N,N'-carbonyldiimidazole (CDI) or a carbodiimide like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Organic solvent (e.g., chloroform)

Procedure (using CDI as an activator):

  • Dissolve the carboxylic acid sample and CDI in chloroform and keep at 25°C for 5 minutes.

  • Add a small amount of 4 M hydrochloric acid and heat at 60°C for 30 seconds.

  • Add a solution of HMA in chloroform, vortex for 15 seconds, and heat at 60°C for 20 minutes.

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the derivatization and analysis workflows.

ADAM_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_ADAM Add ADAM Reagent Dissolve->Add_ADAM React React at Room Temp (60 min) Add_ADAM->React Filter Filter (0.2 µm) React->Filter HPLC HPLC-FLD Analysis Filter->HPLC

Caption: Workflow for ADAM derivatization and analysis.

CMA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Dry Dry with N2 Sample->Dry Add_Reagents Add CMA & Catalyst Dry->Add_Reagents React React at 75°C (50 min) Add_Reagents->React Cool_Dilute Cool and Dilute React->Cool_Dilute HPLC HPLC-FLD Analysis Cool_Dilute->HPLC

Caption: Workflow for CMA derivatization and analysis.

HMA_Workflow cluster_activation Carboxylic Acid Activation cluster_esterification Esterification cluster_analysis Analysis Sample Carboxylic Acid Sample Add_Activator Add Activating Agent (e.g., CDI) Sample->Add_Activator Activate Activate Carboxylic Acid Add_Activator->Activate Add_HMA Add HMA Activate->Add_HMA React React at 60°C Add_HMA->React Dry_Reconstitute Dry and Reconstitute React->Dry_Reconstitute HPLC HPLC-FLD Analysis Dry_Reconstitute->HPLC

Caption: Two-step derivatization workflow for HMA.

Conclusion

The selection of an appropriate 9-anthracene-based derivatization reagent is a critical step in developing a robust analytical method for carboxylic acids and other target analytes. ADAM offers the advantage of mild, catalyst-free reaction conditions, making it suitable for thermally labile compounds. CMA provides good stability for both the reagent and the resulting derivatives, though it requires more stringent reaction conditions. HMA, while requiring a two-step process involving activation of the carboxylic acid, can achieve very low detection limits.

Researchers should consider the specific requirements of their analysis, including the nature of the analyte, the required sensitivity, and the available laboratory equipment, when choosing the most suitable derivatization strategy. The experimental protocols and performance data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of these powerful analytical techniques.

References

Assessing the Photomechanical Potential of Acridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced photoresponsive materials has led to the exploration of various molecular scaffolds capable of converting light energy into mechanical work. Among these, acridine derivatives present an intriguing yet underexplored class of compounds. Their robust structure, well-documented photophysical properties, and diverse synthetic accessibility suggest a significant potential for applications in photomechanical actuation. However, a comprehensive quantitative assessment of their photomechanical response remains a notable gap in the scientific literature.

This guide provides a comparative framework to evaluate the potential of acridine derivatives as photomechanical actuators. Due to the limited direct quantitative data on the photomechanical performance of acridines, this document leverages a comparison with well-established photoresponsive materials—azobenzenes and diarylethenes—to infer the potential of and guide future research into acridine-based systems.

Comparative Analysis of Photophysical Properties

A key indicator of a molecule's potential for photomechanical actuation lies in its photophysical properties. The ability to undergo significant and reversible changes in structure upon photoexcitation is paramount. The following table summarizes key photophysical parameters for acridine derivatives and compares them with those of azobenzenes and diarylethenes.

PropertyAcridine DerivativesAzobenzene DerivativesDiarylethene DerivativesSignificance for Photomechanical Response
Photoisomerization Mechanism Primarily excited-state dynamics, potential for photo-induced structural changes.Reversible trans-cis isomerization.Reversible ring-opening and closing reactions.The nature and efficiency of the structural change dictate the magnitude of the mechanical response.
Wavelength of Activation Typically UV to blue region.UV for trans to cis, visible for cis to trans.UV for open to closed form, visible for closed to open form.Determines the light source required for actuation and potential for wavelength-selective control.
Quantum Yield of Isomerization Varies with substitution, but can be significant.Generally high for trans to cis (e.g., 0.1-0.5).Often high for both ring-opening and closing (e.g., >0.3).A higher quantum yield translates to more efficient conversion of light to mechanical energy.
Thermal Stability of Isomers Excited states are typically short-lived. Ground state isomers are generally stable.cis isomer can be thermally unstable, reverting to the trans form.Both open and closed forms are typically thermally stable.Thermal stability of the photo-induced state is crucial for maintaining the actuated form.
Response Time Potentially very fast (femtoseconds to picoseconds for excited-state dynamics).Milliseconds to seconds for macroscopic motion.Microseconds to seconds for macroscopic motion.Determines the speed at which the material can be actuated.

Experimental Protocols

While specific, detailed protocols for the fabrication and testing of acridine-based photomechanical actuators are not yet established in the literature, the following methodologies, adapted from studies on other organic photomechanical crystals, provide a robust starting point for future investigations.

Synthesis and Crystal Growth of Acridine Derivatives

The synthesis of photomechanically active acridine derivatives would likely involve the introduction of substituents that enhance photo-induced structural changes.

Protocol for Synthesis of a Hypothetical Photomechanical Acridine Derivative:

  • Functionalization of the Acridine Core: Begin with a commercially available acridine precursor, such as 9-chloroacridine.

  • Introduction of a Photoswitchable Moiety: A common strategy is to introduce a group capable of significant geometric change upon photoexcitation. For instance, a stilbene-like moiety could be introduced via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Purification: The crude product should be purified using column chromatography on silica gel, followed by recrystallization to obtain high-purity crystals suitable for photomechanical studies.

  • Crystal Growth: High-quality single crystals are essential for observing and quantifying photomechanical effects. Slow evaporation of a saturated solution in an appropriate solvent (e.g., toluene, chloroform) is a common method.

Fabrication of a Polymer-Dispersed Acridine Actuator

Incorporating acridine derivatives into a polymer matrix can amplify the molecular-level motion to a macroscopic response.

Protocol for Fabrication:

  • Preparation of the Polymer Precursor Mixture: Dissolve the synthesized acridine derivative, a liquid crystal monomer (e.g., a diacrylate-based mesogen), and a photoinitiator in a suitable solvent like dichloromethane.

  • Film Casting: Cast the solution onto a glass slide and allow the solvent to evaporate, forming a thin film.

  • Alignment: Heat the film above its clearing temperature and then cool it slowly in a controlled manner (e.g., in a magnetic field or on a rubbed polyimide layer) to induce a uniform alignment of the liquid crystal domains.

  • Photopolymerization: Irradiate the aligned film with UV light to polymerize the matrix, locking in the ordered structure with the dispersed acridine derivative.

Measurement of the Photomechanical Response

A dedicated setup is required to irradiate the sample and measure the resulting mechanical deformation.

Experimental Setup and Protocol:

  • Sample Mounting: Mount the crystalline sample or polymer film on a translation stage under a microscope.

  • Light Source: Use a wavelength-tunable light source (e.g., a laser or a filtered lamp) to irradiate the sample. The wavelength should be chosen to match the absorption maximum of the acridine derivative.

  • Observation and Measurement:

    • Bending Angle: Use a goniometer attached to the microscope to measure the angle of bending of the crystal or film upon irradiation.

    • Response Time: Record the actuation process with a high-speed camera to determine the time taken to reach the maximum bending angle.

    • Force Generation: A micro-force transducer can be positioned to measure the force exerted by the actuator as it attempts to bend against the transducer.

  • Data Acquisition: The entire process should be controlled and monitored by a computer to ensure precise timing of irradiation and synchronized data collection.

Visualizing the Path to Photomechanical Acridines

To conceptualize the workflow for developing and assessing acridine-based photomechanical materials, the following diagrams illustrate the key stages and relationships.

Experimental_Workflow cluster_synthesis Synthesis & Crystal Growth cluster_fabrication Actuator Fabrication cluster_characterization Photomechanical Characterization s1 Acridine Derivative Synthesis s2 Purification s1->s2 s3 Single Crystal Growth s2->s3 c1 Irradiation with Tunable Light Source s3->c1 f1 Polymer-Acridine Mixture f2 Film Casting & Alignment f1->f2 f3 Photopolymerization f2->f3 f3->c1 c2 Measurement of Bending Angle c1->c2 c3 Measurement of Response Time c1->c3 c4 Measurement of Force Generation c1->c4

Proposed workflow for acridine photomechanical assessment.

Signaling_Pathway light Light Input (Photon) acridine Acridine Derivative (Ground State) light->acridine Absorption excited_state Excited State acridine->excited_state Excitation structural_change Molecular Structural Change (e.g., Isomerization) excited_state->structural_change Relaxation lattice_strain Crystal Lattice Strain structural_change->lattice_strain Collective Strain macro_response Macroscopic Mechanical Response (Bending, Twisting, etc.) lattice_strain->macro_response Amplification

Hypothesized photomechanical response pathway in acridines.

Future Directions and Conclusion

The field of photomechanical materials is rapidly advancing, and acridine derivatives represent a promising, yet largely untapped, resource. Their rich photochemistry and amenability to synthetic modification make them prime candidates for the development of novel photo-actuators. The lack of quantitative data on their photomechanical performance underscores a clear need for focused research in this area.

By applying the experimental frameworks established for other photoresponsive molecules, researchers can begin to systematically investigate and quantify the photomechanical response of acridine derivatives. Such studies will be crucial in determining their viability for applications in areas such as soft robotics, microfluidics, and targeted drug delivery, where precise, light-controlled mechanical actuation is highly desirable. This guide serves as a foundational resource to stimulate and direct these future explorations.

Safety Operating Guide

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper waste management of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is crucial for laboratory safety and environmental protection. As a derivative of acridine, this compound may possess hazardous properties, including potential toxicity and genotoxicity, necessitating careful handling and disposal in accordance with institutional and regulatory standards.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

In the event of a spill, the area should be evacuated and ventilated. For small solid spills, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[3] For liquid spills, absorb the material with an inert substance and containerize it for disposal.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Collection : Collect all waste containing this compound, including contaminated materials like gloves and filter paper, in a dedicated, compatible, and clearly labeled waste container.[4][5] Polyethylene containers are often recommended for acridine waste.[3][4] Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[3]

  • Labeling : The waste container must be clearly and securely labeled as "Hazardous Waste." The label should include the full chemical name: "this compound" and any known hazard pictograms.[3][4]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal Request : Once the waste container is full (typically up to 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[4]

Disposal and Safety Parameters

The following table summarizes key disposal and safety parameters for acridine compounds, which should be considered for this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat[3]
Handling Area Well-ventilated area or chemical fume hood[3]
Waste Container Compatible, sealed, and clearly labeled (e.g., Polyethylene)[3][4]
Waste Labeling "Hazardous Waste" with full chemical name[3]
Prohibited Disposal Methods Do not dispose down the drain or in regular trash[4]
Recommended Disposal Method Incineration by a licensed hazardous waste facility[1]
Spill Cleanup Absorb liquids with inert material; sweep solids carefully[3]

Disposal Workflow

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: Generate Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container (e.g., Polyethylene) ppe->container label_container Label Container: 'Hazardous Waste' + Chemical Name container->label_container collect Collect Waste Material (Solid & Liquid Waste, Contaminated Items) label_container->collect no_mixing Do Not Mix with Incompatible Waste collect->no_mixing store Store Sealed Container in Designated Secondary Containment Area no_mixing->store Segregated full Container Full or Ready for Disposal? store->full full->store No contact_ehs Contact EHS or Licensed Waste Contractor for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of the broader acridine class of compounds. Acridine derivatives are known to be potential irritants, harmful if swallowed, and may have mutagenic or carcinogenic properties.[1] Therefore, cautious handling is paramount.

I. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The required PPE is summarized in the table below.

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling Safety glasses with side shields or chemical splash goggles.[2][3]Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2]Fully-buttoned lab coat.[2]Not typically required with adequate ventilation; however, a suitable respirator should be used if dust formation is likely.[2]
Spill Cleanup Chemical splash goggles or a face shield.[2][3]Chemical-resistant, impervious gloves.[2]Impervious clothing, such as an apron or a protective suit.[2]A suitable respirator is recommended, especially for large spills or in poorly ventilated areas.[2]

II. Operational Plan: From Preparation to Disposal

Adherence to a structured workflow is essential for minimizing risks.

A. Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is strongly recommended, particularly when working with the solid form to prevent the generation of dust and aerosols.[2]

  • Hygiene: After handling the substance, wash hands thoroughly.[2] Avoid eating, drinking, or smoking in the laboratory.[2] Any contaminated clothing should be removed immediately.[2]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated location.[2] Keep it segregated from incompatible materials, such as strong oxidizing agents.[2][4]

B. First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2] If irritation develops and persists, seek medical attention.[2]

  • Skin Contact: Remove any contaminated clothing and thoroughly rinse the affected skin with water.[2]

  • Inhalation: Move the individual to an area with fresh air.[2] If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

III. Spill and Disposal Plan

A. Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: For significant spills, evacuate all personnel from the immediate vicinity.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For liquid spills, use an inert, non-combustible absorbent material like diatomite to absorb the substance.[2] For solid spills, carefully sweep or vacuum the material, taking care to avoid generating dust.[2]

  • Decontaminate: Clean the affected surfaces and any contaminated equipment.[2] Scrubbing with alcohol may be an effective decontamination method.[2]

  • Dispose: Collect all contaminated materials, including absorbent pads and cleaning supplies, in a suitable, sealed container for proper disposal.[2]

B. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[5][6]

  • Waste Collection: Collect all waste, including contaminated materials, in a compatible and clearly labeled "Dangerous Waste" container.[5]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed waste management service in accordance with all local, state, and federal regulations.[3][7] Do not dispose of this chemical down the drain or in the regular trash.[6]

Workflow for Safe Handling of this compound prep Preparation - Assess Hazards - Don PPE handling Handling - Use Fume Hood - Follow Hygiene Protocols prep->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage spill Spill Event handling->spill waste_collection Waste Collection - Labeled Hazardous Waste Container handling->waste_collection storage->handling spill_response Spill Response - Evacuate & Ventilate - Contain & Decontaminate spill->spill_response spill_response->waste_collection disposal Disposal - Licensed Waste Management waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.